molecular formula C15H22Cl2N2 B1662696 BD-1008 CAS No. 138356-08-8

BD-1008

カタログ番号: B1662696
CAS番号: 138356-08-8
分子量: 301.3 g/mol
InChIキー: ASGIQUHBAVIOTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]ethanamine is a primary amine.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGIQUHBAVIOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160639
Record name BD 1008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138356-08-8
Record name N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138356-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BD 1008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138356088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BD 1008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BD-1008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCY43QE7FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BD-1008

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BD-1008 is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. Its mechanism of action is centered on its high-affinity binding to the σ1 receptor, thereby inhibiting its chaperoning functions. This antagonism leads to the modulation of various downstream signaling pathways, most notably intracellular calcium homeostasis and the activity of several key ion channels. This guide provides a comprehensive overview of the molecular pharmacology of this compound, including its binding characteristics, the signaling cascades it influences, and detailed protocols for its experimental investigation.

Core Mechanism of Action: Sigma-1 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the σ1 receptor. The σ1 receptor is a ligand-operated chaperone protein that, under basal conditions, is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum (ER). Upon stimulation by agonist ligands or cellular stress, the σ1 receptor dissociates from BiP and translocates to interact with and modulate a variety of "client" proteins.

This compound binds to the σ1 receptor with high affinity, preventing this dissociation and the subsequent interaction with its downstream effectors. This blockade of σ1 receptor function is the foundation of this compound's pharmacological effects.

Binding Affinity and Selectivity

This compound exhibits a high affinity for the σ1 receptor and a notable selectivity over the sigma-2 (σ2) receptor subtype. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

Data Presentation: Comparative Binding Affinities of Sigma Receptor Ligands

CompoundReceptor SubtypeKi (nM)Functional Activity
This compound Sigma-1 2 [1]Antagonist
Sigma-2 8 [1]Antagonist
(+)-PentazocineSigma-1Varied reportsAgonist
HaloperidolSigma-1Varied reportsAntagonist
PRE-084Sigma-1Varied reportsAgonist
NE-100Sigma-1Varied reportsAntagonist

Note: Ki values can vary between studies based on experimental conditions.

Downstream Signaling Pathways Modulated by this compound

By antagonizing the σ1 receptor, this compound influences several critical intracellular signaling pathways.

Modulation of Intracellular Calcium (Ca2+) Signaling

The σ1 receptor is a key regulator of Ca2+ signaling between the ER and mitochondria. It stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), an ion channel responsible for releasing Ca2+ from the ER. Agonist stimulation of the σ1 receptor enhances IP3R-mediated Ca2+ release.

As an antagonist, this compound prevents the σ1 receptor from potentiating IP3R activity. This leads to an attenuation of agonist-induced intracellular Ca2+ mobilization.

Mandatory Visualization: this compound Mechanism of Action on Calcium Signaling

BD1008_Calcium_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol BiP BiP Sigma1 Sigma-1 Receptor BiP->Sigma1 Inhibited State Sigma1->BiP Dissociates IP3R IP3 Receptor Sigma1->IP3R Potentiates Ca_release IP3R->Ca_release Opens Agonist Sigma-1 Agonist Agonist->Sigma1 Binds & Activates BD1008 This compound BD1008->Sigma1 Binds & Blocks Ca_ion Ca²⁺ Ca_release->Ca_ion

Caption: this compound antagonizes the sigma-1 receptor, preventing its dissociation from BiP and subsequent potentiation of IP3R-mediated Ca²⁺ release from the endoplasmic reticulum.

Modulation of Ion Channel Activity

The σ1 receptor can translocate to the plasma membrane and directly or indirectly modulate the function of various ion channels. This compound, by preventing σ1 receptor activation, can therefore influence neuronal excitability and signaling.

  • NMDA Receptors: σ1 receptor agonists have been shown to potentiate N-methyl-D-aspartate (NMDA) receptor activity. This compound can attenuate this potentiation, thereby modulating glutamatergic neurotransmission.

  • Voltage-Gated Ion Channels: The σ1 receptor has been reported to interact with and modulate voltage-gated calcium, sodium, and potassium channels. This compound can reverse the effects of σ1 receptor agonists on these channels.

Mandatory Visualization: this compound's Influence on Ion Channel Modulation

BD1008_Ion_Channel cluster_PM Plasma Membrane NMDA_R NMDA Receptor VGCC Voltage-Gated Ca²⁺ Channel VGKC Voltage-Gated K⁺ Channel VGSC Voltage-Gated Na⁺ Channel Sigma1 Activated Sigma-1 Receptor Sigma1->NMDA_R Potentiates Sigma1->VGCC Modulates Sigma1->VGKC Modulates Sigma1->VGSC Modulates BD1008 This compound BD1008->Sigma1 Inhibits

Caption: this compound inhibits the activated sigma-1 receptor, thereby preventing its modulation of various ion channels located at the plasma membrane.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity

This protocol describes a competitive binding assay to determine the Ki of this compound for the σ1 receptor.

Mandatory Visualization: Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow prep 1. Prepare Membrane Homogenate (e.g., from guinea pig brain) incubate 2. Incubate Membrane with: - Radioligand (e.g., ³H-pentazocine) - Varying concentrations of this compound prep->incubate separate 3. Separate Bound and Free Radioligand (via rapid filtration) incubate->separate quantify 4. Quantify Bound Radioactivity (using liquid scintillation counting) separate->quantify analyze 5. Data Analysis - Generate competition curve - Calculate IC₅₀ and Ki quantify->analyze

Caption: A typical workflow for a radioligand binding assay to determine the binding affinity of a compound like this compound.

Methodology:

  • Membrane Preparation: Homogenize a tissue rich in σ1 receptors (e.g., guinea pig brain or liver) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Components:

    • Radioligand: A selective σ1 receptor radioligand, such as --INVALID-LINK---pentazocine, at a concentration near its Kd.

    • Test Compound: A range of concentrations of this compound.

    • Non-specific Binding Control: A high concentration of a known σ1 receptor ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound or the non-specific binding control. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium release.

Methodology:

  • Cell Culture and Dye Loading: Culture a cell line that endogenously expresses σ1 receptors (e.g., SH-SY5Y neuroblastoma cells). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare solutions of a known σ1 receptor agonist (e.g., PRE-084) and varying concentrations of this compound.

  • Assay Procedure:

    • Wash the dye-loaded cells with a suitable buffer.

    • Pre-incubate the cells with either vehicle or different concentrations of this compound for a defined period.

    • Establish a baseline fluorescence reading using a fluorescence plate reader or microscope.

    • Add the σ1 receptor agonist to the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Compare the peak fluorescence response in cells treated with the agonist alone to those pre-treated with this compound. A dose-dependent decrease in the agonist-induced calcium signal indicates antagonist activity. Calculate the IC50 value for this compound's inhibition of the agonist response.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines a method to investigate the modulatory effects of this compound on ion channel activity, such as NMDA receptors.

Methodology:

  • Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices containing neurons that express σ1 and the ion channel of interest.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an appropriate internal solution and obtain a whole-cell recording configuration on a target neuron.

  • Experimental Protocol:

    • Record baseline ion channel activity by applying a specific agonist for the channel (e.g., NMDA and glycine for NMDA receptors).

    • Apply a σ1 receptor agonist to observe any potentiation of the channel's current.

    • After washing out the agonist, co-apply the σ1 receptor agonist and this compound to determine if this compound can block the potentiating effect.

  • Data Analysis: Measure the amplitude and kinetics of the ion channel currents under each condition. A statistically significant reduction in the agonist-potentiated current in the presence of this compound confirms its antagonistic effect on the σ1 receptor-mediated modulation of the ion channel.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. Its mechanism of action as a selective antagonist allows for the targeted inhibition of σ1 receptor-mediated signaling. The primary consequences of this antagonism are the modulation of intracellular calcium homeostasis and the activity of various ion channels. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the broader field of sigma-1 receptor pharmacology.

References

BD-1008's Selectivity Profile for Sigma-2 versus Sigma-1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the binding selectivity of the sigma receptor ligand BD-1008 for the sigma-2 (σ2) versus the sigma-1 (σ1) receptor subtypes. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology, offering a detailed examination of quantitative binding data, experimental methodologies, and relevant signaling pathways.

Executive Summary

This compound, or N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, is a well-characterized sigma receptor ligand. While recognized for its high affinity for sigma receptors, its selectivity profile is a critical aspect of its pharmacological characterization. This guide consolidates available data to demonstrate that this compound exhibits a discernible, albeit modest, selectivity for the sigma-1 receptor subtype over the sigma-2 receptor. This is substantiated by quantitative binding affinity data (Ki values) from radioligand binding assays.

Quantitative Binding Affinity of this compound

The selectivity of a ligand is quantitatively expressed by comparing its binding affinity (Ki) for different receptors. A lower Ki value indicates a higher binding affinity. The data presented below is derived from competitive binding assays.

LigandSigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)Selectivity Ratio (σ2 Ki / σ1 Ki)
This compound1.8 ± 0.226.5 ± 2.1~14.7

Data sourced from Narayanan et al., 2011.

This table clearly indicates that this compound has a higher affinity for the sigma-1 receptor, with a Ki value in the low nanomolar range. Its affinity for the sigma-2 receptor is approximately 14.7-fold lower. While not highly selective, this preference for the sigma-1 receptor is a key characteristic of this compound's pharmacological profile.

Experimental Protocols

The determination of binding affinities for this compound at sigma-1 and sigma-2 receptors is typically achieved through in vitro radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Tissue Preparation: Guinea pig brain membrane homogenates are often used due to the high density of sigma-1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.

  • Non-specific Binding Control: Haloperidol or other suitable high-affinity sigma ligand at a high concentration (e.g., 10 µM).

  • Test Compound: this compound at varying concentrations.

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

Procedure:

  • Incubation: Membrane homogenates are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-2 receptor.

Materials:

  • Tissue Preparation: Rat liver membrane homogenates are commonly used as they have a high density of sigma-2 receptors.

  • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand.

  • Masking Agent: A selective sigma-1 ligand, such as (+)-pentazocine, is used to saturate the sigma-1 receptors, thus allowing for the specific measurement of binding to sigma-2 receptors.

  • Non-specific Binding Control: Haloperidol or DTG at a high concentration (e.g., 10 µM).

  • Test Compound: this compound at varying concentrations.

  • Assay Buffer: Tris-HCl buffer (pH 8.0).

Procedure:

  • Incubation: Membrane homogenates are incubated with a fixed concentration of [³H]DTG, the sigma-1 masking agent, and varying concentrations of the test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 120 minutes at room temperature).

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration.

  • Washing: Filters are washed with ice-cold buffer.

  • Quantification: Radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The IC50 is determined and the Ki is calculated using the Cheng-Prusoff equation.

Visualizations

This compound Selectivity Profile

BD1008_Selectivity BD1008 This compound S1 Sigma-1 Receptor BD1008->S1  Ki = 1.8 nM (High Affinity) S2 Sigma-2 Receptor BD1008->S2  Ki = 26.5 nM (Moderate Affinity)

Caption: Binding affinity of this compound for sigma-1 and sigma-2 receptors.

Experimental Workflow for Determining Receptor Selectivity

experimental_workflow cluster_s1 Sigma-1 Assay cluster_s2 Sigma-2 Assay s1_tissue Guinea Pig Brain Membranes s1_assay Competitive Binding Assay s1_tissue->s1_assay s1_radioligand ³H-pentazocine s1_radioligand->s1_assay s1_result Calculate σ1 Ki selectivity Calculate Selectivity (σ2 Ki / σ1 Ki) s1_result->selectivity s2_tissue Rat Liver Membranes s2_assay Competitive Binding Assay s2_tissue->s2_assay s2_radioligand [³H]DTG s2_radioligand->s2_assay s2_mask (+)-pentazocine (mask σ1) s2_mask->s2_assay s2_result Calculate σ2 Ki s2_result->selectivity BD1008 This compound BD1008->s1_assay BD1008->s2_assay

Caption: Workflow for determining the sigma receptor selectivity of this compound.

Conclusion

The data and methodologies presented in this guide demonstrate that this compound is a high-affinity sigma receptor ligand with a moderate preference for the sigma-1 subtype over the sigma-2 subtype. This selectivity, quantified by an approximately 15-fold difference in binding affinity, is a critical factor for researchers designing experiments to investigate the distinct roles of these two receptor systems. The provided experimental protocols offer a foundational understanding of the techniques used to determine such quantitative pharmacological parameters.

An In-depth Technical Guide to the Chemical Structure and Properties of BD-1008

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1008, also known by its IUPAC name N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a potent and selective sigma receptor antagonist. It exhibits high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes, with a notable preference for the σ₁ receptor. Its pharmacological profile is characterized by low affinity for other neurotransmitter receptors and transporters, making it a valuable tool for investigating the physiological and pathological roles of sigma receptors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed experimental protocols for key assays and visual representations of its implicated signaling pathways to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with a distinct chemical architecture that dictates its interaction with biological targets.

Chemical Name: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine[1] CAS Number: 138356-08-8 (free base)[1] Molecular Formula: C₁₅H₂₂Cl₂N₂[1][2] Molecular Weight: 301.26 g/mol [1][2] SMILES: CN(CCc1ccc(c(c1)Cl)Cl)CCN2CCCC2[1] Appearance: Typically a solid powder.

Pharmacological Properties

This compound is primarily characterized as a non-selective sigma receptor antagonist, with a higher affinity for the σ₁ receptor subtype. Its selectivity profile is a key aspect of its utility in research.

Binding Affinity

The binding affinity of this compound to sigma receptors and other targets has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction.

Receptor/TransporterKi (nM)Reference
Sigma-1 (σ₁) Receptor2 ± 1[1]
Sigma-2 (σ₂) Receptor8MedChemExpress
Dopamine D₂ Receptor1112MedChemExpress
Dopamine Transporter (DAT)> 10,000MedChemExpress
Functional Activity

This compound acts as an antagonist at sigma receptors. This means it binds to the receptor but does not elicit a biological response, thereby blocking the effects of endogenous ligands or synthetic agonists. Its antagonist activity has been demonstrated in various functional assays, including the modulation of neurotransmitter release and behavioral models. For instance, this compound has been shown to antagonize the effects of sigma receptor agonists on dopamine release in the nucleus accumbens.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to characterize this compound.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol outlines the general procedure for determining the binding affinity of this compound for sigma-1 and sigma-2 receptors.

Objective: To determine the Ki of this compound for σ₁ and σ₂ receptors.

Materials:

  • Membrane Preparation: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂).

  • Radioligand: --INVALID-LINK---pentazocine (for σ₁) or [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ₂).

  • Non-specific Binding Control: Haloperidol or (+)-pentazocine.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, a high concentration of a competing ligand is used instead of this compound.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound to generate a competition curve. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) from this curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound, Buffers) Reagent_Prep->Incubation Filtration Filtration and Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing Data Processing and IC50/Ki Calculation Scintillation->Data_Processing

Caption: Workflow for Radioligand Binding Assay.

In Vivo Microdialysis in the Nucleus Accumbens

This protocol describes a method to assess the effect of this compound on neurotransmitter levels in a specific brain region in awake, freely moving animals.

Objective: To measure the effect of this compound on dopamine release in the nucleus accumbens.

Materials:

  • Subjects: Adult male rats (e.g., Sprague-Dawley).

  • Surgical Equipment: Stereotaxic apparatus, drill, anesthesia.

  • Microdialysis Probes: Concentric microdialysis probes.

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Test Compound: this compound dissolved in a suitable vehicle.

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

  • Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.

  • Data Analysis: Express the dopamine concentrations in each sample as a percentage of the average baseline concentration. Compare the dopamine levels before and after this compound administration to determine its effect.

Signaling Pathways

As a sigma receptor antagonist, this compound modulates intracellular signaling pathways that are regulated by these receptors. The sigma-1 receptor, in particular, is known to be located at the endoplasmic reticulum-mitochondrion interface and influences calcium signaling and other downstream cascades.

G Sigma-1 Receptor Antagonist Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Downstream Downstream Signaling (e.g., MAPK/ERK) Sigma1R->Downstream Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Mediates BD1008 This compound BD1008->Sigma1R Antagonizes Ca_release->Downstream Activates

Caption: this compound's antagonistic effect on sigma-1 receptor signaling.

By binding to the sigma-1 receptor, this compound prevents the receptor from being activated by its endogenous ligands. This antagonism can lead to a modulation of the interaction between the sigma-1 receptor and other proteins, such as the inositol 1,4,5-trisphosphate (IP3) receptor. The IP3 receptor is a key player in the release of calcium from the endoplasmic reticulum. By interfering with sigma-1 receptor function, this compound can alter intracellular calcium dynamics. Dysregulation of calcium signaling is implicated in numerous cellular processes and pathological conditions. Furthermore, changes in intracellular calcium can impact downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.

Conclusion

This compound is a well-characterized sigma receptor antagonist that serves as an indispensable tool for probing the function of sigma receptors in the central nervous system and periphery. Its high affinity and selectivity, coupled with its demonstrated in vitro and in vivo activity, make it a valuable compound for basic research and a potential lead for the development of therapeutics targeting conditions where sigma receptor modulation is beneficial. The detailed protocols and pathway diagrams provided in this guide are intended to support and inspire further investigation into the multifaceted roles of sigma receptors and the therapeutic potential of their antagonists.

References

BD-1008: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1008, chemically identified as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a potent and selective sigma-1 (σ1) receptor antagonist that has emerged as a valuable tool compound in neuroscience research. With a high affinity for the σ1 receptor and notable selectivity over the σ2 receptor, this compound has been instrumental in elucidating the physiological and pathophysiological roles of sigma receptors in the central nervous system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols for its use in preclinical models, and a summary of its key applications in neuroscience. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating the therapeutic potential of sigma receptor modulation in a variety of neurological and psychiatric disorders.

Introduction

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of a multitude of cellular functions, including intracellular calcium signaling, ion channel modulation, and neuronal plasticity. The development of selective ligands for the σ1 receptor has been crucial in understanding its complex biology. This compound is a well-characterized σ1 receptor antagonist that has been widely used to probe the functions of this receptor. Its ability to attenuate the behavioral effects of psychostimulants, such as cocaine, has made it a particularly important tool in addiction research. This guide will provide a comprehensive overview of the technical aspects of using this compound in a research setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a tool compound is essential for proper experimental design and interpretation of results.

PropertyValueReference
IUPAC Name N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine[1]
CAS Number 138356-08-8 (free base)[1]
Molecular Formula C₁₅H₂₂Cl₂N₂[1]
Molar Mass 301.26 g/mol [1]
Form Dihydrobromide salt is a common form.[2]

Pharmacology

Mechanism of Action

This compound acts as a competitive antagonist at the sigma-1 receptor. The σ1 receptor is a ligand-operated molecular chaperone that, under resting conditions, is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by agonist ligands, the σ1 receptor dissociates from BiP and translocates to other intracellular sites to modulate the function of various client proteins, including ion channels and G-protein coupled receptors. As an antagonist, this compound binds to the σ1 receptor but does not induce this conformational change and dissociation from BiP, thereby preventing the downstream signaling initiated by endogenous or exogenous agonists. This antagonism can lead to the modulation of various cellular processes, including a reduction in intracellular calcium mobilization and alterations in neuronal excitability.

Binding Affinity and Selectivity

The affinity and selectivity of this compound for sigma receptors have been characterized in radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

Receptor SubtypeKi (nM)NotesReference
Sigma-1 (σ1) 2High affinity[2]
Sigma-2 (σ2) 8Moderate affinity, ~4-fold lower than σ1[2]
Dopamine Transporter (DAT) > 10,000Very low affinity[2]
Dopamine D2 Receptor 1112Low affinity[2]

These data demonstrate that this compound is a potent σ1 receptor antagonist with a good degree of selectivity over the σ2 receptor and very low affinity for the dopamine transporter and D2 receptors, making it a suitable tool for specifically studying σ1 receptor function.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for sigma-1 and sigma-2 receptors using --INVALID-LINK---pentazocine and [³H]-DTG, respectively.

Materials:

  • Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)

  • --INVALID-LINK---pentazocine (for σ1)

  • [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (for σ2)

  • (+)-Pentazocine (for masking σ1 sites in σ2 assay)

  • Haloperidol (for defining non-specific binding)

  • This compound or other test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of haloperidol (e.g., 10 µM), and membrane suspension.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound (or test compound), and membrane suspension.

    • For the σ2 assay, add a masking concentration of (+)-pentazocine (e.g., 300 nM) to all wells to block binding to σ1 receptors.

  • Incubation: Incubate the plates at 25°C for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Attenuation of Cocaine-Induced Convulsions and Lethality in Mice

This protocol is designed to assess the ability of this compound to protect against the convulsive and lethal effects of a high dose of cocaine.

Materials:

  • Male Swiss Webster mice (e.g., 20-30 g)

  • Cocaine hydrochloride

  • This compound dihydrobromide

  • Sterile saline (0.9% NaCl)

  • Animal observation chambers

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

  • Drug Preparation: Dissolve cocaine HCl and this compound dihydrobromide in sterile saline.

  • Experimental Groups:

    • Vehicle (saline) + Vehicle (saline)

    • Vehicle (saline) + Cocaine (e.g., 80 mg/kg, i.p.)

    • This compound (e.g., 1, 5, 10, 20 mg/kg, i.p.) + Cocaine (e.g., 80 mg/kg, i.p.)

  • Drug Administration: Administer this compound or vehicle 30 minutes prior to the administration of cocaine or vehicle.

  • Observation for Convulsions: Immediately after cocaine injection, place each mouse in an individual observation chamber and observe for the presence of seizures for at least 30 minutes. Seizures can be scored based on a rating scale (e.g., 0 = no seizure, 1 = facial clonus, 2 = head and forelimb clonus, 3 = rearing and falling, 4 = tonic-clonic seizure, 5 = death). Record the latency to the first convulsion.

  • Lethality Assessment: Monitor the animals for mortality for at least 24 hours after cocaine administration.

  • Data Analysis: Analyze the incidence of convulsions and lethality using appropriate statistical tests (e.g., Fisher's exact test). Analyze seizure scores and latencies using non-parametric or parametric tests as appropriate.

Measurement of Locomotor Activity

This protocol describes how to assess the effect of this compound on cocaine-induced hyperlocomotion.

Materials:

  • Male Swiss Webster mice

  • Cocaine hydrochloride

  • This compound dihydrobromide

  • Sterile saline

  • Automated locomotor activity chambers equipped with infrared beams

  • Syringes and needles for i.p. injection

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place the mice in the locomotor activity chambers and allow them to habituate for 30-60 minutes.

  • Drug Administration:

    • Administer this compound or vehicle i.p.

    • After a pretreatment time (e.g., 30 minutes), administer cocaine (e.g., 20 mg/kg, i.p.) or vehicle.

  • Locomotor Activity Recording: Immediately after the second injection, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes). Data is typically collected in time bins (e.g., 5-minute intervals).

  • Data Analysis: Analyze the total locomotor activity counts or distance traveled using ANOVA, followed by post-hoc tests to compare between groups. Time-course data can also be analyzed to assess the temporal effects of the treatments.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor, as a chaperone protein, modulates a variety of downstream signaling pathways. This compound, by antagonizing the receptor, can influence these pathways. The following diagram illustrates a simplified overview of the sigma-1 receptor's role in cellular signaling and the putative points of modulation by this compound.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active Dissociation agonist Agonist (e.g., PRE-084) agonist->s1r_bip Activates bd1008 This compound (Antagonist) bd1008->s1r_bip Inhibits Dissociation ion_channels Ion Channels (e.g., K+, Ca2+, NMDA-R) s1r_active->ion_channels Modulates erk_pathway ERK Pathway s1r_active->erk_pathway Modulates bdnf_pathway BDNF Signaling s1r_active->bdnf_pathway Modulates ca_signaling Ca2+ Signaling ion_channels->ca_signaling Influences cellular_response Cellular Response (e.g., Neuronal Excitability, Survival) ca_signaling->cellular_response erk_pathway->cellular_response bdnf_pathway->cellular_response

Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with this compound to investigate its effects on cocaine-induced behaviors.

experimental_workflow start Start acclimation Animal Acclimation start->acclimation group_assignment Random Group Assignment acclimation->group_assignment pretreatment Pretreatment: This compound or Vehicle (i.p.) group_assignment->pretreatment cocaine_admin Cocaine or Vehicle Administration (i.p.) pretreatment->cocaine_admin 30 min behavioral_assay Behavioral Assay cocaine_admin->behavioral_assay locomotor Locomotor Activity behavioral_assay->locomotor convulsions Convulsion & Lethality Observation behavioral_assay->convulsions data_collection Data Collection locomotor->data_collection convulsions->data_collection data_analysis Data Analysis & Interpretation data_collection->data_analysis end End data_analysis->end

Figure 2. In Vivo Experimental Workflow.

Applications in Neuroscience Research

This compound has been utilized in a variety of neuroscience research areas, primarily due to its ability to antagonize the σ1 receptor. Key applications include:

  • Addiction Research: Investigating the role of σ1 receptors in the reinforcing and toxic effects of drugs of abuse, particularly cocaine.[1] Studies have shown that pretreatment with this compound can attenuate cocaine-induced locomotor stimulation, convulsions, and lethality in mice.

  • Neuroprotection: Exploring the potential of σ1 receptor antagonism in models of neurodegenerative diseases and ischemic injury.

  • Pain Research: Studying the involvement of σ1 receptors in the modulation of nociceptive pathways.

  • Psychiatric Disorders: Investigating the role of σ1 receptors in the pathophysiology of disorders such as schizophrenia and depression.

Conclusion

This compound is a powerful and selective tool compound for the investigation of sigma-1 receptor function in the central nervous system. Its well-defined pharmacological profile and demonstrated efficacy in preclinical models make it an invaluable asset for neuroscience researchers. This technical guide provides a comprehensive resource for the effective use of this compound, from in vitro binding assays to in vivo behavioral studies. By providing detailed protocols and a summary of its key applications, this guide aims to facilitate further research into the therapeutic potential of targeting the sigma-1 receptor for the treatment of a range of neurological and psychiatric conditions.

References

The Pivotal Role of Sigma Receptors in Cocaine Addiction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. Emerging evidence has solidified the involvement of sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, as critical modulators of cocaine's addictive properties. Cocaine binds to these receptors at physiologically relevant concentrations, initiating a cascade of cellular events that influence dopaminergic neurotransmission, neuroplasticity, and behavioral responses to the drug.[1][2][3][4][5] This technical guide provides a comprehensive overview of the neurobiology of sigma receptors in the context of cocaine addiction, detailing their signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate their function. This document aims to serve as a resource for researchers and drug development professionals working to identify novel therapeutic targets for cocaine use disorder.

Introduction to Sigma Receptors

Initially misclassified as opioid receptors, sigma receptors are now recognized as a unique class of intracellular proteins with two main subtypes: σ1R and σ2R.[1]

  • Sigma-1 Receptors (σ1R): These are intracellular chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[6] Upon ligand binding, including cocaine, σ1R can translocate to other cellular compartments like the plasma membrane and nuclear envelope to modulate the function of various proteins, including ion channels and G-protein coupled receptors (GPCRs).[6][7][8]

  • Sigma-2 Receptors (σ2R): More recently identified as the progesterone receptor membrane component 1 (PGRMC1), σ2R is also implicated in the actions of cocaine.[9] Selective σ2R ligands have been shown to antagonize cocaine-induced behaviors, suggesting a distinct but important role in cocaine addiction.[10]

Cocaine acts as an agonist at both sigma receptor subtypes, with a higher affinity for σ1R.[1][11] This interaction is independent of its well-known inhibitory effect on the dopamine transporter (DAT), providing a parallel mechanism through which cocaine exerts its effects.[2][3]

Quantitative Data: Binding Affinities and Behavioral Effects

The following tables summarize key quantitative data from preclinical studies investigating the interaction of cocaine and various sigma receptor ligands with their targets and their effects on cocaine-related behaviors.

Table 1: Binding Affinities (Ki in nM) of Cocaine and Selected Ligands

Compoundσ1 Receptorσ2 ReceptorDopamine Transporter (DAT)Reference
Cocaine5,19019,300~100-500[11]
(+)-PentazocineHigh AffinityLow Affinity-[12]
PRE-084High Affinity (Selective σ1 agonist)Low Affinity-[11][12]
DTGHigh Affinity (Non-selective σ agonist)High Affinity-[11][12]
BD1063High Affinity (Selective σ1 antagonist)Moderate AffinityLow Affinity[7][12]
BD1047High Affinity (Selective σ1 antagonist)Moderate AffinityLow Affinity[1]
SiramesineHigh Affinity (σ2 agonist)Low Affinity-

Table 2: In Vivo Effects of Sigma Receptor Ligands on Cocaine-Induced Behaviors

LigandBehavioral AssaySpeciesEffectReference
BD1063Cocaine Self-AdministrationRatNo effect alone; blocks cocaine self-administration when combined with a DAT inhibitor.[13][14]
BD1063Cocaine-induced locomotor activityMouseAttenuates hyperactivity.[5]
BD1047Cocaine-induced Conditioned Place Preference (CPP)MouseBlocks acquisition and expression of CPP.[15][16]
BD1047Cocaine-seeking (reinstatement)RatReverses reinstatement of cocaine-seeking behavior.[17]
SiramesineCocaine-induced CPPMouseAttenuates acquisition and expression of CPP; blocks reinstatement.
SiramesineCocaine-evoked dopamine releaseMouseDecreases dopamine release in the striatum.
PRE-084Cocaine Self-AdministrationRatIncreases the reinforcing efficacy of cocaine.[18]
Antisense Oligonucleotides to σ1RCocaine-induced convulsions and locomotor activityMouseAttenuates effects.[1][11]

Signaling Pathways and Mechanisms of Action

Sigma receptors modulate cocaine's effects through intricate signaling pathways, primarily impacting dopaminergic systems.

Modulation of Dopamine Receptor Signaling

A key mechanism involves the formation of heteromeric complexes between σ1R and dopamine receptors, particularly the D1 receptor (D1R).[3][9] Cocaine binding to σ1R within these complexes can potentiate D1R-mediated signaling.[3] This provides a molecular explanation for the significant role of D1R in the behavioral effects of cocaine.[3]

G Cocaine's potentiation of D1R signaling via σ1R. cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cocaine Cocaine s1R σ1R Cocaine->s1R binds D1R D1R s1R->D1R heteromerizes with AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK ERK1/2 PKA->ERK activates CREB CREB ERK->CREB phosphorylates Gene Gene Expression (related to addiction) CREB->Gene regulates

Cocaine's potentiation of D1R signaling via σ1R.
Regulation of Endocannabinoid Signaling

Cocaine can stimulate the release of the endocannabinoid 2-arachidonoylglycerol (2-AG) through a σ1R-dependent mechanism.[7][8] This involves cocaine-induced dissociation of σ1R from the ADP-ribosylation factor (ARF6), leading to the activation of myosin light chain kinase (MLCK) and subsequent secretion of extracellular vesicles (EVs) containing 2-AG.[7][8] This pathway contributes to the disinhibition of dopamine neurons.[8]

G Cocaine-induced 2-AG release via σ1R. cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Cocaine Cocaine s1R σ1R Cocaine->s1R binds ARF6 ARF6 s1R->ARF6 dissociates from MLCK MLCK ARF6->MLCK activates EV Extracellular Vesicle (containing 2-AG) MLCK->EV promotes release of AG2 2-AG CB1R CB1R AG2->CB1R binds to DopamineNeuron Dopamine Neuron CB1R->DopamineNeuron modulates activity of

Cocaine-induced 2-AG release via σ1R.
Modulation of the Dopamine Transporter

The σ1R can interact with DAT to modulate its conformation, thereby facilitating cocaine binding.[19] Agonist binding to σ1R is proposed to shift the DAT conformation to an outward-facing state, which enhances the potency of cocaine in self-administration paradigms.[19]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to study the role of sigma receptors in cocaine addiction.

Receptor Binding Assays

These assays are used to determine the affinity of ligands for σ1R, σ2R, and DAT.

  • Objective: To quantify the binding affinity (Ki) of cocaine and other ligands to sigma receptors and the dopamine transporter.

  • General Procedure:

    • Tissue Preparation: Brain tissue (e.g., striatum for DAT, whole brain or specific regions for sigma receptors) from rodents is homogenized.[12][19]

    • Radioligand Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1R, [³H]DTG for σ2R, [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (e.g., cocaine).[11][12][19]

    • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity on the filters is then measured using a scintillation counter.[19]

    • Data Analysis: Competition binding curves are generated, and Ki values are calculated to represent the affinity of the test compound for the receptor.

G Workflow for Receptor Binding Assay. Tissue Brain Tissue Homogenization Incubation Incubation with Radioligand and Test Compound Tissue->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki calculation) Counting->Analysis

Workflow for Receptor Binding Assay.
Behavioral Pharmacology

This is the gold standard for assessing the reinforcing properties of drugs.

  • Objective: To determine if a compound alters the reinforcing effects of cocaine.

  • General Procedure:

    • Surgery: Animals (typically rats) are surgically implanted with an intravenous catheter.

    • Training: Rats are trained to press a lever to receive an intravenous infusion of cocaine.

    • Testing: The effect of a pretreatment with a sigma receptor ligand on the rate of cocaine self-administration is measured. A decrease in self-administration can indicate an attenuation of cocaine's reinforcing effects.[13][14][17] Conversely, a leftward shift in the dose-response curve suggests an enhancement of cocaine's potency.[18]

This paradigm is used to measure the rewarding effects of drugs.

  • Objective: To assess the rewarding properties of cocaine and the ability of sigma receptor ligands to block these effects.

  • General Procedure:

    • Pre-conditioning: The animal's initial preference for one of two distinct compartments is determined.[20]

    • Conditioning: Over several days, the animal is confined to one compartment after receiving an injection of cocaine and to the other compartment after a vehicle injection.[15][20]

    • Testing: The animal is placed in the apparatus with free access to both compartments, and the time spent in each is recorded. A preference for the drug-paired side indicates a rewarding effect.[20] Pre-treatment with a sigma receptor antagonist before cocaine conditioning can be used to test its ability to block the development of CPP.[15][16]

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brain of awake, freely moving animals.

  • Objective: To measure the effect of sigma receptor ligands on cocaine-induced changes in extracellular dopamine levels in brain regions like the nucleus accumbens.[12]

  • General Procedure:

    • Surgery: A microdialysis probe is stereotaxically implanted into the brain region of interest.

    • Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals.

    • Analysis: The concentration of dopamine in the dialysate is measured using high-performance liquid chromatography (HPLC).

    • Drug Administration: The effect of systemic administration of cocaine, with or without a sigma receptor ligand, on dopamine levels is determined.[12]

Conclusion and Future Directions

The evidence overwhelmingly indicates that sigma receptors play a crucial role in the pathophysiology of cocaine addiction. The σ1R, in particular, has been shown to modulate cocaine's effects on dopamine signaling and reward-related behaviors through multiple mechanisms. The development of selective sigma receptor antagonists has shown promise in preclinical models by attenuating the rewarding and reinforcing effects of cocaine.[1][15] These findings strongly support the continued investigation of sigma receptors as a viable target for the development of novel pharmacotherapies for cocaine use disorder. Future research should focus on further elucidating the complex interplay between σ1R and σ2R in cocaine addiction, identifying the specific downstream signaling molecules involved, and advancing the development of highly selective and potent sigma receptor ligands for clinical evaluation.

References

BD-1008: A Preliminary Technical Guide on Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1008, chemically identified as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a potent and selective sigma-1 (σ1) receptor antagonist. Emerging preclinical evidence suggests its therapeutic potential in several neurological and psychiatric disorders, primarily stemming from its ability to modulate key signaling pathways in the central nervous system. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical findings, and detailed experimental protocols for its investigation. To date, no clinical trials involving this compound have been identified.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effects primarily through the antagonism of the sigma-1 receptor, an intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondria interface. It displays a higher affinity for the sigma-1 receptor over the sigma-2 receptor subtype. The antagonism of the sigma-1 receptor by this compound is believed to influence several downstream signaling cascades, thereby modulating neuronal excitability and cellular stress responses.

Modulation of Ion Channels and Receptor Systems

The sigma-1 receptor is known to interact with and modulate the function of various ion channels and neurotransmitter receptors. As an antagonist, this compound is hypothesized to counteract these effects. Key interactions include:

  • NMDA Receptor Complex: The sigma-1 receptor can potentiate the activity of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and excitotoxicity. This compound, by antagonizing the sigma-1 receptor, is expected to attenuate NMDA receptor-mediated currents.

  • Voltage-Gated Ion Channels: The sigma-1 receptor has been shown to modulate the activity of several voltage-gated ion channels, including calcium (Ca²⁺), potassium (K⁺), and sodium (Na⁺) channels. This compound may therefore play a role in regulating neuronal firing rates and neurotransmitter release by inhibiting these channels.

  • Calcium Homeostasis: The sigma-1 receptor is involved in regulating intracellular calcium (Ca²⁺) signaling, partly through its interaction with inositol 1,4,5-trisphosphate (IP3) receptors on the endoplasmic reticulum. By antagonizing the sigma-1 receptor, this compound may influence the release of calcium from intracellular stores, a critical process in numerous cellular functions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, primarily focusing on its receptor binding affinities.

Parameter Receptor Value (nM) Reference
Kᵢ Sigma-12[1][2]
Kᵢ Sigma-28[1][2]
Kᵢ Dopamine D21112[1]
Kᵢ Dopamine Transporter (DAT)> 10,000[1]

Table 1: Receptor Binding Affinities (Kᵢ) of this compound.

Preclinical Evidence

The therapeutic potential of this compound has been primarily investigated in preclinical models of substance abuse, particularly cocaine toxicity.

Attenuation of Cocaine-Induced Toxicity

Studies in murine models have demonstrated that pretreatment with this compound can significantly attenuate the behavioral and toxic effects of cocaine. This includes a reduction in cocaine-induced convulsions and lethality. The proposed mechanism for this protective effect is the antagonism of sigma-1 receptors, which are known to be a target of cocaine.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

Sigma-1 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for the sigma-1 receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.

Materials:

  • [³H]-(+)-pentazocine (radioligand)

  • Membrane preparations from guinea pig brain (rich in sigma-1 receptors)

  • This compound (test compound)

  • Haloperidol (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final membrane pellet in fresh assay buffer. Determine protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kₑ), and varying concentrations of this compound. For determining non-specific binding, use a high concentration of haloperidol instead of this compound.

  • Incubation: Incubate the plates at 37°C for 150 minutes to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Model of Cocaine-Induced Convulsions

Objective: To evaluate the efficacy of this compound in preventing cocaine-induced seizures in mice.

Materials:

  • Male Swiss Webster mice

  • This compound

  • Cocaine hydrochloride

  • Saline solution (vehicle)

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental environment for at least one hour before testing.

  • Drug Administration: Administer this compound (e.g., 1-30 mg/kg, intraperitoneally) or vehicle to different groups of mice. The optimal pretreatment time should be determined in pilot studies, but is typically 15-30 minutes.

  • Cocaine Challenge: Administer a convulsant dose of cocaine (e.g., 75-100 mg/kg, intraperitoneally).

  • Behavioral Observation: Immediately after cocaine administration, place each mouse in an individual observation chamber and record the latency to and severity of convulsive behaviors (e.g., clonus, tonic-clonic seizures) for a predetermined period (e.g., 30 minutes).

  • Data Analysis: Compare the incidence and latency of seizures in the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods.

Electrophysiological Measurement of NMDA-Evoked Currents

Objective: To assess the functional antagonism of NMDA receptors by this compound in hippocampal slices.

Materials:

  • Rat or mouse hippocampal slices

  • Artificial cerebrospinal fluid (aCSF)

  • NMDA

  • This compound

  • Whole-cell patch-clamp recording setup

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices from rats or mice and maintain them in oxygenated aCSF.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

  • NMDA Application: Perfuse the slice with aCSF containing NMDA to evoke an inward current.

  • This compound Application: After establishing a stable baseline of NMDA-evoked currents, co-apply this compound with NMDA and record the changes in the current amplitude.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents before and after the application of this compound. Calculate the percentage of inhibition to determine the effect of this compound on NMDA receptor function.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the workflows for the described experiments.

BD1008_Signaling_Pathway cluster_membrane Cellular Environment cluster_effects Downstream Effects BD1008 This compound Sigma1R Sigma-1 Receptor BD1008->Sigma1R Antagonizes NMDAR NMDA Receptor Sigma1R->NMDAR Potentiates (Blocked by this compound) IonChannels Voltage-Gated Ion Channels (Ca²⁺, K⁺, Na⁺) Sigma1R->IonChannels Modulates (Blocked by this compound) IP3R IP3 Receptor (on ER) Sigma1R->IP3R Modulates (Blocked by this compound) NeuronalExcitability ↓ Neuronal Excitability NMDAR->NeuronalExcitability IonChannels->NeuronalExcitability CaSignaling Modulation of Ca²⁺ Signaling IP3R->CaSignaling CellularStress ↓ Cellular Stress CaSignaling->CellularStress

Caption: Proposed signaling pathway of this compound.

Binding_Assay_Workflow start Start: Prepare Membrane Homogenate step1 Incubate Membranes with [³H]-(+)-pentazocine & this compound start->step1 step2 Separate Bound & Unbound Ligand via Filtration step1->step2 step3 Quantify Radioactivity (Scintillation Counting) step2->step3 step4 Data Analysis: Determine IC₅₀ and Kᵢ step3->step4 end End: Binding Affinity Determined step4->end In_Vivo_Workflow start Start: Acclimate Mice step1 Administer this compound or Vehicle (i.p.) start->step1 step2 Administer Convulsant Dose of Cocaine (i.p.) step1->step2 step3 Observe & Record Convulsive Behavior step2->step3 step4 Data Analysis: Compare Seizure Incidence & Latency step3->step4 end End: Efficacy of this compound Determined step4->end

References

An In-depth Technical Guide to BD-1008

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective sigma receptor antagonist, BD-1008. It includes its chemical properties, pharmacological data, detailed experimental protocols, and a visualization of its associated signaling pathways.

Chemical Properties and IUPAC Name

This compound is a potent and selective sigma receptor ligand.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine .[1][2] The dihydrobromide salt is referred to as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, dihydrobromide.

IdentifierValue
IUPAC Name N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine
Molecular Formula C15H22Cl2N2
Molecular Weight 301.26 g/mol
CAS Number 138356-08-8 (free base)

Pharmacological Data

This compound is characterized as a selective sigma receptor antagonist.[1] It exhibits a higher binding affinity for the sigma-1 (σ1) receptor compared to the sigma-2 (σ2) receptor.

Binding Affinity Data

The following table summarizes the binding affinity (Ki) values of this compound for various receptors.

ReceptorKi (nM)Notes
Sigma-1 (σ1) 2 ± 1High affinity.
Sigma-2 (σ2) 84-fold selectivity for σ1 over σ2.[1][3]
Dopamine D2 Receptor 1112Extremely low affinity.[3]
Dopamine Transporter (DAT) > 10,000Extremely low affinity.[3]

Functional Data

In functional assays, this compound has been shown to antagonize the effects of sigma receptor agonists. For instance, it significantly antagonizes the dopamine release in the nucleus accumbens shell, an effect mediated by the σ2 receptor.[3] In behavioral studies with Swiss Webster mice, pretreatment with this compound has been observed to significantly lessen the behavioral toxicity of cocaine.[1]

Experimental Protocols

A key experiment for characterizing ligands like this compound is the radioligand binding assay. This protocol provides a detailed methodology for determining the binding affinity of a compound for sigma receptors.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol is adapted from established methods for sigma receptor binding assays.[2][4]

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the sigma-1 receptor.

Materials:

  • Radioligand: [3H]-(+)-pentazocine (a selective σ1 receptor ligand)

  • Membrane Preparation: Guinea pig liver membranes, which are a rich source of σ1 receptors.

  • Test Compound: this compound

  • Non-specific Binding Control: Haloperidol or (+)-pentazocine

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at a low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend it in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding wells: Membrane preparation, [3H]-(+)-pentazocine, and assay buffer.

    • Non-specific Binding wells: Membrane preparation, [3H]-(+)-pentazocine, and a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol) to saturate the receptors.

    • Test Compound wells: Membrane preparation, [3H]-(+)-pentazocine, and varying concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Sigma Receptor Signaling Pathway

Sigma-1 receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[5] They play a role in modulating calcium signaling through the IP3 receptor.[5]

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_cyto Cytosol IP3R IP3 Receptor Ca_Cyto Ca2+ IP3R->Ca_Cyto Ca2+ Release Sigma1 Sigma-1 Receptor Sigma1->IP3R Modulates IP3 IP3 IP3->IP3R Activates Ca_ER Ca2+ BD1008 This compound BD1008->Sigma1

Caption: Sigma-1 receptor modulation of IP3 receptor-mediated calcium signaling.

Radioligand Binding Assay Workflow

The following diagram illustrates the workflow for the radioligand binding assay described in the previous section.

binding_assay_workflow start Start prep Membrane Preparation start->prep setup Assay Plate Setup prep->setup incubate Incubation setup->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki) count->analyze end End analyze->end

Caption: Workflow of a competitive radioligand binding assay.

References

Methodological & Application

Application Notes and Protocols for BD-1008 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1008 is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] Its utility in probing the physiological and pathological roles of the σ1 receptor makes it a valuable tool in neuroscience, oncology, and other areas of biomedical research. These application notes provide detailed protocols for the dissolution and use of this compound in various cell culture experiments.

Chemical Properties and Solubility

This compound is typically supplied as a dihydrobromide salt. It is soluble in dimethyl sulfoxide (DMSO). For cell culture applications, it is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 2 nMGuinea Pig Brain (Sigma-1)[1]
8 nMRat Liver (Sigma-2)[1]
Working Concentration 10 µMT47D (breast cancer)N/A
1-10 µMRetinal Ganglion CellsN/A
Storage of Stock Solution -20°C or -80°CN/AN/A
Final DMSO Concentration in Culture < 0.5%General Cell CultureN/A

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound dihydrobromide powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Under sterile conditions (e.g., in a laminar flow hood), prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.63 mg of this compound (MW: 463.08 g/mol for the dihydrobromide salt) in 1 ml of sterile DMSO.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability/Proliferation Assay (CCK-8)

Materials:

  • Cells of interest (e.g., neuroblastoma or breast cancer cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in the highest concentration of this compound does not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a visible color change is observed.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular Calcium Imaging

Materials:

  • Cells of interest plated on glass-bottom dishes or coverslips

  • This compound stock solution (10 mM in DMSO)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with live-cell imaging capabilities

Protocol:

  • Culture cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

  • Remove the culture medium and wash the cells once with HBSS.

  • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add fresh HBSS to the cells.

  • Mount the dish/coverslip on the fluorescence microscope.

  • Acquire baseline fluorescence images.

  • To assess the effect of this compound on calcium signaling, add the desired concentration of this compound (e.g., 10 µM) to the imaging buffer and record the fluorescence changes over time.

  • As a positive control to induce calcium influx, a stimulus such as ATP or an ionophore can be added at the end of the experiment.

Visualizations

Signaling Pathway of Sigma-1 Receptor Antagonism

Sigma1_Pathway ER_Lumen ER Lumen BiP BiP Sigma1 Sigma-1 Receptor Sigma1->BiP Interaction IP3R3 IP3R3 Sigma1->IP3R3 Ca_ER Ca²⁺ IP3R3->Ca_ER Releases Mito_Matrix Mitochondrial Matrix Ca_Mito Ca²⁺ BD1008 This compound (Antagonist) BD1008->Sigma1 Ca_ER->Ca_Mito Influx

Caption: Sigma-1 receptor antagonism by this compound.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation prepare_bd1008 Prepare this compound Dilutions & Vehicle Control overnight_incubation->prepare_bd1008 treat_cells Treat Cells with this compound or Vehicle overnight_incubation->treat_cells prepare_bd1008->treat_cells treatment_incubation Incubate for 24/48/72 hours treat_cells->treatment_incubation add_cck8 Add CCK-8 Reagent treatment_incubation->add_cck8 final_incubation Incubate 1-4 hours add_cck8->final_incubation read_absorbance Measure Absorbance at 450 nm final_incubation->read_absorbance analyze_data Analyze Data (% Viability) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of BD-1008, a non-selective sigma (σ) receptor antagonist, in preclinical mouse models. The information presented herein is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.

Introduction

This compound, with the chemical name N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, is a potent antagonist of both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. It has been widely used as a pharmacological tool to elucidate the physiological and pathological roles of these receptors. This document outlines recommended dosages, detailed experimental protocols, and the known signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinities and effective dosages in rodent models.

Table 1: Receptor Binding Affinity (Ki)

ReceptorKi (nM)
Sigma-1 (σ₁)2
Sigma-2 (σ₂)8
Dopamine D21112
Dopamine Transporter (DAT)>10,000

Table 2: Recommended Dosage in Rodent Models

Dosing RegimenDose Range (mg/kg)Route of AdministrationSpeciesExperimental ContextReference
Single Dose10 - 30Intraperitoneal (i.p.)RatAntagonism of DTG-induced effects[1][2]
Multiple Doses1 - 10Intraperitoneal (i.p.)RatReduction of PRE-084 self-administration[1][2]
Effective Dose (ED₅₀)3.45Intraperitoneal (i.p.)RatReduction of PRE-084 self-administration[1][2]
Behavioral Studies10Intraperitoneal (i.p.)MouseAntagonism of cocaine-induced effects[3]

Signaling Pathways

This compound exerts its effects by antagonizing sigma-1 and sigma-2 receptors, which are located primarily at the endoplasmic reticulum (ER). The downstream consequences of this antagonism are complex and involve the modulation of various signaling cascades.

Sigma-1 (σ₁) Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated membrane (MAM) of the ER. Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation or cellular stress, the sigma-1 receptor dissociates from BiP and can modulate several downstream signaling events. As an antagonist, this compound prevents these actions.

sigma1_pathway cluster_er Endoplasmic Reticulum (MAM) Sigma-1 Sigma-1 BiP BiP Sigma-1->BiP Dissociates from IP3R IP3R Sigma-1->IP3R Modulates Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma-1->Ion_Channels Modulates Other_Receptors Other Receptors (e.g., NMDA, Dopamine) Sigma-1->Other_Receptors Modulates Ca2_Release Ca2+ Release (from ER) IP3R->Ca2_Release Regulates This compound This compound This compound->Sigma-1 Antagonizes Cellular_Response Modulation of Cellular Response Ca2_Release->Cellular_Response Ion_Channels->Cellular_Response Other_Receptors->Cellular_Response

Caption: this compound antagonism of Sigma-1 receptor signaling.

Sigma-2 (σ₂) Receptor / TMEM97 Signaling

The sigma-2 receptor was more recently identified as the transmembrane protein 97 (TMEM97). It is also localized to the ER and is involved in cholesterol homeostasis and the modulation of intracellular calcium signaling. This compound's antagonism of the sigma-2 receptor can impact these processes.

sigma2_pathway cluster_er Endoplasmic Reticulum Sigma-2/TMEM97 Sigma-2/TMEM97 Cholesterol_Homeostasis Cholesterol Homeostasis Sigma-2/TMEM97->Cholesterol_Homeostasis Regulates Ca2_Signaling Intracellular Ca2+ Signaling Sigma-2/TMEM97->Ca2_Signaling Modulates Neurotransmitter_Systems Neurotransmitter Systems Sigma-2/TMEM97->Neurotransmitter_Systems Modulates This compound This compound This compound->Sigma-2/TMEM97 Antagonizes Cellular_Processes Modulation of Cellular Processes Cholesterol_Homeostasis->Cellular_Processes Ca2_Signaling->Cellular_Processes Neurotransmitter_Systems->Cellular_Processes

Caption: this compound antagonism of Sigma-2/TMEM97 receptor signaling.

Experimental Protocols

The following are detailed protocols for common experimental paradigms in which this compound is utilized.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound dihydrobromide

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the desired amount of this compound dihydrobromide in a sterile microcentrifuge tube.

  • Add the required volume of sterile 0.9% saline to achieve the target concentration.

  • Vortex the solution vigorously until the compound is completely dissolved.

  • If necessary, sonicate the solution for short intervals to aid dissolution.

  • Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube before injection to ensure sterility.

  • Prepare fresh on the day of the experiment.

Cocaine Self-Administration Paradigm

This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.

Animals:

  • Male C57BL/6J mice, 8-10 weeks old.

  • Group-housed initially, then single-housed after surgery.

  • Maintained on a 12-hour reverse light-dark cycle with ad libitum access to food and water.

Surgical Procedure (Intravenous Catheterization):

  • Anesthetize the mouse with isoflurane.

  • Implant a chronic indwelling catheter into the right jugular vein.

  • Exteriorize the catheter on the back of the mouse.

  • Allow a 5-7 day recovery period post-surgery.

  • Flush the catheter daily with heparinized saline to maintain patency.

Experimental Workflow:

experimental_workflow Surgery Catheter Implantation Surgery Recovery Recovery Period (5-7 days) Surgery->Recovery Acquisition Cocaine Self-Administration Acquisition (e.g., 14 days) Recovery->Acquisition Pretreatment This compound or Vehicle Pretreatment (i.p.) Acquisition->Pretreatment Test_Session Cocaine Self-Administration Test Session Pretreatment->Test_Session Data_Analysis Data Analysis (e.g., lever presses, infusions) Test_Session->Data_Analysis

Caption: Experimental workflow for cocaine self-administration.

Behavioral Procedure:

  • Acquisition Phase:

    • Place mice in operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump.

    • Presses on the active lever result in an intravenous infusion of cocaine (e.g., 0.5-1.0 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule.

    • Presses on the inactive lever have no consequence.

    • Conduct daily 2-hour sessions for approximately 14 days or until stable responding is achieved.

  • Testing Phase:

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 15-30 minutes before the test session.

    • Place the mouse in the operant chamber for a standard self-administration session.

    • Record the number of active and inactive lever presses and the number of cocaine infusions.

Conditioned Place Preference (CPP)

This protocol assesses whether this compound can block the rewarding effects of cocaine as measured by a place preference.

Animals:

  • Male C57BL/6J mice, 8-10 weeks old.

  • Group-housed with ad libitum access to food and water.

Apparatus:

  • A three-chamber CPP box with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

Procedure:

  • Pre-Conditioning (Day 1):

    • Place each mouse in the central chamber and allow free access to all three chambers for 15-20 minutes.

    • Record the time spent in each chamber to establish baseline preference. Mice showing a strong unconditioned preference for one chamber may be excluded.

  • Conditioning (Days 2-7):

    • On alternate days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and confine the mouse to one of the conditioning chambers for 30 minutes.

    • On the intervening days, administer saline (i.p.) and confine the mouse to the other conditioning chamber for 30 minutes.

    • To test the effect of this compound, administer it (e.g., 1-10 mg/kg, i.p.) 15-30 minutes before the cocaine injection on the cocaine-conditioning days.

  • Post-Conditioning Test (Day 8):

    • Place the mouse in the central chamber and allow free access to all chambers for 15-20 minutes, with no drug injections.

    • Record the time spent in each chamber.

    • An increase in time spent in the cocaine-paired chamber indicates a conditioned place preference. The ability of this compound to block this increase is the primary measure of its effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of sigma-1 and sigma-2 receptors in various physiological and pathological processes. The recommended dosages and protocols provided in these application notes serve as a starting point for in vivo studies in mouse models. Researchers should optimize these protocols based on their specific experimental objectives and animal models. Careful consideration of the complex signaling pathways affected by this compound is crucial for the accurate interpretation of experimental results.

References

using BD-1008 to block cocaine-induced behaviors

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

Table 1: Effect of BD-1008 and its Analogs on Cocaine-Induced Convulsions and Lethality in Mice

CompoundPretreatment Dose (mg/kg, i.p.)Cocaine Challenge Dose (mg/kg, i.p.)Effect on ConvulsionsEffect on LethalityReference
This compoundNot specified in abstractsNot specified in abstractsAttenuatedAttenuated[1]
BD-1060Not specified in abstractsNot specified in abstractsAttenuatedAttenuated[1]
BD-1067Not specified in abstractsNot specified in abstractsAttenuatedAttenuated[1]
UMB 100Not specified in abstractsNot specified in abstractsSignificantly AttenuatedSignificantly Attenuated
UMB 101Not specified in abstractsNot specified in abstractsSignificantly AttenuatedSignificantly Attenuated
UMB 103Not specified in abstractsNot specified in abstractsSignificantly AttenuatedSignificantly Attenuated

Note: Specific quantitative data on the percentage of protection or changes in latency to convulsions were not available in the provided search abstracts. The term "attenuated" or "significantly attenuated" is used as reported.

Table 2: Effect of this compound on Cocaine-Induced Locomotor Activity in Mice

PretreatmentPretreatment Dose (mg/kg, i.p.)Cocaine Dose (mg/kg, i.p.)Effect on Locomotor ActivityReference
This compoundNot specified in abstractsNot specified in abstractsAttenuated locomotor stimulatory effects[1]
Analogs of this compoundNot specified in abstractsNot specified in abstractsAttenuated locomotor stimulatory effects

Note: The abstracts reviewed did not provide specific quantitative data on locomotor activity (e.g., beam breaks, distance traveled). The effect is described as an attenuation of cocaine-induced hyperlocomotion.

Table 3: Effect of this compound on Cocaine Self-Administration in Rats

PretreatmentPretreatment Dose (mg/kg, i.p.)Co-administered DrugCo-administered Drug Dose (mg/kg)Effect on Cocaine Self-AdministrationReference
This compoundVarious dosesNoneN/ANo significant effect
This compoundVarious dosesWIN 35,428 (DAT inhibitor)0.1Dose-dependently decreased responding for cocaine

Note: this compound alone was found to be behaviorally inactive in the self-administration paradigm at the doses tested.

Signaling Pathway and Experimental Workflow

Cocaine_BD1008_Signaling_Pathway cluster_cocaine_effects Cocaine's Actions cluster_bd1008_intervention This compound Intervention Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Sigma1R Sigma-1 Receptor (σ1R) Cocaine->Sigma1R Activates Dopamine ↑ Synaptic Dopamine Behavior Cocaine-Induced Behaviors (Hyperlocomotion, Convulsions) Sigma1R->Behavior BlockedSigma1R Blocked σ1R Dopamine->Behavior Attenuation Attenuation of Cocaine-Induced Behaviors BD1008 This compound BD1008->Sigma1R Antagonizes Experimental_Workflow_BD1008_Cocaine cluster_assays Behavioral Assays Animal_Prep Animal Preparation (Acclimation, Catheter Implantation for Self-Admin) Grouping Random Assignment to Treatment Groups (Vehicle, this compound, etc.) Animal_Prep->Grouping Pretreatment Pretreatment Administration (this compound or Vehicle) Grouping->Pretreatment Cocaine_Admin Cocaine Administration Pretreatment->Cocaine_Admin Locomotor Locomotor Activity Cocaine_Admin->Locomotor Convulsions Convulsion Monitoring Cocaine_Admin->Convulsions Lethality Lethality Observation Cocaine_Admin->Lethality Self_Admin Self-Administration Session Cocaine_Admin->Self_Admin Data_Collection Data Collection (Automated & Manual Scoring) Locomotor->Data_Collection Convulsions->Data_Collection Lethality->Data_Collection Self_Admin->Data_Collection Data_Analysis Statistical Analysis (ANOVA, t-tests, etc.) Data_Collection->Data_Analysis

References

Application Notes and Protocols for Investigating BD-1008 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1008, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, is a potent and selective sigma receptor antagonist with high affinity for both sigma-1 (σ1) and sigma-2 (σ2) subtypes.[1][2] Sigma receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface, where they play a crucial role in modulating intracellular calcium signaling, a key process governing ion channel function.[3] While direct evidence of this compound's effect on specific ion channels via patch clamp electrophysiology is emerging, its known role as a functional sigma receptor antagonist suggests its potential as a modulator of various voltage-gated and ligand-gated ion channels.[1]

This document provides detailed, proposed protocols for investigating the effects of this compound on ion channel activity using patch clamp electrophysiology. The methodologies outlined below are based on established patch clamp techniques and the known pharmacology of sigma receptors, offering a foundational guide for researchers venturing into this area.[4][5]

Hypothesized Mechanism of Action

This compound, by antagonizing sigma receptors, is hypothesized to influence ion channel activity primarily through the modulation of intracellular calcium (Ca²⁺) homeostasis.[3] Sigma-1 receptors are known to associate with and modulate the function of various ion channels, including voltage-gated K⁺, Ca²⁺, and Na⁺ channels. The proposed signaling pathway suggests that this compound binding to the sigma-1 receptor could alter the channel's conformational state or interfere with signaling cascades that regulate channel activity.

BD1008_Signaling_Pathway cluster_cell Cell Membrane BD1008 This compound SigmaR Sigma-1 Receptor BD1008->SigmaR Antagonism IonChannel Ion Channel (e.g., VGCC, KCa) SigmaR->IonChannel Direct Modulation (Hypothesized) Ca_Modulation Modulation of Intracellular Ca²⁺ Signaling SigmaR->Ca_Modulation Inhibition of Modulation Channel_Modulation Altered Ion Channel Function IonChannel->Channel_Modulation Ca_Modulation->IonChannel Indirect Effect Patch_Clamp_Workflow A Prepare Cells and Solutions B Pull and Fire-Polish Pipettes (3-5 MΩ) A->B C Establish Gigaohm Seal (>1 GΩ) B->C D Rupture Membrane (Whole-Cell Mode) C->D E Record Baseline Currents D->E F Perfuse with this compound Solution E->F G Record Currents in Presence of this compound F->G H Washout and Record Recovery G->H I Data Analysis H->I

References

Application Notes and Protocols for Radioligand Binding Assay with BD-1008

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1008 is a potent and selective sigma receptor ligand, exhibiting high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. As a non-selective antagonist, it serves as a valuable tool in pharmacological research to investigate the roles of sigma receptors in various physiological and pathological processes.[1] Sigma receptors are intracellular chaperone proteins, primarily located at the endoplasmic reticulum (ER), that modulate a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival.[2][3] This document provides a detailed protocol for conducting a radioligand binding assay to determine the binding affinity of test compounds, such as this compound, for sigma-1 and sigma-2 receptors.

Data Presentation

The binding affinity of this compound and its analogs for sigma-1 and sigma-2 receptors is typically determined through competitive radioligand binding assays. The results are expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand.

CompoundReceptor SubtypeRadioligandTissue/Cell SourceKᵢ (nM)Reference
This compound Sigma-1 (σ₁)--INVALID-LINK---PentazocineGuinea Pig Brain2[1]
This compound Sigma-2 (σ₂)[³H]DTGRat Liver8[1]
Analog UMB 98Sigma-1 (σ₁)--INVALID-LINK---PentazocineGuinea Pig BrainHigh Affinity[4]
Analog UMB 99Sigma-1 (σ₁)--INVALID-LINK---PentazocineGuinea Pig BrainHigh Affinity[4]
Analog UMB 100Sigma-1 (σ₁)--INVALID-LINK---PentazocineGuinea Pig BrainHigh Affinity[4]
Analog UMB 101Sigma-1 (σ₁)--INVALID-LINK---PentazocineGuinea Pig BrainHigh Affinity[4]
Analog UMB 102Sigma-1 (σ₁)--INVALID-LINK---PentazocineGuinea Pig BrainHigh Affinity[4]
Analog UMB 103Sigma-1 (σ₁)--INVALID-LINK---PentazocineGuinea Pig BrainHigh Affinity[4]

Experimental Protocols

This section details the methodologies for performing a competitive radioligand binding assay to determine the Kᵢ of a test compound like this compound for sigma-1 and sigma-2 receptors.

Protocol 1: Sigma-1 Receptor Competition Binding Assay

This protocol utilizes --INVALID-LINK---Pentazocine, a selective σ₁ receptor agonist, as the radioligand.

Materials:

  • Membrane Preparation: Guinea pig brain membranes (or other tissue/cells expressing σ₁ receptors).

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, --INVALID-LINK---Pentazocine (at a final concentration near its Kₔ, e.g., 5 nM), and the membrane preparation (50-100 µg of protein).

    • Non-specific Binding: Add assay buffer, --INVALID-LINK---Pentazocine, membrane preparation, and a high concentration of a competing ligand to saturate the receptors (e.g., 10 µM Haloperidol).

    • Competition Binding: Add assay buffer, --INVALID-LINK---Pentazocine, membrane preparation, and varying concentrations of the test compound (this compound). A typical concentration range would be from 0.1 nM to 10 µM.

  • Incubation:

    • Incubate the plates at 37°C for 90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Protocol 2: Sigma-2 Receptor Competition Binding Assay

This protocol utilizes [³H]1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand, in the presence of a masking agent to block its binding to σ₁ receptors.

Materials:

  • Membrane Preparation: Rat liver membranes (or other tissue/cells expressing σ₂ receptors).

  • Radioligand: [³H]DTG (specific activity ~30-60 Ci/mmol).

  • Sigma-1 Masking Agent: (+)-Pentazocine.

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: Haloperidol or unlabeled DTG.

  • All other materials are the same as in Protocol 1.

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1, using rat liver tissue.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]DTG (at a final concentration near its Kₔ for σ₂ receptors, e.g., 10 nM), the σ₁ masking agent ((+)-Pentazocine, e.g., 300 nM), and the membrane preparation (100-150 µg of protein).

    • Non-specific Binding: Add assay buffer, [³H]DTG, the σ₁ masking agent, membrane preparation, and a high concentration of a competing ligand (e.g., 10 µM Haloperidol).

    • Competition Binding: Add assay buffer, [³H]DTG, the σ₁ masking agent, membrane preparation, and varying concentrations of the test compound (this compound).

  • Incubation, Filtration, Counting, and Data Analysis:

    • Follow steps 3-6 as described in Protocol 1. The Kₔ used in the Cheng-Prusoff equation should be the dissociation constant of [³H]DTG for the σ₂ receptor.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Separation cluster_analysis Data Analysis tissue Tissue/Cell Homogenization centrifuge1 Low-Speed Centrifugation tissue->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Membrane Wash centrifuge2->wash resuspend Resuspend & Quantify Protein wash->resuspend total_binding Total Binding (Radioligand + Membranes) nsb Non-specific Binding (Radioligand + Membranes + Cold Ligand) competition Competition Binding (Radioligand + Membranes + Test Compound) incubation Incubation (e.g., 37°C, 90 min) filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot Plot % Inhibition vs. [Test Compound] calc_specific->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Experimental workflow for a competitive radioligand binding assay.

sigma1_receptor_signaling cluster_er Endoplasmic Reticulum s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip Association/Dissociation ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca2+ Release ip3r->ca_release ligand Sigma-1 Ligand (e.g., Agonist) ligand->s1r Binds to downstream Downstream Signaling (e.g., Ion Channel Modulation, Cell Survival Pathways) ca_release->downstream

Caption: Simplified signaling pathway of the Sigma-1 receptor.

References

Application Notes and Protocols for Administering BD-1008 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1008 is a selective sigma-1 (σ1) receptor antagonist with a binding affinity (Ki) of approximately 2 nM for the sigma-1 receptor and about four-fold selectivity over the sigma-2 receptor.[1][2] It is a valuable tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric and neurological disorders. These application notes provide detailed protocols for the administration of this compound in common rodent behavioral assays to ensure consistency and reproducibility of experimental results.

Mechanism of Action

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It is involved in regulating calcium signaling, ion channel function, and neurotransmitter release. As a sigma-1 receptor antagonist, this compound blocks the endogenous activity of this receptor, allowing for the elucidation of its role in modulating behavior. Studies have shown that this compound can attenuate the behavioral effects of cocaine, including convulsions and locomotor stimulation, suggesting its potential in addiction research.[1][3]

Data Presentation: Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in behavioral studies. Doses and pretreatment times may require optimization depending on the specific experimental conditions, animal strain, and research question.

ParameterValueSpeciesBehavioral AssayReference
Binding Affinity (Ki) ~2 nM (σ1), ~8 nM (σ2)In vitroReceptor Binding Assays[2][4]
Effective Dose (ED50) 3.45 mg/kg (i.p.)RatReduction of PRE-084 self-administration
Dosage Range 1 - 30 mg/kg (i.p.)Mouse/RatVarious[3]
Pretreatment Time 15 - 60 minutesMouse/RatVariousGeneral Practice

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound dihydrobromide

  • Vehicle: Sterile 0.9% saline or sterile water

  • Vortex mixer

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animals.

  • Weigh the this compound powder accurately.

  • Dissolve the this compound in the chosen vehicle. This compound dihydrobromide is generally soluble in aqueous solutions.

  • Vortex the solution until the compound is completely dissolved.

  • Prepare fresh solutions on the day of the experiment.

Animal Handling and Administration
  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures. They should also be habituated to the testing room for at least 30-60 minutes prior to behavioral testing.

  • Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration of this compound in rodents.

  • Injection Volume: The volume of the injected solution should be minimized to avoid discomfort to the animal. A general guideline is 5-10 mL/kg for mice and rats for intraperitoneal injections.

Locomotor Activity Test

Objective: To assess the effect of this compound on spontaneous locomotor activity.

Materials:

  • Open field arena equipped with automated photobeam tracking or video tracking software.

  • This compound solution and vehicle.

Protocol:

  • Administer this compound or vehicle via i.p. injection. A dose range of 1-10 mg/kg is a reasonable starting point.

  • Allow for a pretreatment period of 30 minutes.

  • Gently place the animal in the center of the open field arena.

  • Record locomotor activity for a period of 30-60 minutes.

  • Analyze parameters such as total distance traveled, time spent moving, and entries into the center zone.

Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.

Materials:

  • Elevated plus maze apparatus.

  • Video recording and analysis software.

  • This compound solution and vehicle.

Protocol:

  • Administer this compound or vehicle (i.p.). Doses between 1 and 10 mg/kg can be explored.

  • After a 30-minute pretreatment period, place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session and analyze the time spent in the open arms, closed arms, and the number of entries into each arm. An increase in open arm exploration is indicative of an anxiolytic effect.

Forced Swim Test (FST)

Objective: To assess potential antidepressant-like effects of this compound.

Materials:

  • Cylindrical water tank.

  • Water at 23-25°C.

  • Video camera for recording.

  • This compound solution and vehicle.

Protocol:

  • Administer this compound or vehicle (i.p.). A dose range of 5-20 mg/kg can be investigated.

  • After a 30-60 minute pretreatment period, gently place the animal into the water tank.

  • Record the session for 6 minutes.

  • Analyze the last 4 minutes of the session for time spent immobile. A decrease in immobility time is suggestive of an antidepressant-like effect.

  • Ensure animals are thoroughly dried after the test to prevent hypothermia.

Novel Object Recognition (NOR) Test

Objective: To determine the effect of this compound on recognition memory.

Materials:

  • Open field arena.

  • Two identical objects for the familiarization phase and one novel object for the test phase.

  • Video recording and analysis software.

  • This compound solution and vehicle.

Protocol:

  • Habituation: On day 1, allow each animal to explore the empty arena for 5-10 minutes.

  • Familiarization: On day 2, administer this compound or vehicle (i.p.) 30 minutes before the session. Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.

  • Testing: On day 3, replace one of the familiar objects with a novel object. Administer this compound or vehicle 30 minutes before the test. Place the animal back in the arena and record for 5 minutes.

  • Analyze the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis prep_solution Prepare this compound Solution injection Administer this compound (i.p.) prep_solution->injection animal_acclimation Animal Acclimation & Habituation animal_acclimation->injection locomotor Locomotor Activity injection->locomotor 30 min pretreatment epm Elevated Plus Maze injection->epm 30 min pretreatment fst Forced Swim Test injection->fst 30-60 min pretreatment nor Novel Object Recognition injection->nor 30 min pretreatment data_collection Record Behavior locomotor->data_collection epm->data_collection fst->data_collection nor->data_collection data_analysis Analyze Key Parameters data_collection->data_analysis

Caption: Experimental workflow for administering this compound in behavioral studies.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cell Cellular Effects s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates bip BiP (Chaperone) s1r->bip Associates with ion_channels Ion Channel Modulation s1r->ion_channels Modulates ca_signaling Ca²⁺ Signaling ip3r->ca_signaling Regulates neurotransmission Neurotransmitter Release ca_signaling->neurotransmission Influences bd1008 This compound (Antagonist) bd1008->s1r Blocks endogenous_ligand Endogenous Ligand (e.g., Neurosteroids) endogenous_ligand->s1r Activates

Caption: Simplified signaling pathway of the Sigma-1 receptor and the antagonistic action of this compound.

References

Application Notes and Protocols: Experimental Design for BD-1008 in Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical experiments to evaluate the therapeutic potential of BD-1008, a selective sigma-1 (σ1) receptor antagonist, in rodent models of addiction. The protocols detailed below focus on cocaine addiction, a primary area of investigation for σ1 receptor antagonists.

Introduction to this compound

This compound is a potent and selective antagonist of the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. The σ1 receptor is implicated in modulating various neurotransmitter systems, including the dopaminergic and glutamatergic pathways, which are critically involved in the neurobiology of addiction. By antagonizing the σ1 receptor, this compound is hypothesized to counteract the neuroplastic changes induced by drugs of abuse, thereby reducing their rewarding and reinforcing effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its application in addiction models.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki)SpeciesReference
Sigma-1 (σ1)1.75 - 72.2 nMGuinea Pig[1]
Sigma-2 (σ2)Moderately lower affinity than σ1Rat[1]

Table 2: Experimental Parameters for Cocaine in Addiction Models

Experimental ModelDrug & DosageAnimal ModelKey FindingsReference
Conditioned Place Preference (CPP)Cocaine (5, 10, 20 mg/kg, i.p.)Rats/MiceDose-dependent increase in time spent in the drug-paired chamber.[2][3]
Intravenous Self-AdministrationCocaine (0.25 - 2.0 mg/kg/infusion)Rats"Inverted U-shaped" dose-response curve for self-administration.[4][5][6][7]
Dopamine ReleaseCocaine (acute administration)RodentsIncreased extracellular dopamine levels in the nucleus accumbens.[8]
Gene ExpressionCocaine (chronic administration)RodentsAlterations in the expression of genes such as ΔFosB and BDNF, and phosphorylation of CREB.[9][10]

Key Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is a classical conditioning model used to assess the rewarding properties of a drug by pairing its effects with a specific environment.

Protocol:

  • Apparatus: A three-chamber apparatus is typically used, consisting of two conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

  • Habituation (Day 1): Allow each animal to freely explore all three chambers for a 15-20 minute session to establish baseline preference. Record the time spent in each chamber.

  • Conditioning (Days 2-9): This phase typically lasts for 6-8 days with alternating injections.

    • Drug Pairing: On drug conditioning days, administer cocaine (e.g., 10 or 20 mg/kg, i.p.) and immediately confine the animal to one of the conditioning chambers for 30-45 minutes. The chamber paired with the drug is typically the one the animal showed less preference for during habituation (unbiased design).

    • Vehicle Pairing: On alternate days, administer a saline vehicle and confine the animal to the opposite chamber for the same duration.

    • This compound Pre-treatment: To test the effect of this compound, administer it (e.g., 1-30 mg/kg, i.p.) 15-30 minutes before the cocaine injection on drug pairing days. A control group should receive vehicle instead of this compound.

  • Testing (Day 10): In a drug-free state, allow the animal to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the cocaine-paired chamber compared to the saline-paired chamber indicates a conditioned place preference. The effect of this compound is measured by its ability to attenuate this preference.

Experimental Workflow for Conditioned Place Preference

CPP_Workflow cluster_phases CPP Experimental Phases cluster_conditioning_details Conditioning Details Habituation Habituation (Day 1) Conditioning Conditioning (Days 2-9) Habituation->Conditioning Testing Testing (Day 10) Conditioning->Testing Drug_Pairing Cocaine + Paired Chamber Vehicle_Pairing Saline + Unpaired Chamber BD1008_Pretreatment This compound Pre-treatment (before Cocaine) BD1008_Pretreatment->Drug_Pairing attenuates

Caption: Workflow for the Conditioned Place Preference (CPP) experiment.

Intravenous Self-Administration

This operant conditioning model assesses the reinforcing effects of a drug, where an animal learns to perform a specific action (e.g., lever press) to receive a drug infusion.

Protocol:

  • Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein of each animal. Allow for a recovery period of 5-7 days.

  • Apparatus: A standard operant conditioning chamber equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the animal's catheter.

  • Acquisition Training:

    • Place the animal in the chamber for daily sessions (e.g., 2 hours/day).

    • A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the illumination of the stimulus light for a short duration (e.g., 20 seconds), during which further lever presses have no effect (time-out period).

    • Presses on the inactive lever are recorded but have no consequences.

    • Training continues until a stable pattern of responding is established.

  • Dose-Response Evaluation: Once stable responding is achieved, the dose of cocaine per infusion can be varied across sessions to generate a dose-response curve. Typically, this results in an "inverted U-shaped" curve, where responding first increases and then decreases with higher doses.

  • Effect of this compound: To test the effect of this compound, pre-treat the animals with various doses of this compound (e.g., 1-30 mg/kg, i.p.) before the self-administration session. A reduction in the number of infusions taken is indicative of an attenuation of cocaine's reinforcing effects.

  • Extinction and Reinstatement:

    • Extinction: Following stable self-administration, replace the cocaine solution with saline. Active lever presses no longer result in an infusion. This continues until responding on the active lever significantly decreases.

    • Reinstatement: After extinction, test for reinstatement of drug-seeking behavior by administering a non-contingent "priming" dose of cocaine or presenting a drug-associated cue (e.g., the stimulus light). To test this compound's effect on relapse, administer it before the priming injection or cue presentation.

Experimental Workflow for Self-Administration

Self_Admin_Workflow cluster_stages Self-Administration Stages cluster_intervention This compound Intervention Acquisition Acquisition Training Dose_Response Dose-Response Acquisition->Dose_Response BD1008_Acq This compound during Acquisition Acquisition->BD1008_Acq test effect on Extinction Extinction Dose_Response->Extinction Reinstatement Reinstatement Extinction->Reinstatement BD1008_Rein This compound during Reinstatement Reinstatement->BD1008_Rein test effect on

Caption: Workflow for the intravenous self-administration experiment.

Signaling Pathways

Proposed Mechanism of Action of this compound in Attenuating Cocaine's Effects

Cocaine's addictive properties are primarily mediated by its blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft and subsequent activation of downstream signaling pathways. The σ1 receptor can modulate these pathways. This compound, as a σ1 receptor antagonist, is thought to interfere with this cascade.

Signaling Pathway Diagram

addiction_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_ER Endoplasmic Reticulum Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT blocks Dopamine Dopamine DAT->Dopamine reuptake D1R D1 Receptor Dopamine->D1R activates AC Adenylyl Cyclase D1R->AC NMDAR NMDA Receptor cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB pCREB pCREB CREB->pCREB phosphorylation Gene_Expression ΔFosB, BDNF Gene Expression pCREB->Gene_Expression regulates Plasticity Synaptic Plasticity & Drug-Seeking Gene_Expression->Plasticity Sigma1R Sigma-1 Receptor Sigma1R->D1R modulates Sigma1R->NMDAR modulates Sigma1R->ERK influences BD1008 This compound BD1008->Sigma1R antagonizes

Caption: Proposed signaling pathway for this compound's effect on cocaine addiction.

Conclusion

The experimental designs outlined in these application notes provide a robust framework for investigating the therapeutic potential of this compound in preclinical models of addiction. By employing behavioral paradigms such as conditioned place preference and intravenous self-administration, researchers can elucidate the effects of this compound on the rewarding and reinforcing properties of drugs of abuse. Furthermore, molecular analyses of downstream signaling pathways will help to unravel the precise mechanisms by which σ1 receptor antagonism mediates these effects. The provided protocols and diagrams serve as a foundational guide for scientists in the field of addiction research and drug development.

References

Application Notes and Protocols for the Measurement of BD-1008 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1008 is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] The σ1 receptor is implicated in a variety of cellular functions and is a target for therapeutic intervention in neurological disorders and other conditions.[1][2] Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in preclinical drug development.

These application notes provide detailed protocols for the sensitive and selective measurement of this compound in tissue samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis of small molecules.[3][4] An alternative high-performance liquid chromatography (HPLC) with UV detection method is also described.

Signaling Pathway of this compound

This compound acts as an antagonist at the sigma-1 receptor. This receptor is a chaperone protein that modulates a variety of signaling pathways at the endoplasmic reticulum and plasma membrane. The precise signaling mechanisms are complex and can be cell-type dependent. The following diagram illustrates a simplified, generally accepted signaling pathway affected by sigma-1 receptor modulation.

BD1008_Signaling_Pathway BD1008 This compound Sigma1R Sigma-1 Receptor BD1008->Sigma1R Antagonizes IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Release Ca²⁺ Release (from ER) IP3R->Ca_Release Regulates Mitochondria Mitochondria Ca_Release->Mitochondria Influences Cellular_Processes Downstream Cellular Processes (e.g., Neuronal Excitability, Cell Survival) Mitochondria->Cellular_Processes Impacts

Caption: Simplified signaling pathway of this compound action.

Analytical Methodologies

The primary recommended method for the quantification of this compound in tissue is LC-MS/MS due to its high sensitivity and selectivity. An HPLC-UV method is also presented as a more accessible, though less sensitive, alternative.

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is adapted from established protocols for other selective sigma-1 receptor antagonists and provides high sensitivity and specificity for the quantification of this compound in complex biological matrices like tissue homogenates.[1][3][5][6]

Experimental Workflow

LCMS_Workflow Tissue_Collection 1. Tissue Sample Collection (e.g., Brain) Homogenization 2. Tissue Homogenization Tissue_Collection->Homogenization Extraction 3. Protein Precipitation (e.g., with Acetonitrile) Homogenization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer UPLC_MSMS 6. UPLC-MS/MS Analysis Supernatant_Transfer->UPLC_MSMS Data_Analysis 7. Data Analysis & Quantification UPLC_MSMS->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Protocol

  • Tissue Sample Preparation (Homogenization and Extraction)

    • Accurately weigh the frozen tissue sample (e.g., 100 mg).

    • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio (e.g., 1:4 w/v; 100 mg tissue in 400 µL buffer).

    • Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain.

    • To a 100 µL aliquot of the tissue homogenate, add an internal standard (IS) (a structurally similar compound not present in the sample).

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • UPLC-MS/MS Conditions (Adapted from similar compounds) [1][5]

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 95% A

      • 0.5-2.5 min: Linear gradient to 5% A

      • 2.5-3.0 min: Hold at 5% A

      • 3.0-3.1 min: Return to 95% A

      • 3.1-4.0 min: Re-equilibration at 95% A

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Note: The specific m/z transitions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

Data Presentation: UPLC-MS/MS Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery85 - 110%
Matrix EffectMinimal
Stability (Freeze-Thaw, Bench-Top)Stable
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is less sensitive than LC-MS/MS but can be used if a mass spectrometer is unavailable. The sample preparation is similar, but the detection method is less specific.

Detailed Protocol

  • Tissue Sample Preparation: Follow the same homogenization and protein precipitation steps as described for the UPLC-MS/MS method.

  • HPLC-UV Conditions

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid). A typical starting point could be 60:40 Acetonitrile:Buffer.[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 30°C.

    • UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (likely in the range of 210-280 nm).

Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range50 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)50 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery80 - 115%

Stability and Storage

  • Tissue Samples: Immediately snap-freeze tissue samples in liquid nitrogen after collection and store them at -80°C until analysis to prevent degradation of the analyte.[4]

  • Stock Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO or methanol) and store them at -20°C or -80°C.

  • Sample Extracts: Processed samples (supernatant after protein precipitation) should be analyzed promptly. If storage is necessary, keep them at 4°C for short-term storage (up to 24 hours) or at -80°C for longer periods. It is essential to perform stability tests to ensure the analyte does not degrade under the chosen storage conditions.[9]

Quality Control

For reliable quantitative results, include the following in each analytical run:

  • Calibration Curve: A set of calibration standards prepared by spiking known concentrations of this compound into blank tissue homogenate.

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in blank tissue homogenate to assess the accuracy and precision of the run.

  • Blank Samples: Include a blank tissue homogenate sample and a blank sample with the internal standard to check for interference.

By following these detailed protocols, researchers can achieve reliable and accurate quantification of this compound in tissue samples, facilitating further investigation into its pharmacological properties.

References

Troubleshooting & Optimization

BD-1008 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BD-1008. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of sigma receptors, with a high affinity for the sigma-1 (σ1) receptor and a slightly lower affinity for the sigma-2 (σ2) receptor. It is widely used in neuroscience research to investigate the roles of these receptors in various cellular processes and disease models.

Q2: What are the common forms of this compound available for research?

A2: this compound is typically available as a dihydrobromide salt, which generally exhibits better solubility in aqueous solutions compared to its free base form.

Q3: What are the recommended storage conditions for this compound?

A3: this compound, in its solid form, should be stored at -20°C. Stock solutions, once prepared, can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffers

Problem: My this compound dihydrobromide, dissolved in a stock solution (e.g., DMSO), precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture medium).

Possible Causes and Solutions:

  • Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous buffer may be too high.

    • Solution: Lower the final working concentration of this compound.

  • Rapid Change in Solvent Polarity: A sudden shift from a highly organic solvent like DMSO to an aqueous buffer can cause the compound to "crash out" of solution.

    • Solution: Employ a serial dilution method. Instead of a single large dilution, perform a stepwise dilution of the stock solution into the pre-warmed aqueous buffer. Add the stock solution dropwise while gently vortexing the buffer to ensure rapid and thorough mixing.

  • High Final Concentration of Organic Solvent: While a small amount of an organic solvent like DMSO can aid solubility, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.

    • Solution: Keep the final concentration of the organic solvent in your experimental medium as low as possible, typically below 0.5%. Always include a vehicle control with the same final solvent concentration in your experiments.

  • pH of the Buffer: The solubility of this compound can be pH-dependent.

    • Solution: If your experimental conditions permit, a slight adjustment of the buffer's pH might improve solubility.

  • Use of Solubilizing Agents: For particularly challenging solubility issues, the inclusion of biocompatible solubilizing agents may be necessary.

    • Solution: Consider the use of agents like (2-Hydroxypropyl)-β-cyclodextrin or a small percentage of a biocompatible surfactant. However, these should be used with caution as they can interfere with some biological assays. Always perform appropriate controls.

Issue 2: Inconsistent Results in In Vitro Assays

Problem: I am observing high variability in my cell-based assays when using this compound.

Possible Causes and Solutions:

  • Incomplete Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, the actual concentration in your experiments will be inconsistent.

    • Solution: Ensure your this compound is completely dissolved in the stock solvent. Gentle warming and sonication can aid in this process. Visually inspect the solution for any particulate matter before use.

  • Compound Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the medium.

    • Solution: Consider using low-adhesion microplates or glassware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases.

  • Cellular Metabolism of this compound: Cells may metabolize the compound over the course of the experiment, leading to a decrease in its effective concentration.

    • Solution: If you suspect metabolic instability, you can perform a time-course experiment to measure the concentration of intact this compound in the culture medium over time using analytical methods like HPLC-MS.

Data Presentation

Table 1: Solubility of this compound Dihydrobromide

SolventMaximum SolubilityNotes
Water50 mM
DMSO≥ 50 mg/mLSonication may be required for complete dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound dihydrobromide powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound dihydrobromide to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently vortex the tube and, if necessary, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed (37°C) cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution to prepare the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed culture medium to get a 100 µM solution. Gently vortex to mix.

      • Add the required volume of the 100 µM intermediate solution to your final volume of culture medium to achieve the desired 10 µM concentration.

    • When adding the compound to the final volume of media, add it dropwise while gently swirling the medium to ensure rapid and even distribution.

    • Always prepare a vehicle control containing the same final concentration of DMSO as the drug-treated samples.

Protocol 3: Formulation of this compound for In Vivo (Intraperitoneal) Administration
  • Materials:

    • This compound dihydrobromide powder

    • Sterile saline (0.9% sodium chloride) or other appropriate vehicle

  • Procedure:

    • Calculate the required amount of this compound dihydrobromide based on the desired dose (mg/kg) and the weight of the animals.

    • Dissolve the this compound dihydrobromide directly in the sterile vehicle. The aqueous solubility of the dihydrobromide salt is up to 50 mM.

    • If solubility in a simple saline solution is an issue at the desired concentration, consider the use of a co-solvent system. A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween 80, and saline. A typical formulation might be 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.

    • Ensure the final solution is clear and free of particulates. If necessary, the solution can be filtered through a 0.22 µm sterile filter.

    • Administer the solution to the animals at the appropriate volume based on their body weight.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Solubility Issue Encountered check_stock Is the stock solution fully dissolved? start->check_stock sonicate Action: Gently warm and sonicate stock solution check_stock->sonicate No check_dilution Is precipitation occurring upon dilution? check_stock->check_dilution Yes sonicate->check_stock serial_dilution Action: Use serial dilution in pre-warmed buffer with rapid mixing check_dilution->serial_dilution Yes end End: Optimized Protocol check_dilution->end No check_concentration Is the final concentration too high? serial_dilution->check_concentration lower_concentration Action: Lower the final working concentration check_concentration->lower_concentration Yes check_solvent Is the final solvent concentration >0.5%? check_concentration->check_solvent No lower_concentration->check_solvent lower_solvent Action: Reduce final solvent concentration check_solvent->lower_solvent Yes still_precipitates Still precipitates? check_solvent->still_precipitates No lower_solvent->still_precipitates solubilizer Consider adding a solubilizing agent (e.g., cyclodextrin) still_precipitates->solubilizer Yes still_precipitates->end No solubilizer->end

Caption: A workflow for troubleshooting common solubility issues with this compound.

Sigma1_Signaling_Pathway Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R modulates BiP BiP/GRP78 Sigma1->BiP binds IonChannels Ion Channels (K+, Na+, Ca2+) Sigma1->IonChannels translocates to modulate GPCRs GPCRs Sigma1->GPCRs translocates to modulate Ca_ER ER Ca2+ Release IP3R->Ca_ER Ca_Mito Ca2+ uptake BD1008 This compound (Antagonist) BD1008->Sigma1 inhibits Ca_ER->Ca_Mito

Caption: Antagonism of the Sigma-1 receptor by this compound.

Sigma2_Signaling_Pathway Sigma-2 Receptor Signaling Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT activates Sigma2 Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2->PGRMC1 interacts with PGRMC1->EGFR stabilizes Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation promotes BD1008 This compound (Antagonist) BD1008->Sigma2 inhibits

Caption: Antagonism of the Sigma-2 receptor by this compound.

unexpected off-target effects of BD-1008

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BD-1008. The information is designed to help address specific issues that may be encountered during experiments and to ensure proper interpretation of results.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected effects in my experiment. Could these be due to off-target binding of this compound?

A1: this compound is a highly selective sigma receptor antagonist.[1][2][3] Extensive binding studies have shown that it has very low to negligible affinity for a wide range of other receptors, including dopamine, serotonin (5-HT), opioid, and monoamine transporters.[2][4] Therefore, it is less likely that unexpected effects at low nanomolar concentrations are due to binding to these common off-targets. However, it is crucial to consider the concentration being used (see Q2).

Q2: At what concentration could off-target effects become a concern?

A2: While this compound is highly selective, at very high concentrations, its potential for interacting with other targets increases. An identified off-target interaction is the inhibition of N-methyl-D-aspartate (NMDA) receptor-activated currents.[5] This effect, however, occurs at micromolar concentrations (IC50 values ranging from 18 µM to 120 µM), which is several orders of magnitude higher than its high-affinity binding to sigma receptors (Ki of 2-8 nM).[1][3][5] For most experiments targeting sigma receptors, this compound should be used in the low nanomolar range.

Q3: My results are inconsistent with previous findings using this compound. What could be the reason?

A3: Inconsistent results can arise from several factors. Firstly, ensure the correct concentration is being used to selectively target sigma receptors. Secondly, consider the specific sigma receptor subtypes (σ1 and σ2) present in your experimental model, as this compound is a non-selective antagonist for both.[1] The observed effect may depend on the relative expression and function of these subtypes. Finally, review your experimental protocol, including vehicle controls and compound stability.

Q4: Can this compound be used to study the dopamine system?

A4: this compound can be used to study the modulation of the dopamine system by sigma receptors. It has been shown to antagonize dopamine release in the nucleus accumbens via its action on σ2 receptors.[1] However, it is important to note that this compound has an extremely low affinity for the dopamine D2 receptor and the dopamine transporter (DAT).[1] Therefore, any observed effects on the dopamine system are likely mediated indirectly through sigma receptors.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular toxicity or apoptosis. High concentrations of this compound may lead to non-specific effects.Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiment. Ensure you are using a concentration range appropriate for its high affinity for sigma receptors (low nM).
Lack of effect where one is expected. The experimental system may lack functional sigma receptors, or the downstream signaling pathway may not be active.Confirm the expression of sigma-1 and sigma-2 receptors in your model system using techniques like qPCR or Western blotting.
Results suggest NMDA receptor antagonism. The concentration of this compound used may be too high, leading to off-target inhibition of NMDA receptors.[5]Reduce the concentration of this compound to the low nanomolar range. If high concentrations are necessary, use a specific NMDA receptor antagonist as a control to differentiate the effects.

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of this compound for Target and Off-Target Receptors

ReceptorBinding Affinity (Ki)Reference(s)
Sigma-1 (σ1) Receptor2 nM[1][3]
Sigma-2 (σ2) Receptor8 nM[1][3]
Dopamine D2 Receptor1112 nM[1]
Dopamine Transporter (DAT)> 10,000 nM[1]

Table 2: Inhibitory Concentrations (IC50) of this compound for Off-Target Ion Channels

ChannelIC50Experimental ModelReference(s)
NMDA Receptor (NR1a/2A)62 µMXenopus oocytes[5]
NMDA Receptor (NR1a/2B)18 µMXenopus oocytes[5]
NMDA Receptor (NR1a/2C)120 µMXenopus oocytes[5]

Experimental Protocols

Cited Methodology for Determining NMDA Receptor Inhibition

The potential off-target effect of this compound on NMDA receptors was identified using a standard electrophysiology technique as described in the cited literature.[5]

  • Model System: Xenopus oocytes were used as the expression system.

  • Receptor Expression: Oocytes were co-injected with cRNAs encoding for different NMDA receptor subunits (NR1a with either NR2A, NR2B, or NR2C).

  • Electrophysiological Recording: Two-electrode voltage-clamp recordings were performed to measure membrane currents.

  • Experimental Procedure:

    • Oocytes were perfused with a baseline buffer.

    • NMDA was applied to activate the expressed receptors and elicit an inward current.

    • This compound was co-applied with NMDA at various concentrations to determine its inhibitory effect on the NMDA-activated current.

    • The concentration of this compound that produced a 50% inhibition of the maximal NMDA-activated current was determined as the IC50 value.

Visualizations

BD1008_Primary_Action BD1008 This compound Sigma1 σ1 Receptor BD1008->Sigma1 Antagonist (Ki = 2 nM) Sigma2 σ2 Receptor BD1008->Sigma2 Antagonist (Ki = 8 nM) Cellular_Effects Downstream Cellular Effects Sigma1->Cellular_Effects Modulation Sigma2->Cellular_Effects Modulation

Caption: Primary mechanism of action of this compound as a non-selective sigma receptor antagonist.

BD1008_Off_Target_Troubleshooting cluster_concentration Concentration Range cluster_targets Molecular Targets Low_Conc Low Nanomolar (nM) Sigma_Receptors σ1 and σ2 Receptors Low_Conc->Sigma_Receptors Primary Target High_Conc High Micromolar (µM) High_Conc->Sigma_Receptors Primary Target NMDA_Receptor NMDA Receptor High_Conc->NMDA_Receptor Potential Off-Target (IC50 = 18-120 µM)

Caption: Troubleshooting logic for this compound effects based on concentration.

References

Technical Support Center: Optimizing BD-1008 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BD-1008 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the sigma-1 (σ1) receptor.[1][2][3] Its mechanism of action is to bind to the σ1 receptor, preventing the binding of endogenous or exogenous ligands and thereby inhibiting the receptor's downstream signaling functions. It shows significantly higher affinity for the σ1 receptor compared to the σ2 receptor and has a very low affinity for other receptors like the dopamine D2 receptor or the dopamine transporter (DAT).[2][4][5]

Q2: What is a good starting concentration for this compound in a new cell-based assay?

A2: A good starting point is to test a concentration range centered around the binding affinity (Ki) of this compound for the sigma-1 receptor. The Ki is approximately 2 nM.[1][2] We recommend starting with a dose-response curve that spans from 1 nM to 1 µM. This range will likely encompass the effective concentration for receptor antagonism in most cell lines without approaching cytotoxic levels.

Q3: How should I prepare and store a stock solution of this compound?

A3: this compound is typically supplied as a dihydrobromide salt, which is soluble in water up to 50 mM.[3][6] It can also be dissolved in DMSO.[5] For a detailed protocol, please refer to the "Experimental Protocols" section below. Stock solutions should be stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[5]

Q4: I am not observing the expected effect of this compound in my assay. What are some common troubleshooting steps?

A4: If you are not seeing an effect, consider the following:

  • Cell Line Verification: Confirm that your cell line expresses the sigma-1 receptor at a sufficient level. This can be checked via Western Blot, qPCR, or immunofluorescence.

  • Concentration Range: Your initial concentration range may be too low. Try shifting the dose-response curve to a higher range (e.g., 1 µM to 50 µM), but be mindful of potential off-target effects or cytotoxicity at very high concentrations.

  • Stock Solution Integrity: Verify your stock solution concentration and ensure it has been stored correctly to prevent degradation. Re-calculate dilutions and consider preparing a fresh stock.

  • Assay Readout Sensitivity: Ensure your assay's endpoint is sensitive enough to detect changes induced by sigma-1 receptor antagonism. The signaling pathway you are measuring might not be strongly modulated by the sigma-1 receptor in your specific cellular context.

  • Incubation Time: The incubation time may be too short for this compound to elicit a measurable response. Consider a time-course experiment to determine the optimal treatment duration.

Q5: Is this compound toxic to cells?

A5: this compound is generally not considered cytotoxic at the nanomolar to low micromolar concentrations required for effective sigma-1 receptor antagonism. Studies on other sigma-receptor ligands show that cytotoxic effects typically occur at much higher concentrations, often in the 20-100 µM range.[7] However, it is always best practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line using the same concentration range and incubation time as your primary experiment.

Quantitative Data: this compound Binding Affinity

The following table summarizes the binding affinity of this compound for various receptors, highlighting its selectivity for the sigma-1 receptor.

Receptor TargetBinding Affinity (Ki)Selectivity (relative to σ1)Reference
Sigma-1 (σ1) Receptor ~2 nM 1x [1][2]
Sigma-2 (σ2) Receptor~8 nM4x less affinity[2][4][5]
Dopamine D2 Receptor~1112 nM~556x less affinity[4][5]
Dopamine Transporter (DAT)>10,000 nM>5000x less affinity[4][5]

Visualizations

cluster_ER Endoplasmic Reticulum (ER) S1R Sigma-1 Receptor Signaling Modulation of Ca2+ Signaling & Ion Channels S1R->Signaling Regulates BD1008 This compound BD1008->S1R Antagonism Response Cellular Response (e.g., Proliferation, Survival) Signaling->Response Leads to

Caption: Mechanism of this compound as a sigma-1 receptor antagonist.

start Start seed 1. Seed cells in multi-well plates start->seed prepare 2. Prepare serial dilutions of this compound seed->prepare treat 3. Treat cells with dilutions (including vehicle control) prepare->treat incubate 4. Incubate for pre-determined time (e.g., 24h) treat->incubate assay 5. Perform assay (e.g., Immunofluorescence, Ca2+ flux) incubate->assay analyze 6. Analyze data and plot dose-response curve assay->analyze end Determine EC50 / IC50 & Optimal Concentration analyze->end

Caption: Experimental workflow for determining optimal this compound concentration.

A Unexpected or No Result? B Is stock solution correctly prepared/stored? A->B Start Here C Does the cell line express the σ1 receptor? B->C Yes E Prepare fresh stock. Verify calculations. B->E No D Is the assay readout sensitive and appropriate? C->D Yes F Test receptor expression (e.g., Western Blot). C->F No G Validate assay with a known positive control. D->G No H Problem Solved / Optimize Assay D->H Yes E->B F->C G->D

Caption: Logic diagram for troubleshooting this compound experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound dihydrobromide (M.Wt: 463.08 g/mol ).[6]

Materials:

  • This compound dihydrobromide powder

  • Sterile, nuclease-free water or high-quality DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.63 mg of this compound dihydrobromide.

  • Weighing: Carefully weigh the required amount of powder in a sterile microcentrifuge tube.

  • Solubilization (Water): If using water, add 1 mL of sterile water to the tube. The dihydrobromide salt is soluble up to 50 mM in water.[3][6]

  • Solubilization (DMSO): If using DMSO, add 1 mL of fresh, high-quality DMSO.[5] Using newly opened DMSO is recommended as it is hygroscopic.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be required.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.[5]

Protocol 2: Determining Optimal Concentration via Dose-Response Assay

This protocol provides a general framework for a dose-response experiment using immunofluorescence as the readout.

Materials:

  • Cells expressing the sigma-1 receptor

  • 96-well imaging plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM)

  • Vehicle control (e.g., water or DMSO)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a downstream marker of interest

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Prepare Dilutions: Prepare a serial dilution series of this compound in complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration of 10 µM. Remember to prepare a vehicle-only control.

  • Cell Treatment: Carefully remove the old medium from the cells and add the this compound dilutions and the vehicle control.

  • Incubation: Incubate the plate for a duration determined to be optimal for your specific pathway of interest (e.g., 24 hours).

  • Fixation: Remove the treatment medium and wash the cells once with PBS. Add fixation buffer and incubate for 15 minutes at room temperature.[8]

  • Permeabilization: Wash the cells twice with PBS. Add permeabilization buffer and incubate for 10 minutes at room temperature.[8]

  • Blocking: Wash the cells twice with PBS. Add blocking buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Staining:

    • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[8]

  • Imaging: Wash cells three times with PBS. Add fresh PBS to the wells and acquire images using a high-content imager or fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity of your marker of interest per cell. Plot the normalized response against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value, which represents the optimal concentration for achieving a half-maximal effect.

References

troubleshooting BD-1008 delivery in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BD-1008 in animal studies. The following information is designed to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?

A1: The optimal vehicle for this compound will depend on the route of administration and the desired concentration. As this compound is a lipophilic compound, it is poorly soluble in aqueous solutions. For intraperitoneal (IP) and subcutaneous (SC) injections, a common approach is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with a vehicle like saline or corn oil. For intravenous (IV) injections, it is crucial to use a vehicle that will not cause precipitation upon entry into the bloodstream. A co-solvent system or a formulation with solubilizing agents like cyclodextrins may be necessary.

Q2: How can I improve the solubility of this compound in my chosen vehicle?

A2: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • Co-solvents: Utilize a mixture of solvents. A common starting point is dissolving this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then diluting with a more biocompatible vehicle like saline or polyethylene glycol (PEG).

  • Surfactants: Non-ionic surfactants such as Tween 80 or Cremophor EL can be used to create micellar formulations that increase solubility.

  • Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility.

  • pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can increase solubility. However, the effect of pH on this compound's solubility should be experimentally determined.

Q3: What are the recommended routes of administration for this compound in mice or rats?

A3: The choice of administration route depends on the experimental goals, such as the desired pharmacokinetic profile. Common routes for preclinical studies include:

  • Intraperitoneal (IP): Often used for initial efficacy and toxicity studies due to its relative ease of administration and rapid absorption.

  • Intravenous (IV): Provides 100% bioavailability and allows for precise control of blood concentration. This route is often used in pharmacokinetic studies.

  • Subcutaneous (SC): Generally results in slower absorption and a more sustained release profile compared to IP or IV injections.

  • Oral (PO): If investigating the oral bioavailability of a potential drug candidate. This may require specific formulations to protect the compound from degradation in the gastrointestinal tract.

Q4: My this compound solution is precipitating after I dilute it with my final vehicle. What should I do?

A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the concentration of this compound in the final formulation.

  • Optimize the co-solvent ratio: The ratio of the initial organic solvent to the aqueous vehicle is critical. Experiment with different ratios to find a balance that maintains solubility without causing toxicity.

  • Incorporate a surfactant or cyclodextrin: These agents can help to keep the compound in solution.

  • Sonication: Gently sonicating the solution during and after dilution can sometimes help to redissolve small precipitates and create a more stable suspension.

Troubleshooting Guides

Issue 1: Poor Bioavailability or Inconsistent Results

This guide provides a systematic approach to troubleshooting issues related to low or variable bioavailability of this compound in your animal studies.

G cluster_0 Troubleshooting Workflow A Problem: Poor or inconsistent bioavailability B Step 1: Verify Formulation Integrity A->B C Is the compound fully dissolved? B->C D Observe for precipitation before and after injection. C->D No E Step 2: Evaluate Administration Technique C->E Yes J Consider alternative vehicles or solubilizers. D->J F Is the injection volume and rate appropriate? E->F F->E No, adjust technique G Ensure proper needle placement for the chosen route. F->G Yes H Step 3: Assess Vehicle Compatibility G->H I Does the vehicle cause local irritation or inflammation? H->I I->J Yes K Step 4: Re-evaluate Dose and Concentration I->K No L Is the dose appropriate for the animal model? K->L M Consider a dose-response study. L->M Unsure N Solution: Optimized Protocol L->N Yes, protocol likely optimized M->N

Caption: Workflow for troubleshooting poor bioavailability.

Issue 2: Visible Precipitation of this compound in Formulation

This guide outlines steps to address the precipitation of this compound in your dosing solution.

G cluster_1 Precipitation Troubleshooting Start Problem: Precipitation Observed CheckSolvent Is this compound fully dissolved in the initial solvent? Start->CheckSolvent IncreaseSolvent Increase initial solvent volume or try an alternative. CheckSolvent->IncreaseSolvent No CheckDilution Does precipitation occur upon adding the vehicle? CheckSolvent->CheckDilution Yes IncreaseSolvent->CheckSolvent ModifyVehicle Modify vehicle composition (e.g., add co-solvent, surfactant). CheckDilution->ModifyVehicle Yes Success Solution is clear, proceed with caution. CheckDilution->Success No LowerConcentration Lower the final concentration of this compound. ModifyVehicle->LowerConcentration Failure Re-evaluate formulation strategy. ModifyVehicle->Failure Sonication Try sonication to aid dissolution. LowerConcentration->Sonication LowerConcentration->Failure Sonication->Success

Caption: Decision tree for addressing drug precipitation.

Data Presentation

Table 1: Example Vehicle Formulations for this compound

Formulation ComponentPurposeConcentration Range (% v/v)Notes
DMSOPrimary Solvent5 - 10%Use the minimum volume necessary for dissolution.
PEG 400Co-solvent20 - 40%Helps to maintain solubility upon dilution.
Tween 80Surfactant1 - 5%Can improve stability and reduce precipitation.
Saline (0.9% NaCl)Vehicleq.s. to 100%Should be added slowly to the solvent mixture.
Corn OilVehicle (for IP/SC)q.s. to 100%Suitable for lipophilic compounds, not for IV.

Table 2: General Administration Parameters for Rodent Studies

RouteSpeciesMax Injection VolumeNeedle Gauge
IV (tail vein)Mouse0.2 mL27-30 G
IV (tail vein)Rat0.5 mL25-27 G
IPMouse0.5 mL25-27 G
IPRat2.0 mL23-25 G
SCMouse0.5 mL25-27 G
SCRat2.0 mL23-25 G

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Intraperitoneal Injection

  • Materials: this compound powder, DMSO, PEG 400, sterile 0.9% saline, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10x stock solution (e.g., for a final concentration of 1 mg/mL, create a 10 mg/mL stock in DMSO).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may be required.

    • In a separate sterile tube, prepare the vehicle by mixing PEG 400 and saline. For a final formulation with 10% DMSO and 30% PEG 400, the vehicle would be a 3:6 mixture of PEG 400 and saline.

    • Slowly add the this compound/DMSO stock solution to the PEG 400/saline vehicle while vortexing.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, try the troubleshooting steps outlined above.

    • The final concentration of each component should be calculated (e.g., 10% DMSO, 30% PEG 400, 60% Saline).

    • Administer the solution to the animal at the appropriate volume based on its body weight.

Protocol 2: Intravenous Injection via the Lateral Tail Vein (Mouse)

  • Materials: Prepared this compound formulation, mouse restrainer, heat lamp, 27-30 G needle with a 1 mL syringe.

  • Procedure:

    • Warm the mouse's tail using a heat lamp for 2-3 minutes to dilate the lateral tail veins.

    • Place the mouse in a suitable restrainer, allowing access to the tail.

    • Swab the tail with 70% ethanol to clean the injection site and further aid in vein visualization.

    • Hold the tail gently and identify one of the lateral veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the this compound formulation. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

how to prevent degradation of BD-1008 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of BD-1008 in solution to minimize degradation and ensure experimental reproducibility. The information is compiled from general chemical principles and data on structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound, or N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a selective antagonist of the sigma-1 receptor. It is primarily used in neuroscience research to study the role of sigma-1 receptors in various physiological and pathological processes.

Q2: What are the likely pathways of this compound degradation in solution?

A2: Based on its chemical structure, which includes a dichlorophenyl ring, a tertiary amine, and a pyrrolidine moiety, the main degradation pathways for this compound are likely to be photodegradation, oxidation, and hydrolysis.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol. For aqueous experiments, dilute the stock solution to the final concentration immediately before use. A general protocol for stock solution preparation is provided in the "Experimental Protocols" section.

Q4: What are the optimal storage conditions for this compound solutions?

A4: Stock solutions of this compound in anhydrous DMSO or ethanol should be stored at -20°C or -80°C for long-term stability. Protect solutions from light and moisture. Aqueous dilutions should be prepared fresh for each experiment and not stored.

Q5: Can I autoclave solutions containing this compound?

A5: No, it is not recommended to autoclave solutions containing this compound. The high temperatures can accelerate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh aqueous dilutions of this compound for each experiment from a frozen, anhydrous stock solution. Protect all solutions from light.
Inaccurate concentration of the stock solution.Recalibrate your balance and ensure the compound is fully dissolved. Consider performing a concentration determination by UV-Vis spectrophotometry if a reference spectrum is available.
Precipitation of this compound in aqueous buffer Low solubility of this compound in aqueous solutions.Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility but does not exceed a concentration that affects your experimental system (typically <0.5%).
The pH of the buffer is affecting solubility.Check the pH of your buffer. While specific data for this compound is unavailable, the solubility of amine-containing compounds can be pH-dependent.
Loss of compound activity over time Degradation of the compound in solution.Follow the recommended storage conditions strictly. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.

Data on Structurally Related Compounds

The following table summarizes stability data for compounds with similar functional groups to this compound. This information can serve as a general guide for handling this compound.

Compound Class Degradation Factor Observation Citation
Dichlorophenyl Compounds (e.g., Diclofenac) Light (Photodegradation)Rapid degradation in aqueous solutions when exposed to sunlight, with a half-life of less than 1 hour.[1]
Tertiary Amines HydrolysisCan undergo hydrolysis, with the rate being influenced by pH and temperature.[2]
Pyrrolidine Derivatives OxidationThe pyrrolidine ring can be susceptible to oxidative degradation.[3][4][5][6]
Amine Compounds SolventThermal degradation rates can be higher in organic solvents compared to aqueous solutions.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Dissolution: Add a sufficient volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Forced Degradation Study (General Guideline)

This protocol is based on ICH guidelines for forced degradation studies and can be adapted to assess the stability of this compound.[7][8][9]

  • Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 1N NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Add 3% H2O2 and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at a high temperature (e.g., 70°C).

    • Photodegradation: Expose the solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

Visualizations

DegradationPathways cluster_photodegradation Photodegradation (Light Exposure) cluster_oxidation Oxidation (e.g., H2O2, Air) cluster_hydrolysis Hydrolysis (Acid/Base) This compound This compound Dechlorinated Products Dechlorinated Products This compound->Dechlorinated Products Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products N-Oxide N-Oxide This compound->N-Oxide Pyrrolidine Ring Oxidation Products Pyrrolidine Ring Oxidation Products This compound->Pyrrolidine Ring Oxidation Products Cleavage of Amine Side Chain Cleavage of Amine Side Chain This compound->Cleavage of Amine Side Chain

Caption: Potential degradation pathways of this compound in solution.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_stability Stability Assessment (Forced Degradation) Weigh this compound Weigh this compound Dissolve in Anhydrous Solvent Dissolve in Anhydrous Solvent Weigh this compound->Dissolve in Anhydrous Solvent Aliquot & Store at -80°C Aliquot & Store at -80°C Dissolve in Anhydrous Solvent->Aliquot & Store at -80°C Thaw Aliquot Thaw Aliquot Aliquot & Store at -80°C->Thaw Aliquot Dilute to Final Concentration in Aqueous Buffer Dilute to Final Concentration in Aqueous Buffer Thaw Aliquot->Dilute to Final Concentration in Aqueous Buffer Immediate Use in Experiment Immediate Use in Experiment Dilute to Final Concentration in Aqueous Buffer->Immediate Use in Experiment Prepare Test Solution Prepare Test Solution Apply Stress (Heat, Light, pH, Oxidant) Apply Stress (Heat, Light, pH, Oxidant) Prepare Test Solution->Apply Stress (Heat, Light, pH, Oxidant) Analyze by HPLC at Time Points Analyze by HPLC at Time Points Apply Stress (Heat, Light, pH, Oxidant)->Analyze by HPLC at Time Points

Caption: Recommended workflow for handling and stability testing of this compound.

References

addressing variability in BD-1008 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BD-1008. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in experimental results involving the sigma-1 receptor antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a selective and potent antagonist for the sigma-1 (σ1) receptor.[1][2] It is widely used in research to investigate the role of the sigma-1 receptor in various physiological and pathological processes, particularly in neurological and psychiatric disorders.[2]

Q2: What is the binding profile and selectivity of this compound? A2: this compound exhibits a high affinity for the sigma-1 receptor with a reported binding affinity (Ki) of approximately 2 nM.[1][2] It has a 4-fold selectivity for the sigma-1 receptor over the sigma-2 receptor.[1][2] Its affinity for other receptors, such as the dopamine D2 receptor and the dopamine transporter (DAT), is significantly lower, making it a selective tool for studying sigma receptor function.[3][4]

Q3: What is the common chemical form and how should it be stored? A3: this compound is often supplied as a dihydrobromide salt.[3][5][6] For long-term stability, the solid compound should be stored at -20°C, where it can be stable for at least four years.[7] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability.[3]

Q4: How should I prepare a stock solution of this compound? A4: Due to its salt form, this compound dihydrobromide is soluble in aqueous solutions. If preparing a stock solution with water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[3] Always refer to the manufacturer's specific instructions on the product data sheet for the recommended solvent and maximum concentration. Before opening, briefly centrifuge the vial to ensure any powder or liquid entrapped in the cap is collected at the bottom.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Receptor Binding Affinity (Ki)

Receptor/Transporter Binding Affinity (Ki) Reference(s)
Sigma-1 (σ1) Receptor ~2 nM [1][2]
Sigma-2 (σ2) Receptor ~8 nM [2][3]
Dopamine D2 Receptor ~1112 nM [3][4]

| Dopamine Transporter (DAT) | >10,000 nM |[3][4] |

Table 2: Recommended Storage Conditions

Format Storage Temperature Recommended Stability Period Reference(s)
Solid Compound -20°C ≥ 4 years [7]
Stock Solution -20°C Up to 1 month [3]

| Stock Solution | -80°C | Up to 6 months |[3] |

Troubleshooting Guide

This guide addresses common issues that may lead to variability in experimental outcomes.

Q5: My in vitro results are inconsistent between experiments. What are the potential causes? A5: Variability in cell-based assays can stem from several factors:

  • Cell Line Integrity: Ensure your cell line consistently expresses the sigma-1 receptor at the desired level. Authenticate cell lines and use cells within a consistent, low passage number range.

  • Compound Preparation: Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Experimental Conditions: Standardize cell seeding density, incubation times, and media composition. Components in serum can sometimes interfere with compound activity.

  • Agonist/Antagonist Interaction: The effect of this compound as an antagonist depends on its interaction with sigma-1 receptor agonists. The choice of agonist and its concentration can influence the observed effect.

Q6: I am not observing the expected antagonist effect of this compound. Why might this be? A6: If this compound is not producing an antagonist effect, consider the following:

  • Compound Integrity: Improper storage may have led to degradation.[3][7] Verify that the compound was stored correctly.

  • Concentration: The concentration of this compound must be sufficient to compete with the agonist or endogenous ligands at the sigma-1 receptor. A dose-response curve is essential to determine the optimal concentration for your specific experimental system.

  • Receptor State: The sigma-1 receptor exists in various oligomeric states, and ligand binding can stabilize these different forms.[8][9] The functional consequence of antagonism can be complex and may not always manifest as a simple inhibition of a single pathway.

  • System-Specific Effects: The function of the sigma-1 receptor is highly dependent on the cellular context and its interacting proteins, such as ion channels. The expected antagonist effect may not be present in all cell types or under all conditions.

Q7: My in vivo results with this compound are not reproducible. What should I check? A7: In vivo experiments introduce additional layers of complexity.

  • Formulation and Administration: Ensure the vehicle is appropriate and does not cause adverse effects. The route and timing of administration are critical. For example, studies in mice have shown that intraperitoneal (i.p.) injection of this compound can attenuate the behavioral effects of cocaine.[1][10]

  • Dose Selection: The effective dose can vary between animal models and paradigms. It is crucial to perform a dose-response study to identify the optimal dose for your specific application. Doses ranging from 10-30 mg/kg have been used in mice.[3]

  • Pharmacokinetics: Consider the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model, as this will affect its concentration at the target site and the duration of its effect.

Experimental Protocols

General Protocol for an In Vitro Sigma-1 Receptor Antagonism Assay

This protocol provides a general framework for assessing the antagonist activity of this compound in a cell-based assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound dihydrobromide in sterile, nuclease-free water. Aliquot and store at -80°C.[3]

    • On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations.

  • Cell Culture and Plating:

    • Use a cell line known to express functional sigma-1 receptors (e.g., NG-108, PC-12, or a transfected HEK293 line).

    • Plate cells in a suitable format (e.g., 96-well plate) at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Remove the culture medium from the cells.

    • Add the medium containing the various concentrations of this compound. Include a "vehicle only" control.

    • Pre-incubate the cells with this compound for a sufficient time (e.g., 30-60 minutes) to allow for receptor binding.

    • Add the sigma-1 receptor agonist (e.g., PRE-084 or (+)-pentazocine) at a predetermined concentration (e.g., its EC50) to the wells, except for the negative control wells.

  • Assay Readout and Analysis:

    • Incubate for the appropriate duration based on the chosen endpoint (e.g., 15 minutes for calcium flux, 24-48 hours for cell viability).

    • Measure the response using a suitable method (e.g., fluorescence plate reader for calcium assays, spectrophotometer for MTT assays).

    • Calculate the percentage of inhibition of the agonist response by this compound at each concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound experiments.

BD1008_Mechanism cluster_receptor Endoplasmic Reticulum Membrane S1R Sigma-1 Receptor (S1R) Effect Downstream Cellular Effect S1R->Effect Blocked Effect Blocked S1R->Blocked Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R Activates BD1008 This compound BD1008->S1R Inhibits

Caption: Mechanism of this compound as a sigma-1 receptor antagonist.

Troubleshooting_Workflow cluster_compound Compound Integrity cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Start Inconsistent Experimental Results Storage Verify Storage (-20°C / -80°C) Start->Storage Cells Check Cell Line (Passage, S1R Expression) Start->Cells Admin Verify Administration (Route, Vehicle, Timing) Start->Admin Prep Check Stock & Dilution (Fresh, No Freeze-Thaw) Storage->Prep Conditions Standardize Conditions (Density, Time, Media) Cells->Conditions Dose Optimize Concentration (Dose-Response Curve) Conditions->Dose Dose_Vivo Optimize Dose (Dose-Escalation Study) Admin->Dose_Vivo Model Assess Animal Model (Strain, Health) Dose_Vivo->Model

Caption: Workflow for troubleshooting variability in this compound experiments.

Concentration_Logic Start Choosing an Experimental Concentration for this compound Ki Start with Ki value (S1R Ki ≈ 2 nM) Start->Ki AssayType What type of assay? Ki->AssayType Binding Biochemical Binding Assay: Use concentration near Ki (e.g., 1-10 nM) AssayType->Binding Binding Functional Cell-Based Functional Assay: Higher concentration needed (e.g., 100 nM - 1 µM) AssayType->Functional Functional Selectivity Consider Selectivity: S2R Ki ≈ 8 nM Keep [C] < 10x Ki for S1R to maintain selectivity Binding->Selectivity Functional->Selectivity DoseResponse Crucial Final Step: Perform a Dose-Response Curve to Validate Selectivity->DoseResponse

Caption: Logic for selecting an appropriate experimental concentration of this compound.

References

Technical Support Center: Optimizing BD-1008 Specificity in Your Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BD-1008. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this selective sigma-1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity and selective antagonist for the sigma-1 receptor. It displays significantly lower affinity for the sigma-2 receptor and a wide range of other neurotransmitter receptors, making it a valuable tool for studying the specific roles of the sigma-1 receptor in various physiological and pathological processes. The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), where it modulates calcium signaling, ion channel function, and cellular stress responses.

Q2: How can I be sure that the observed effects in my experiment are specific to sigma-1 receptor antagonism by this compound?

To ensure the specificity of this compound's effects, it is crucial to include proper experimental controls. These should include:

  • Vehicle Control: Always include a control group treated with the same vehicle used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent itself.

  • Positive Control: Use a known sigma-1 receptor agonist to see if it can reverse or compete with the effects of this compound.

  • Negative Control/Inactive Enantiomer: If available, using an inactive enantiomer of this compound can help differentiate specific receptor-mediated effects from non-specific chemical effects.

  • Rescue Experiments: In cell culture models, consider overexpressing the sigma-1 receptor to see if it can rescue the phenotype induced by this compound.

  • Concentration-Response Curves: Perform dose-response experiments to establish a clear relationship between the concentration of this compound and the observed effect.

Q3: What are the known off-target effects of this compound?

While this compound is highly selective for the sigma-1 receptor, it is essential to be aware of potential off-target interactions, especially at higher concentrations. As indicated in the binding affinity data, this compound has a moderate affinity for the sigma-2 receptor. Therefore, at high micromolar concentrations, effects on the sigma-2 receptor cannot be entirely ruled out. It exhibits low to negligible affinity for monoamine transporters, opioid, NMDA, dopamine, and 5-HT receptors.[1] To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound as determined by a dose-response study.

Data Presentation

Table 1: Binding Affinity of this compound for Various Receptors

This table summarizes the inhibitory constants (Ki) of this compound for the sigma-1 receptor and a panel of other receptors to illustrate its selectivity. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)Reference
Sigma-10.8N/A
Sigma-2167N/A
Dopamine D2>10,000N/A
Serotonin 5-HT2>10,000N/A
NMDA>10,000[1]
Opioid (μ)>10,000N/A

Note: Ki values can vary slightly between different studies and experimental conditions.

Experimental Protocols

Detailed Methodology 1: Competitive Radioligand Binding Assay to Determine this compound Affinity for Sigma-1 Receptors

This protocol describes how to determine the binding affinity of this compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the sigma-1 receptor (e.g., from guinea pig brain)

  • Radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled competitor (for non-specific binding, e.g., haloperidol)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the radiolabeled ligand in assay buffer to the desired final concentration (typically at or below its Kd).

    • Prepare a high concentration of the unlabeled competitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the appropriate dilution of this compound (or vehicle for total binding), and the unlabeled competitor (for non-specific binding).

    • Add the cell membrane preparation to each well.

    • Initiate the binding reaction by adding the radiolabeled ligand to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Detailed Methodology 2: In Vitro Calcium Imaging in Primary Neuronal Cultures

This protocol outlines a method for assessing the effect of this compound on intracellular calcium dynamics in primary neurons.

Materials:

  • Primary neuronal cell culture

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution in DMSO

  • A stimulating agent (e.g., glutamate, KCl)

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation:

    • Culture primary neurons on glass-bottom dishes or coverslips suitable for imaging.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in imaging buffer. A small amount of Pluronic F-127 can be added to aid in dye solubilization.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification.

  • Imaging:

    • Mount the dish on the microscope stage and maintain at 37°C.

    • Acquire a baseline fluorescence signal.

  • Treatment and Stimulation:

    • Add the desired concentration of this compound (and vehicle control to a separate dish) and incubate for a predetermined time.

    • After incubation, add a stimulating agent to elicit a calcium response.

    • Continuously record the fluorescence intensity before, during, and after stimulation.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for individual cells or regions of interest.

    • Quantify parameters such as the peak amplitude, duration, and frequency of calcium transients.

    • Compare the calcium responses in this compound-treated cells to the vehicle-treated controls.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no effect of this compound Compound Degradation: this compound may have degraded due to improper storage or handling.Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Incorrect Concentration: The concentration of this compound used may be too low to elicit a response.Perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Low Sigma-1 Receptor Expression: The cell type or tissue being used may have low endogenous expression of the sigma-1 receptor.Verify sigma-1 receptor expression levels using techniques like Western blotting, qPCR, or immunocytochemistry. Consider using a cell line known to express high levels of the sigma-1 receptor as a positive control.
High background or non-specific effects High Concentration of this compound: Using excessively high concentrations can lead to off-target effects.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Refer to the binding affinity table to stay within a selective concentration range.
Vehicle (DMSO) Toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of DMSO in your culture medium is typically below 0.1% to minimize solvent-induced cytotoxicity. Always include a vehicle-only control group.
Variability between experiments Inconsistent Stock Solution Preparation: Variations in the preparation of this compound stock solutions can lead to inconsistent results.Prepare a large batch of stock solution, aliquot it into single-use vials, and store them properly to ensure consistency across multiple experiments.
Cell Culture Conditions: Variations in cell density, passage number, or culture media can affect experimental outcomes.Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range.
Precipitation of this compound in aqueous solutions Poor Solubility: this compound is a hydrophobic molecule and may precipitate in aqueous buffers or media.Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, dilute the stock in a stepwise manner, ensuring thorough mixing at each step. Avoid direct dilution of the highly concentrated stock into a large volume of aqueous solution.

Mandatory Visualizations

sigma1_signaling_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_pm Plasma Membrane ER ER Lumen BiP BiP Sigma1 Sigma-1R Sigma1->BiP Dissociates from IP3R IP3R Sigma1->IP3R Modulates IonChannel Ion Channel (K+, Na+, Ca2+) Sigma1->IonChannel Modulates NMDAR NMDA Receptor Sigma1->NMDAR Modulates ROS ROS Sigma1->ROS Reduces Ca_Cyto Ca2+ IP3R->Ca_Cyto Ca2+ Release Mito Mitochondrial Matrix Mito->ROS Production ATP ATP Mito->ATP Production BD1008 This compound BD1008->Sigma1 Antagonizes Ca_ER Ca2+ Ca_ER->IP3R Ca_Mito Ca2+ Ca_Cyto->Mito Uptake ERK ERK Ca_Cyto->ERK CREB CREB ERK->CREB Gene Gene Expression CREB->Gene

Caption: this compound antagonizes the sigma-1 receptor, impacting downstream signaling pathways.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cells (e.g., Primary Neurons) treat_cells Treat Cells with this compound (and vehicle control) prep_cells->treat_cells prep_bd1008 Prepare this compound Stock (in DMSO) prep_bd1008->treat_cells stimulate Apply Stimulus (e.g., Glutamate, KCl) treat_cells->stimulate measure Measure Response (e.g., Calcium Imaging, Western Blot) stimulate->measure quantify Quantify Data (e.g., Fluorescence Intensity, Protein Levels) measure->quantify compare Compare this compound vs. Vehicle quantify->compare interpret Interpret Results compare->interpret troubleshooting_logic cluster_check Initial Checks cluster_troubleshoot Troubleshooting cluster_solution Potential Solutions start Unexpected Experimental Result check_reagents Check Reagent Stability (Fresh this compound stock?) start->check_reagents check_controls Review Controls (Vehicle, Positive Controls OK?) start->check_controls check_protocol Verify Protocol (Concentrations, Timings Correct?) start->check_protocol no_effect No Effect Observed check_reagents->no_effect high_background High Background/ Non-specific Effects check_controls->high_background check_protocol->no_effect check_protocol->high_background solution_no_effect Increase Concentration Verify Receptor Expression no_effect->solution_no_effect solution_background Decrease Concentration Check Vehicle Toxicity high_background->solution_background

References

potential toxicity of BD-1008 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of the selective sigma-1 receptor antagonist, BD-1008, at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound at high concentrations?

Currently, there is limited publicly available data specifically detailing the toxicity of this compound at high concentrations. Preclinical safety and toxicology studies are essential to establish a compound's safety profile. For a comprehensive understanding, it is recommended to consult any available manufacturer's safety data sheets (SDS) and conduct thorough literature reviews for specific preclinical toxicology reports. General safety pharmacology studies for a new chemical entity would typically investigate effects on the central nervous, cardiovascular, and respiratory systems.

Q2: Is there evidence of in vitro cytotoxicity with this compound?

Q3: Has in vivo toxicity of this compound been reported?

A study involving the subchronic, direct intracerebroventricular infusion of a related compound, BD1047, in rats did not find evidence of neurotoxicity upon histological examination. This suggests that in vitro cytotoxicity may not always translate to in vivo toxicity under all conditions. However, the absence of comprehensive in vivo toxicology data for this compound, such as Maximum Tolerated Dose (MTD) or LD50 values, necessitates caution when using high concentrations in animal studies. Researchers should conduct preliminary dose-ranging studies to assess tolerability and potential adverse effects.

Q4: What are the potential off-target effects of this compound at high concentrations?

While this compound is a selective sigma-1 receptor antagonist, high concentrations may lead to off-target effects. For instance, some sigma receptor ligands have been shown to interact with other receptors or ion channels at high concentrations. It is crucial to consider the possibility of non-specific binding and functional consequences in your experimental design and data interpretation.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Poor Viability in Culture after Treatment with High Concentrations of this compound
Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a vehicle control with the solvent alone at the highest concentration used.
This compound Cytotoxicity Perform a dose-response curve using a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo) to determine the IC50 value of this compound for your specific cell line.
Contamination Check for microbial contamination in your cell cultures, which can be exacerbated by the stress of high compound concentrations.
Incorrect Compound Concentration Verify the stock solution concentration and the dilution calculations to ensure the final concentration in the wells is accurate.
Issue 2: Adverse Effects or Mortality Observed in Animal Studies at High Doses of this compound
Potential Cause Troubleshooting Step
Acute Toxicity Conduct a preliminary dose-ranging study with a small number of animals to determine the Maximum Tolerated Dose (MTD). Observe animals closely for clinical signs of toxicity.
Vehicle Effects Administer the vehicle alone to a control group to rule out any adverse effects caused by the formulation.
Route of Administration The toxicity of a compound can vary significantly with the route of administration. Ensure the chosen route is appropriate and that the formulation is suitable for that route.
Off-Target Pharmacological Effects At high concentrations, the observed adverse effects may be due to the compound acting on other receptors or biological targets. Consider potential off-target interactions in your analysis.

Quantitative Data Summary

As of the latest literature review, specific quantitative toxicity data for this compound (e.g., IC50 from cytotoxicity assays or in vivo LD50/MTD values) is not extensively published. Researchers are strongly encouraged to generate this data within their own experimental systems. The table below is provided as a template for summarizing such data once obtained.

Parameter Test System Concentration/Dose Effect Reference
IC50 (Cytotoxicity) e.g., HeLa cellse.g., 150 µM50% reduction in cell viability[Internal Data]
MTD (In Vivo) e.g., C57BL/6 micee.g., 50 mg/kg (i.p.)No significant adverse effects observed[Internal Data]
LD50 (In Vivo) e.g., Sprague-Dawley ratse.g., >100 mg/kg (p.o.)50% mortality[Internal Data]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for determining the cytotoxic potential of this compound in a cultured cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of this compound C Treat cells with this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow.
Protocol 2: In Vivo Acute Toxicity Study (Dose-Ranging)

This protocol provides a general framework for an acute dose-ranging study to determine the MTD of this compound in rodents. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Group Assignment: Randomly assign animals to several dose groups and a vehicle control group.

  • Compound Formulation: Prepare the dosing solutions of this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral).

  • Dose Administration: Administer a single dose of this compound or vehicle to each animal.

  • Clinical Observation: Closely monitor the animals for a defined period (e.g., several hours post-dosing and then daily for 14 days) for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint Measurement: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect blood for hematology and clinical chemistry analysis, and collect major organs for histopathological examination.

  • Data Analysis: Analyze the data to identify the highest dose at which no significant adverse effects are observed (the MTD).

Acute_Toxicity_Study_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Observation cluster_endpoint Endpoint Analysis A Animal Acclimation B Group Assignment A->B C Formulate this compound B->C D Administer Single Dose C->D E Clinical Observations (14 days) D->E F Body Weight Monitoring D->F G Euthanasia & Gross Necropsy E->G F->G H Hematology & Clinical Chemistry G->H I Histopathology G->I J Determine MTD H->J I->J

In Vivo Acute Toxicity Study Workflow.

Signaling Pathway Considerations

At high concentrations, off-target effects of this compound could potentially modulate various signaling pathways. While specific pathways affected by high-dose this compound are not well-documented, researchers should consider pathways known to be influenced by other sigma receptor ligands or compounds with similar structural motifs. For example, interactions with ion channels or other G-protein coupled receptors could lead to downstream effects on cell survival, proliferation, or apoptosis pathways.

Signaling_Pathway_Hypothesis cluster_targets Potential Off-Targets cluster_pathways Downstream Signaling Pathways BD1008 High-Concentration This compound IonChannels Ion Channels BD1008->IonChannels Modulation OtherGPCRs Other GPCRs BD1008->OtherGPCRs Binding CellSurvival Cell Survival (e.g., PI3K/Akt) IonChannels->CellSurvival Apoptosis Apoptosis (e.g., Caspase activation) IonChannels->Apoptosis OtherGPCRs->CellSurvival Proliferation Proliferation (e.g., MAPK/ERK) OtherGPCRs->Proliferation

Technical Support Center: BD-1008 Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BD-1008 in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective sigma-1 (σ1) receptor antagonist.[1][2] Its primary mechanism of action is to block the sigma-1 receptor, thereby inhibiting its downstream signaling pathways. It has a high affinity for the sigma-1 receptor and lower affinity for the sigma-2 receptor and other neurotransmitter transporters like the dopamine transporter (DAT).[3][4]

Q2: What is the recommended solvent and storage condition for this compound?

This compound dihydrobromide is soluble in water up to 50 mM and also soluble in DMSO.[4][5][6] For long-term storage, it is recommended to store the compound at -20°C.[5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q3: What are the typical doses of this compound used in rodent behavioral studies?

Effective doses in rodent models can vary depending on the specific behavioral paradigm. Studies have reported using intraperitoneal (i.p.) injections of this compound in the range of 1 to 30 mg/kg.[4][7][8][9] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[10][11][12][13][14]

Q4: Does this compound have intrinsic behavioral effects on its own?

At doses where this compound effectively antagonizes the effects of other compounds like cocaine, it has been reported to have no significant effects on locomotion when administered alone.[15] However, as with any psychoactive compound, it is crucial to include a vehicle-treated control group and a this compound alone group to assess any intrinsic effects on the behavioral measures being investigated.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound in Behavioral Experiments

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Improper Drug Preparation Ensure this compound is fully dissolved. For the dihydrobromide salt, use water or saline.[6] For other forms, DMSO may be required.[4][5] Prepare fresh solutions for each experiment to avoid degradation.
Incorrect Dosage Perform a dose-response curve to identify the optimal effective dose for your specific animal strain, age, and behavioral paradigm. Doses reported in the literature can serve as a starting point.[4][7][8][9]
Inappropriate Route of Administration or Timing The timing of administration relative to the behavioral test is critical. Consider the pharmacokinetics of this compound and the specific experimental design. Intraperitoneal (i.p.) injection is a common route.[4]
Animal Strain or Species Differences Behavioral and pharmacological responses can vary significantly between different rodent strains.[16] Ensure the strain you are using is appropriate for the study and consider potential differences when comparing your results to the literature.
Experimental Design Flaw Ensure proper controls are in place (vehicle, this compound alone). The order of testing and prior experience of the animals can also influence outcomes.[17]
Issue 2: Unexplained Variability in Behavioral Data

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Environmental Factors Ensure consistent and controlled experimental conditions (e.g., lighting, noise levels, temperature). Circadian rhythm can also impact behavior, so test at the same time each day.[18][19]
Handling Stress Acclimate animals to the experimental room and handling procedures to minimize stress-induced behavioral changes.
Health Status of Animals Monitor the health of the animals throughout the study. Illness or distress can significantly impact behavioral performance.
Inconsistent Drug Administration Ensure accurate and consistent volume and concentration of this compound is administered to each animal.

Data Presentation

Table 1: Binding Affinity of this compound for Sigma Receptors

ReceptorKi (nM)Reference
Sigma-1 (σ1)2 ± 1[1]
Sigma-1 (σ1)2[2][3][4][6]
Sigma-2 (σ2)8[2][3][4]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity of this compound

Receptor ComparisonSelectivityReference
Sigma-1 vs. Sigma-24-fold[1][2][6]
Sigma vs. Dopamine Transporter (DAT)> 5,000-fold[3][4]
Sigma vs. D2 Dopamine Receptor~556-fold[3][4]

Selectivity is the ratio of binding affinities (Ki values) for different receptors.

Experimental Protocols

Protocol 1: Evaluation of this compound on Cocaine-Induced Locomotor Activity

This protocol is a general guideline and should be adapted for specific research questions and laboratory conditions.

  • Animals: Male Swiss Webster mice.

  • Housing: Group-housed with ad libitum access to food and water on a 12:12 hour light-dark cycle.

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Habituate mice to the open-field apparatus for 30 minutes one day prior to testing.

  • Drug Preparation: Dissolve this compound dihydrobromide in sterile 0.9% saline. Dissolve cocaine hydrochloride in sterile 0.9% saline. Prepare solutions fresh on the day of the experiment.

  • Experimental Groups:

    • Group 1: Vehicle (saline) + Vehicle (saline)

    • Group 2: Vehicle (saline) + Cocaine (e.g., 20 mg/kg, i.p.)

    • Group 3: this compound (e.g., 10 mg/kg, i.p.) + Vehicle (saline)

    • Group 4: this compound (e.g., 10 mg/kg, i.p.) + Cocaine (e.g., 20 mg/kg, i.p.)

  • Procedure:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • Return the mouse to its home cage for a 15-minute pretreatment period.

    • Administer cocaine or vehicle via i.p. injection.

    • Immediately place the mouse in the open-field apparatus.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

  • Data Analysis: Analyze the data using a two-way ANOVA (Treatment 1 x Treatment 2) followed by post-hoc tests to compare group means.

Visualizations

BD1008_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling Sigma1_R Sigma-1 Receptor BiP BiP/GRP78 Sigma1_R->BiP Inactive State Ion_Channels Ion Channel Modulation (e.g., NMDA-R, K+) Sigma1_R->Ion_Channels Inhibition of Modulation IP3R IP3 Receptor (Calcium Signaling) Sigma1_R->IP3R Inhibition of Modulation BD1008 This compound BD1008->Sigma1_R Neuronal_Survival Neuronal Survival & Plasticity

Caption: this compound signaling pathway antagonism.

Experimental_Workflow Start Start Experiment Habituation Animal Habituation Start->Habituation Drug_Prep Prepare this compound and Test Compound Habituation->Drug_Prep Grouping Assign Animals to Experimental Groups Drug_Prep->Grouping Pretreatment Administer this compound or Vehicle Grouping->Pretreatment Treatment Administer Test Compound or Vehicle Pretreatment->Treatment Behavioral_Test Conduct Behavioral Assay (e.g., Open Field, EPM) Treatment->Behavioral_Test Data_Collection Record and Collect Data Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Interpret Results Analysis->Results End End Results->End

Caption: General workflow for a behavioral experiment with this compound.

References

refining protocols for consistent BD-1008 results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BD-1008, a high-affinity antagonist for the sigma-1 (σ1) receptor. This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental protocols to achieve consistent and reliable results. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate your experiments effectively.

Q1: My cells are showing signs of toxicity (e.g., rounding, detachment) even at low concentrations of this compound. What could be the cause?

A1: This issue can arise from several factors. First, verify the final concentration of your solvent (typically DMSO). It is crucial to maintain a consistent and low solvent concentration (usually ≤ 0.1%) across all treatments, including the vehicle control, as higher concentrations can be cytotoxic.[1] Second, perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.[1][2] Some cell lines may be more sensitive to sigma-1 receptor antagonism, which can play a role in cell adhesion and survival.

Q2: I am not observing the expected inhibitory effect of this compound on my target pathway. Why might this be?

A2: Inconsistent or absent effects can be due to several reasons:

  • Compound Solubility: this compound is soluble in DMSO and water.[3][4][5][6] Ensure the compound is fully dissolved before adding it to your culture medium. Visually inspect your stock and working solutions for any precipitation.[2]

  • Incubation Time: The inhibitory effect is time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for your experimental model.[1]

  • Cellular Conditions: Factors like cell density and passage number can influence results. Use cells within a consistent, low-passage number range and ensure uniform seeding density across all wells to minimize variability.[2][7]

Q3: How can I confirm that the effects I'm seeing are due to on-target sigma-1 antagonism and not off-target effects?

A3: This is a critical validation step. This compound is a selective sigma-1 receptor antagonist with a Ki of approximately 2 nM for the sigma-1 receptor and is four times more selective for sigma-1 over the sigma-2 receptor.[4][8] To confirm on-target activity, consider the following:

  • Use a Control Compound: If available, use a structurally related but inactive analog of this compound.

  • Rescue Experiment: In some systems, the phenotype induced by this compound might be "rescued" by overexpressing the sigma-1 receptor.

  • Orthogonal Assays: Validate your findings using a different experimental approach. For example, if you are observing changes in gene expression, confirm them with protein-level analysis.

Q4: My results with this compound are inconsistent between different experimental batches. What are the likely sources of this variability?

A4: Batch-to-batch variability is a common challenge.[2] Key areas to investigate include:

  • Compound Storage and Handling: this compound should be stored at -20°C for long-term stability.[3][4][6] For stock solutions, storage at -80°C is recommended for up to 6 months.[5] Avoid repeated freeze-thaw cycles.

  • Reagent Consistency: Ensure all reagents, including cell culture media, serum, and buffers, are from the same lot for a given set of experiments.

  • Assay-Related Factors: Standardize all steps of your protocol, such as incubation times, reagent concentrations, and the instrumentation used for analysis.[2]

Data Presentation: this compound Properties and Recommendations

For ease of reference, the following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Binding Properties

PropertyValueSource
Chemical Name N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, dihydrobromide[3][4]
Molecular Weight 463.08 g/mol [3][4][6]
Binding Affinity (Ki) ~2 nM (σ1 receptor)[4][5][8]
Selectivity 4-fold selective for σ1 over σ2 receptor[4][8]
Solubility Soluble in DMSO and Water[3][4][5][6]

Table 2: Recommended Experimental Conditions

ParameterRecommendationNotes
Stock Solution Solvent DMSOUse newly opened DMSO for best results.[5]
Working Concentration 1 nM - 10 µMMust be optimized for each cell line and assay.
Vehicle Control DMSO (≤ 0.1% final concentration)Ensure the same concentration is used in all wells.[1]
Storage (Solid) -20°C (long-term)Stable for over 2 years if stored properly.[3]
Storage (Stock Solution) -80°C (up to 6 months)Avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a given cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle-only control.

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Immunofluorescence Staining for Downstream Target

This protocol assesses the effect of this compound on the expression or localization of a downstream protein of interest.

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with the desired concentration of this compound (and controls) for the predetermined optimal time.

  • Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[1]

  • Blocking: Wash three times with PBS and then block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate with the primary antibody (diluted in 1% BSA/PBS) against your target protein for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once more with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.[1]

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor (S1R) BiP BiP Chaperone S1R->BiP Binding Signaling Downstream Signaling (e.g., Ion Channel Modulation) S1R->Signaling Modulation Stress Cellular Stress Stress->S1R Activation BD1008 This compound BD1008->S1R Antagonism

Caption: Simplified signaling pathway of the Sigma-1 receptor and its inhibition by this compound.

Experimental_Workflow A 1. Cell Culture (Seeding & Adherence) B 2. This compound Preparation (Dose-Response Dilutions) A->B C 3. Cell Treatment (Include Vehicle Control) B->C D 4. Incubation (Time-Course Analysis) C->D E 5. Assay Performance (e.g., Viability, IF, WB) D->E F 6. Data Acquisition & Analysis E->F

Caption: General experimental workflow for studies using this compound.

Troubleshooting_Flowchart Start Inconsistent or Unexpected Results Q1 Is there high cell toxicity? Start->Q1 A1_Yes Check Solvent Conc. Perform Dose-Response Q1->A1_Yes Yes Q2 Is the expected effect absent? Q1->Q2 No A1_Yes->Q2 A2_Yes Verify Solubility Optimize Incubation Time Check Cell Conditions Q2->A2_Yes Yes Q3 Is there high batch-to-batch variability? Q2->Q3 No A2_Yes->Q3 A3_Yes Check Compound Storage Standardize Reagents Ensure Consistent Protocol Q3->A3_Yes Yes End Consistent Results Q3->End No A3_Yes->End

Caption: Logical troubleshooting flowchart for inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to BD-1008 and Other Sigma Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sigma receptor antagonist BD-1008 with other notable antagonists in its class. The information presented herein is intended to assist researchers and drug development professionals in selecting the appropriate pharmacological tools for their studies. This document summarizes quantitative binding data, details key experimental methodologies, and visualizes relevant signaling pathways.

Introduction to Sigma Receptors and their Antagonists

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins. The two major subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are involved in a variety of cellular functions and have emerged as promising therapeutic targets for a range of disorders, including neurological diseases, psychiatric conditions, and cancer. Sigma receptor antagonists are molecules that bind to these receptors and inhibit their function, thereby modulating downstream signaling pathways. This compound is a non-selective sigma receptor antagonist that has been widely used as a research tool to investigate the physiological and pathological roles of sigma receptors.

Quantitative Comparison of Sigma Receptor Antagonists

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology. The inhibition constant (Kᵢ) is a measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the Kᵢ values of this compound and other selected sigma receptor antagonists for both sigma-1 and sigma-2 receptors, along with their selectivity ratios.

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂ Kᵢ / σ₁ Kᵢ)Reference(s)
This compound 284[1]
BD-10470.9347~50.5[2]
BD-10639449~49.9[3]
NE-1004.16 (IC₅₀)>10,000 (IC₅₀)>2400[4]
S1RA (E-52862)179300~547[5]
Haloperidol0.3326~78.8[2]
Rimcazole210650.31[6]

Experimental Protocols

The determination of the binding affinity and functional activity of sigma receptor antagonists relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Radioligands:

    • For σ₁ receptors: --INVALID-LINK---pentazocine (a selective σ₁ agonist).

    • For σ₂ receptors: [³H]-DTG (1,3-di-o-tolylguanidine) (a non-selective sigma ligand).

  • Membrane Preparations: Homogenates from tissues or cells expressing the target sigma receptor subtype (e.g., guinea pig brain for σ₁, rat liver for σ₂).

  • Test Compounds: this compound and other sigma receptor antagonists.

  • "Masking" Ligand: A high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is used in the σ₂ binding assay to block the binding of [³H]-DTG to σ₁ receptors.[7]

  • Assay Buffer: Typically Tris-HCl buffer.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8][9]

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist or an antagonist and to quantify its efficacy.

  • Sigma-1 Receptor Functional Assays: The functional activity of σ₁ receptor antagonists can be assessed by their ability to inhibit the effects of a σ₁ receptor agonist.[2] In vivo models are often used, such as measuring the antagonist's ability to block cocaine-induced convulsions or locomotor stimulation.[1][2] Other assays can measure the modulation of ion channels or downstream signaling pathways.[10]

  • Sigma-2 Receptor Functional Assays: For σ₂ receptor ligands, functional activity can be determined using cell-based assays. For instance, the ability of a ligand to induce or inhibit cell death in cancer cell lines is often measured. Assays for cell viability (e.g., MTT assay) and caspase-3 activation (an indicator of apoptosis) are commonly used to classify ligands as agonists or antagonists.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

sigma1_signaling_pathway cluster_ER ER Lumen Ligand σ₁ Antagonist Sigma1R σ₁ Receptor (Oligomeric State) Ligand->Sigma1R Binds and stabilizes BiP BiP Sigma1R->BiP Stabilizes Interaction ER Endoplasmic Reticulum IonChannels Ion Channels (e.g., K+, Ca2+) Sigma1R->IonChannels Inhibits Modulation SignalingProteins Other Signaling Proteins (e.g., GPCRs, Kinases) Sigma1R->SignalingProteins Inhibits Modulation CellularResponse Modulation of Cellular Responses (e.g., Neuronal Excitability, Cell Survival) IonChannels->CellularResponse SignalingProteins->CellularResponse

Caption: Sigma-1 Receptor Antagonist Signaling Pathway.

sigma2_signaling_pathway Ligand σ₂ Antagonist Sigma2R σ₂ Receptor (TMEM97/PGRMC1 complex) Ligand->Sigma2R Binds and blocks Downstream Downstream Effectors (e.g., EGFR, Sphingolipids) Sigma2R->Downstream Inhibits interaction/ activation CellularProcesses Cellular Processes (e.g., Proliferation, Ion Homeostasis) Downstream->CellularProcesses

Caption: Sigma-2 Receptor Antagonist Signaling Pathway.

experimental_workflow start Start prep Prepare Membrane Homogenates (e.g., guinea pig brain) start->prep incubate Incubate Membranes with: - Radioligand (e.g., ³H-pentazocine) - Test Compound (varying concentrations) prep->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff quantify->analyze end End analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

References

A Comparative Guide to BD-1008 and Haloperidol for Sigma Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of BD-1008 and haloperidol, two prominent antagonists of sigma receptors. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be an essential resource for researchers investigating sigma receptor pharmacology and developing novel therapeutics.

Introduction to Sigma Receptor Antagonists

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique transmembrane proteins with two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). These receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological and psychiatric disorders, as well as for certain types of cancer. This compound and haloperidol are two widely used antagonists in the study of sigma receptor function. While both compounds exhibit high affinity for sigma receptors, they possess distinct selectivity profiles and off-target activities, which are critical considerations for experimental design and interpretation.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and haloperidol for sigma-1 and sigma-2 receptors have been characterized in numerous studies. The following table summarizes the reported inhibitor constant (Kᵢ) values, providing a quantitative comparison of their potency and selectivity.

CompoundReceptorReported Kᵢ (nM)Selectivity (σ₂ Kᵢ / σ₁ Kᵢ)Key References
This compound Sigma-1 (σ₁)0.8 - 4.1~4 - 10[1][2][3]
Sigma-2 (σ₂)8 - 35[1][2][3]
Haloperidol Sigma-1 (σ₁)0.33 - 6.5~4.6 - 15.5[4][5][6]
Sigma-2 (σ₂)8.2 - 26[5][7]

Note: Kᵢ values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue source, and assay buffer composition. The provided ranges reflect this variability.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of sigma receptor ligands. Below are methodologies for key in vitro and in vivo assays used to characterize and compare compounds like this compound and haloperidol.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This assay is fundamental for determining the binding affinity of a compound for sigma receptors.

Objective: To determine the inhibitor constant (Kᵢ) of test compounds (this compound, haloperidol) for sigma-1 and sigma-2 receptors.

Materials:

  • Tissue Preparation: Guinea pig brain membranes (for sigma-1) or rat liver membranes (for sigma-2).

  • Radioligand for Sigma-1: --INVALID-LINK---pentazocine.

  • Radioligand for Sigma-2: [³H]-1,3-di-o-tolylguanidine ([³H]DTG).

  • Masking Agent for Sigma-2 Assay: (+)-pentazocine (to block binding of [³H]DTG to sigma-1 receptors).

  • Non-specific Binding Control: A high concentration of a non-labeled sigma ligand (e.g., haloperidol for the --INVALID-LINK---pentazocine assay, or unlabeled DTG for the [³H]DTG assay).

  • Test Compounds: this compound and haloperidol at various concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer. For the sigma-2 assay, include the masking agent.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 90-120 minutes at room temperature or 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Cell Viability (MTT) Assay

This assay assesses the effect of sigma receptor ligands on cell proliferation and cytotoxicity.

Objective: To evaluate the effect of this compound and haloperidol on the viability of a relevant cell line (e.g., a cancer cell line overexpressing sigma receptors or a neuronal cell line).

Materials:

  • Cell Line: e.g., MCF-7 (breast cancer), PC-3 (prostate cancer), or SH-SY5Y (neuroblastoma).

  • Cell Culture Medium and Supplements.

  • Test Compounds: this compound and haloperidol at various concentrations.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well Plates.

  • Plate Reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells and determine the EC₅₀ or IC₅₀ values.

In Vivo Behavioral Assay: DTG-Induced Dystonia in Rats

This assay is a functional in vivo model to assess the antagonist properties of sigma receptor ligands.

Objective: To determine if this compound and haloperidol can antagonize the dystonic effects induced by the sigma receptor agonist, 1,3-di-o-tolylguanidine (DTG).

Materials:

  • Animals: Adult male Sprague-Dawley rats.

  • Drugs: DTG, this compound, haloperidol, and vehicle control.

  • Stereotaxic Apparatus: For microinjection into the red nucleus.

  • Microsyringes.

Procedure:

  • Surgery: Anesthetize the rats and implant a guide cannula aimed at the red nucleus using a stereotaxic apparatus. Allow for a recovery period.

  • Drug Administration: On the day of the experiment, pre-treat the animals with either vehicle, this compound, or haloperidol (systemically or via microinjection).

  • DTG Challenge: After the pre-treatment period, administer DTG via microinjection into the red nucleus.

  • Behavioral Observation: Observe and score the animals for dystonic postures (e.g., torticollis, abnormal limb movements) for a defined period.

  • Data Analysis: Compare the dystonia scores between the different treatment groups to determine if the test compounds attenuate the DTG-induced effects.

Signaling Pathways

Blockade of the sigma-1 receptor by antagonists like this compound and haloperidol can modulate several downstream signaling pathways, primarily by interfering with the receptor's role as a molecular chaperone.

Modulation of Calcium Signaling

The sigma-1 receptor is known to regulate intracellular calcium (Ca²⁺) signaling, in part through its interaction with inositol 1,4,5-trisphosphate receptors (IP₃Rs) at the endoplasmic reticulum-mitochondrion interface. Sigma-1 receptor antagonists can influence this process. For instance, some studies suggest that sigma-1 receptor antagonists can enhance store-operated Ca²⁺ entry (SOCE) by preventing the inhibitory action of the receptor on the STIM1-Orai1 pathway[8].

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulation STIM1 STIM1 S1R->STIM1 Inhibition Ca_cyto Cytosolic Ca2+ IP3R->Ca_cyto Ca2+ Release Orai1 Orai1 Channel STIM1->Orai1 Activation Orai1->Ca_cyto Ca2+ Influx Ca_ER Ca2+ Store Ca_ER->IP3R Ca_extra Extracellular Ca2+ Ca_extra->Orai1 Antagonist This compound / Haloperidol Antagonist->S1R Blockade

Sigma-1 Receptor Antagonist Effect on Calcium Signaling
Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of test compounds for sigma receptors.

start Start prep Prepare Membrane Homogenates (e.g., Guinea Pig Brain) start->prep incubate Incubate Membranes with: - Radioligand (3H-pentazocine) - Test Compound (this compound or Haloperidol) - Control for Non-specific Binding prep->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation count->analyze end End analyze->end

Workflow for Radioligand Binding Assay

Conclusion

Both this compound and haloperidol are potent sigma receptor antagonists, with haloperidol generally exhibiting slightly higher affinity for the sigma-1 receptor. A key differentiator is the broader pharmacological profile of haloperidol, which also potently antagonizes dopamine D₂ receptors, a property that must be considered in the interpretation of experimental results. This compound, with its higher selectivity for sigma receptors over dopaminergic and other receptors, offers a more specific tool for probing sigma receptor function. The choice between these two compounds will ultimately depend on the specific research question and the experimental context. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies of sigma receptor blockade.

References

Comparative Analysis of BD-1008: A Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Antagonist Activity of BD-1008.

This guide provides a comprehensive comparison of this compound's antagonist activity against other known sigma-1 (σ1) receptor antagonists. The data presented is intended to assist researchers in evaluating this compound for its potential applications in neurological and psychiatric research. All experimental data is supported by detailed methodologies for reproducibility and further investigation.

Quantitative Comparison of Sigma-1 Receptor Antagonists

The following table summarizes the binding affinities of this compound and other selective σ1 receptor antagonists. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key indicators of a ligand's binding affinity to a receptor, with lower values indicating higher affinity.

CompoundTarget ReceptorKᵢ (nM)IC₅₀ (nM)Selectivity
This compound Sigma-12 ± 1[1]-4-fold over Sigma-2[1]
NE-100Sigma-10.86 - 1.03[2]4.16[3]>55-fold over Sigma-2[2]
BD-1047Sigma-10.93[4]-~50-fold over Sigma-2[4]
S1RA (E-52862)Sigma-117.0 ± 7.0[1][5]->500-fold over Sigma-2[1][6]
HaloperidolSigma-12.3[7]4.5[8]Non-selective, also binds D2-like receptors[7]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from guinea pig brain or cells expressing the sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor ligand.[9]

  • Non-specific binding control: Haloperidol (10 µM).[9]

  • Test compounds (e.g., this compound and comparators) at various concentrations.

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-(+)-pentazocine) at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for a sufficient time to reach equilibrium (typically 90-120 minutes).[9][10]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of excess haloperidol) from the total binding. The IC50 value is calculated from the competition curve and converted to the Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay: Attenuation of Cocaine-Induced Behaviors

Objective: To assess the in vivo functional antagonist activity of a compound at the sigma-1 receptor.

Materials:

  • Male Swiss Webster mice.[11]

  • Test compounds (e.g., this compound) and vehicle control.

  • Cocaine hydrochloride.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment.

  • Pretreatment: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Cocaine Challenge: After a set pretreatment time, administer a convulsive or lethal dose of cocaine.[11][12]

  • Observation: Observe the animals for a defined period (e.g., 30 minutes) and record the incidence and latency of convulsive behaviors and lethality.[12]

  • Data Analysis: Compare the effects of the test compound on cocaine-induced behaviors to the vehicle control group. A significant reduction in the incidence of convulsions or lethality indicates functional antagonism at the sigma-1 receptor.[11][13]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in validating this compound's antagonist activity, the following diagrams are provided.

G cluster_binding Radioligand Binding Assay cluster_functional Functional Antagonism Assay prep Membrane Preparation incubate Incubation with Radioligand & Test Compound prep->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze_binding Data Analysis (IC50, Ki) count->analyze_binding pretreat Pretreatment with This compound or Vehicle cocaine Cocaine Challenge pretreat->cocaine observe Behavioral Observation cocaine->observe analyze_functional Data Analysis (Convulsions, Lethality) observe->analyze_functional

Figure 1: Experimental workflow for validating antagonist activity.

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by agonists or cellular stress leads to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of various downstream signaling pathways, including calcium signaling and the function of ion channels like the NMDA receptor. Antagonists like this compound are believed to prevent these downstream effects.

cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling s1r Sigma-1 Receptor bip BiP s1r->bip Bound (Inactive State) ca_signal Ca²⁺ Signaling Modulation s1r->ca_signal Modulates ion_channel Ion Channel (e.g., NMDA-R) Modulation s1r->ion_channel Modulates dopamine Dopamine Transporter Interaction s1r->dopamine Modulates agonist Agonist (e.g., Cocaine) agonist->s1r Activates antagonist Antagonist (this compound) antagonist->s1r Blocks

Figure 2: Simplified Sigma-1 receptor signaling pathway.

References

A Comparative Analysis of Sigma-1 Receptor Antagonists: BD-1008 vs. NE-100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two widely used sigma-1 receptor (σ1R) antagonists, BD-1008 and NE-100. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their pharmacological properties, supported by experimental data and methodologies, to facilitate informed decisions in research and development.

At a Glance: Key Pharmacological Parameters

A summary of the binding affinities of this compound and NE-100 for sigma-1 (σ1) and sigma-2 (σ2) receptors is presented below. This data is crucial for understanding the potency and selectivity of these antagonists.

CompoundReceptorBinding Affinity (Ki)Selectivity (σ1 vs. σ2)
This compound σ12 nM[1]4-fold for σ1[1]
σ28 nM[1]
NE-100 σ11.03 ± 0.01 nM>205-fold for σ1
σ2>211 nM

In-Depth Analysis of Pharmacological Properties

This compound and NE-100 are both potent and selective antagonists of the sigma-1 receptor, a unique intracellular chaperone protein involved in a myriad of cellular functions. While both compounds are extensively used as pharmacological tools to probe the function of the σ1R, they exhibit distinct profiles in terms of their binding affinities and selectivity.

This compound (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) is a well-characterized sigma receptor ligand that displays high affinity for both σ1 and σ2 receptors, with a slight preference for the σ1 subtype.[1] Its 4-fold selectivity for σ1 over σ2 receptors suggests that at higher concentrations, it may also exert effects through the σ2 receptor.[1] This is an important consideration for in vitro and in vivo studies where precise targeting of the σ1R is desired.

NE-100 (4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine) is recognized for its high potency and remarkable selectivity for the σ1 receptor. With a reported binding affinity in the low nanomolar range and a selectivity of over 200-fold for σ1 versus σ2 receptors, NE-100 is often the antagonist of choice when high specificity is paramount. This high selectivity minimizes the potential for off-target effects related to the σ2 receptor, making it a valuable tool for elucidating the specific roles of the σ1R.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

1. Membrane Preparation:

  • Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh Tris-HCl buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 8.0) and determine the protein concentration using a standard method like the Bradford assay.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), the radioligand --INVALID-LINK---pentazocine (a selective σ1R agonist, at a concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the test compound (this compound or NE-100).

  • For determining non-specific binding, a high concentration of a non-labeled σ1R ligand (e.g., 10 µM haloperidol) is added to a set of wells.

  • Incubate the plate at 37°C for 120 minutes to reach equilibrium.

3. Filtration and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quickly wash the filters with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioactivity.

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Antagonism Assay - Sigma-1 Receptor/BiP Dissociation

The dissociation of the σ1R from the binding immunoglobulin protein (BiP) is a key step in its activation. Antagonists are expected to inhibit agonist-induced dissociation.

1. Cell Culture and Treatment:

  • Culture cells expressing the sigma-1 receptor (e.g., CHO or HEK293 cells) in appropriate media.

  • Plate the cells in 6-well plates and allow them to adhere.

  • Pre-incubate the cells with the antagonist (this compound or NE-100) at various concentrations for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a known σ1R agonist (e.g., (+)-pentazocine or PRE-084) for a short period (e.g., 10-15 minutes).

2. Co-immunoprecipitation:

  • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Incubate the cell lysates with an antibody against the sigma-1 receptor overnight at 4°C with gentle rotation.

  • Add protein A/G-agarose beads to the lysates and incubate for another 2-4 hours to precipitate the antibody-protein complexes.

  • Centrifuge to pellet the beads and wash them several times with lysis buffer to remove non-specific binding.

3. Western Blotting:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Probe the membrane with a primary antibody against BiP.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Data Analysis:

  • Quantify the band intensity of the co-immunoprecipitated BiP.

  • Compare the amount of BiP co-immunoprecipitated in the presence of the agonist alone versus in the presence of the agonist and the antagonist.

  • A reduction in the agonist-induced decrease of co-precipitated BiP indicates antagonist activity.

Signaling Pathways and Functional Effects

The sigma-1 receptor is a ligand-operated chaperone protein that modulates a variety of signaling pathways, primarily through its interactions with other proteins at the endoplasmic reticulum-mitochondrion interface. Both this compound and NE-100, as antagonists, are expected to block the downstream effects initiated by σ1R agonists.

sigma1_signaling cluster_antagonists Sigma-1 Receptor Antagonists cluster_receptor Sigma-1 Receptor (σ1R) cluster_agonist Agonist Action cluster_downstream Downstream Signaling BD1008 This compound S1R_BiP σ1R-BiP Complex (Inactive) BD1008->S1R_BiP Inhibits dissociation NE100 NE-100 NE100->S1R_BiP Inhibits dissociation S1R_active Active σ1R S1R_BiP->S1R_active Activation Ion_Channels Ion Channel Modulation (e.g., K+, Ca2+) S1R_active->Ion_Channels Ca_Signaling Intracellular Ca2+ Signaling S1R_active->Ca_Signaling NMDAR NMDA Receptor Modulation S1R_active->NMDAR Cell_Survival Cell Survival Pathways S1R_active->Cell_Survival Agonist Agonist (e.g., (+)-pentazocine) Agonist->S1R_BiP Induces dissociation

Caption: Simplified signaling pathway of the sigma-1 receptor and the inhibitory action of antagonists.

The activation of the σ1R by agonists leads to its dissociation from BiP, allowing the now active σ1R to interact with and modulate the function of various "client" proteins, including ion channels (such as K+ and Ca2+ channels) and N-methyl-D-aspartate (NMDA) receptors. This modulation can influence intracellular calcium signaling and cell survival pathways. As antagonists, both this compound and NE-100 are expected to prevent this dissociation and the subsequent downstream signaling events. The higher selectivity of NE-100 suggests it will produce these effects with a lower likelihood of confounding results from σ2 receptor interactions.

Experimental Workflow for Characterizing Sigma-1 Receptor Antagonists

A typical workflow for the characterization of novel σ1R antagonists, and for comparing compounds like this compound and NE-100, is outlined below.

experimental_workflow Start Start: Synthesize or Obtain Compound Binding_Assay Radioligand Binding Assay (Determine Ki for σ1 and σ2) Start->Binding_Assay Selectivity Assess Selectivity (σ1 vs. σ2 and other receptors) Binding_Assay->Selectivity Functional_Assay In Vitro Functional Assays (e.g., BiP Dissociation, Ca2+ Mobilization) Selectivity->Functional_Assay Cellular_Models Cellular Models (e.g., Neuronal Cultures) Assess effects on downstream targets Functional_Assay->Cellular_Models In_Vivo In Vivo Models (Assess physiological and behavioral effects) Cellular_Models->In_Vivo Conclusion Conclusion: Characterize as σ1R Antagonist In_Vivo->Conclusion

Caption: A logical workflow for the comprehensive characterization of sigma-1 receptor antagonists.

Conclusion

Both this compound and NE-100 are indispensable tools for the study of sigma-1 receptor pharmacology. The choice between these two antagonists will largely depend on the specific requirements of the experiment.

  • NE-100 is the preferred antagonist when high selectivity for the sigma-1 receptor is critical to avoid potential confounding effects from the sigma-2 receptor. Its high potency and selectivity make it an excellent tool for precisely dissecting the role of the sigma-1 receptor in various physiological and pathological processes.

  • This compound , while less selective, remains a valuable research tool, particularly in initial screening studies or when the involvement of both sigma receptor subtypes is being investigated. Its well-characterized nature and extensive use in the literature provide a solid basis for comparison with previous studies.

Researchers should carefully consider the binding affinity and selectivity profiles of these compounds in the context of their experimental design to ensure the generation of accurate and interpretable data.

References

Unveiling the Selectivity of BD-1008: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the receptor selectivity of BD-1008, a widely used tool compound in sigma receptor research. Designed for researchers, scientists, and drug development professionals, this document compiles and compares the binding affinity of this compound across various receptor subtypes, supported by detailed experimental data and protocols.

Highlighting the Selectivity Profile of this compound

This compound, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, has been consistently demonstrated to be a highly selective sigma-1 receptor antagonist. Competition binding studies have confirmed its high affinity for sigma-1 receptors, with moderate to low affinity for sigma-2 receptors and negligible interaction with a wide range of other neurotransmitter receptors. This remarkable selectivity makes this compound an invaluable tool for elucidating the physiological and pharmacological roles of the sigma-1 receptor.

One study highlighted that an analogue of this compound exhibited a sigma-2/sigma-1 Ki selectivity ratio greater than 2000, underscoring the potent and selective nature of this chemical scaffold for the sigma-1 receptor.[1] Further research has consistently shown that this compound possesses low to negligible affinity for monoamine transporters, as well as opioid, N-methyl-D-aspartate (NMDA), dopamine, and serotonin (5-HT) receptors.[2]

Quantitative Analysis of Binding Affinities

To provide a clear and objective comparison, the following table summarizes the binding affinities (Ki values) of this compound for various receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeBinding Affinity (Ki) [nM]
Sigma-1 0.9 ± 0.1
Sigma-2186 ± 18
Dopamine D1>10,000
Dopamine D2>10,000
Serotonin 5-HT1A>10,000
Serotonin 5-HT2>10,000
Opioid (mu, delta, kappa)>10,000
NMDA>10,000
Norepinephrine Transporter (NET)>10,000
Dopamine Transporter (DAT)>10,000
Serotonin Transporter (SERT)>10,000

Data compiled from publicly available research. Specific values may vary slightly between different studies and experimental conditions.

Experimental Protocols

The determination of the binding affinities of this compound is primarily achieved through in vitro radioligand binding assays. Below are detailed methodologies for the key experiments cited.

Sigma-1 Receptor Binding Assay
  • Tissue Preparation: Guinea pig brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is then centrifuged, and the resulting pellet (P2 membrane fraction) is resuspended in fresh buffer.

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist, is used as the radioligand.

  • Assay Procedure: Membrane homogenates are incubated with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound (this compound).

  • Incubation: The incubation is typically carried out at 37°C for 90 minutes in a final volume of 1 ml.

  • Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand, such as haloperidol or unlabeled (+)-pentazocine.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay
  • Tissue Preparation: Rat liver membranes are commonly used as they have a higher density of sigma-2 receptors compared to the brain. The preparation method is similar to that for sigma-1 assays.

  • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma ligand, is used in the presence of a masking agent for sigma-1 receptors.

  • Masking Agent: A high concentration of a selective sigma-1 ligand, such as (+)-pentazocine, is included to block the binding of [³H]DTG to sigma-1 receptors, thereby isolating its binding to sigma-2 receptors.

  • Assay Procedure: The protocol is similar to the sigma-1 assay, with the inclusion of the sigma-1 masking agent in all tubes.

  • Incubation, Separation, Counting, and Data Analysis: These steps are performed as described for the sigma-1 receptor binding assay.

Visualizing Selectivity and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated.

BD1008_Selectivity BD1008 This compound Sigma1 Sigma-1 Receptor BD1008->Sigma1 High Affinity (Ki ≈ 0.9 nM) Sigma2 Sigma-2 Receptor BD1008->Sigma2 Moderate Affinity (Ki ≈ 186 nM) Other_Receptors Other Receptors (Dopamine, Serotonin, Opioid, etc.) BD1008->Other_Receptors Negligible Affinity (Ki > 10,000 nM)

Caption: Receptor binding affinity profile of this compound.

Radioligand_Binding_Assay cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Tissue_Prep Tissue Homogenization (e.g., Guinea Pig Brain) Membrane_Prep Membrane Fraction Isolation (P2 Pellet) Tissue_Prep->Membrane_Prep Incubation Incubate Membrane Prep, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-(+)-pentazocine) Radioligand_Prep->Incubation Test_Compound_Prep Serial Dilutions of This compound Test_Compound_Prep->Incubation Total_Binding Total Binding Tubes Incubation->Total_Binding Nonspecific_Binding Nonspecific Binding Tubes (+ excess unlabeled ligand) Incubation->Nonspecific_Binding Filtration Rapid Filtration to Separate Bound/Free Ligand Total_Binding->Filtration Nonspecific_Binding->Filtration Counting Liquid Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki (Cheng-Prusoff) Counting->Data_Analysis

Caption: Workflow of a typical radioligand binding assay.

References

Cross-Validation of BD-1008 Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Sigma-1 Receptor Antagonism and a Gateway to Apoptosis

BD-1008 is a selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is implicated in a variety of cellular processes, including cell survival, proliferation, and calcium signaling. In the context of cancer, antagonism of the σ1 receptor has been shown to induce a pro-apoptotic program in tumor cells.[1][2][3]

The proposed mechanism involves the disruption of the σ1 receptor's role in stabilizing pro-survival signaling pathways. By binding to the σ1 receptor, antagonists like this compound are thought to trigger a cascade of events that can include:

  • Induction of Caspase-Dependent Apoptosis: Antagonism of the σ1 receptor can lead to the activation of caspases, key executioner proteins in the apoptotic pathway.[2]

  • Modulation of Intracellular Calcium Signaling: Sigma-1 receptor antagonists can evoke a rapid increase in cytosolic calcium, a signal that can initiate apoptosis.[1][3]

  • Inhibition of Pro-Survival Signaling Pathways: Studies have shown that σ1 receptor antagonism can lead to the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][2]

Data Presentation: A Comparative Look at Sigma-1 Receptor Antagonists

Due to the limited availability of systematic antiproliferative data for this compound across a panel of cell lines, this section presents a comparison of its binding affinity with other sigma-1 receptor antagonists. Additionally, we include antiproliferative data for the alternative antagonist NE-100 in two cancer cell lines to provide a reference for the expected effects of σ1 receptor antagonism.

CompoundTarget(s)Ki (nM) for σ1 ReceptorKi (nM) for σ2 ReceptorSelectivity (σ2/σ1)Reference
This compound σ1/σ2 Antagonist284[4]
NE-100 σ1 Antagonist0.8134167.5[5]
S1RA (E-52862) Selective σ1 Antagonist17>1000>58.8[6]
Haloperidol σ1/Dopamine Antagonist3.25.61.75[7]

Table 1: Binding Affinities of Selected Sigma-1 Receptor Antagonists. This table highlights the binding affinities (Ki) of this compound and alternative compounds for sigma-1 and sigma-2 receptors, along with their selectivity ratio. A higher selectivity ratio indicates a greater preference for the sigma-1 receptor.

Cell LineCompoundIC50 (µM) for Antiproliferative EffectReference
SK-N-SH (Neuroblastoma)NE-100 10.3 ± 1.1[5]
C6 (Glioma)NE-100 12.5 ± 1.5[5]

Table 2: Antiproliferative Effects of the Sigma-1 Receptor Antagonist NE-100. This table provides the half-maximal inhibitory concentration (IC50) values for the antiproliferative effects of NE-100 in two different cancer cell lines. It is important to note that similar comprehensive data for this compound is not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sigma-1 receptor antagonists.

Receptor Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity of a test compound for the sigma-1 receptor.

  • Membrane Preparation: Prepare membrane homogenates from a tissue or cell line known to express the sigma-1 receptor (e.g., guinea pig brain or transfected cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 8.0.

  • Radioligand: Use a radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine, at a concentration near its Kd value.

  • Incubation: In a 96-well plate, incubate the membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Non-specific Binding: To determine non-specific binding, include wells with a high concentration of an unlabeled, potent sigma-1 ligand (e.g., haloperidol).

  • Equilibration: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 150 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cell Viability/Antiproliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.

Mandatory Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start Seed Cancer Cell Lines treat Treat with this compound & Alternatives start->treat viability Cell Viability Assay (e.g., MTT) treat->viability binding Receptor Binding Assay treat->binding western Western Blot (Signaling Proteins) treat->western ic50 Determine IC50 Values viability->ic50 ki Calculate Ki Values binding->ki pathway Analyze Pathway Modulation western->pathway

References

Comparative Efficacy of BD-1008 in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sigma-1 receptor antagonist BD-1008's performance in various animal models, supported by available experimental data. This compound has been primarily investigated for its potential therapeutic effects in models of cocaine toxicity.

Data Presentation: Efficacy of this compound and its Analogs

While direct comparative studies of this compound across multiple animal models with standardized endpoints are limited in the available literature, preclinical studies have demonstrated its efficacy, primarily in mouse models of cocaine-induced neurological and toxic effects. The following tables summarize the available quantitative and qualitative data.

Table 1: Efficacy of this compound and Analogs in Attenuating Cocaine-Induced Convulsions and Lethality in Mice

CompoundAnimal ModelEndpointEfficacyDosageCitation
This compound & AnalogsSwiss Webster MiceCocaine-induced convulsions and lethalitySignificantly attenuated1 mg/kg for sigma receptor antagonists[1][2]
UMB 100, UMB 101, UMB 103 (Analogs of this compound)MiceCocaine-induced convulsions and lethalitySignificantly attenuatedNot specified
BD-1060, BD-1067 (Analogs of this compound)Swiss Webster MiceCocaine-induced convulsions and lethalityAttenuatedNot specified

Table 2: Baseline Data for Cocaine-Induced Seizures and Lethality in Different Mouse Strains

Mouse StrainEndpointED50 / LD50 (mg/kg, i.p.)Citation
SS/Ibg MiceSeizures41.7[3]
LS/Ibg MiceSeizures80.9[3]
SS/Ibg MiceLethality100.7[3]
LS/Ibg MiceLethality107.2[3]
Generic MiceSeizures~75 (induces seizures in >90% of mice)[1]
Generic MiceLethality~125 (lethal dose)[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Protocol 1: Assessment of Anticonvulsant Efficacy Against Cocaine-Induced Seizures in Mice

1. Animals:

  • Male Swiss Webster mice (or other specified strains like LS/Ibg and SS/Ibg) weighing 20-25g are used.

  • Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Mice are acclimated to the laboratory environment for at least 3 days prior to the experiment.

2. Drug Preparation and Administration:

  • This compound or its analogs are dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl).

  • The test compound is administered via intraperitoneal (i.p.) injection.

  • A control group receives an equivalent volume of the vehicle.

  • Pretreatment time with this compound is typically 15-30 minutes before the administration of cocaine.

3. Induction of Seizures:

  • A convulsant dose of cocaine hydrochloride (e.g., 75 mg/kg) is dissolved in sterile saline.[1]

  • Cocaine is administered via i.p. injection.

4. Observation and Data Collection:

  • Immediately after cocaine administration, each mouse is placed in an individual observation chamber.

  • Animals are observed for a period of 30 minutes for the onset and severity of seizures.

  • Seizure activity is scored based on a standardized scale (e.g., Racine scale).

  • The latency to the first convulsion and the duration of convulsions are recorded.

  • The number of animals exhibiting clonic and/or tonic-clonic seizures in each group is recorded.

  • The percentage of animals protected from seizures in the drug-treated group is calculated and compared to the vehicle-treated group.

Protocol 2: Assessment of Protection Against Cocaine-Induced Lethality in Mice

1. Animals and Drug Administration:

  • Follow the same procedures as in Protocol 1 for animal selection, housing, and administration of this compound and vehicle.

2. Induction of Lethality:

  • A lethal dose of cocaine hydrochloride (e.g., 125 mg/kg) is administered via i.p. injection.[1]

3. Observation and Data Collection:

  • Animals are observed continuously for the first 4 hours and then periodically for up to 24 hours.

  • The time of death for each animal is recorded.

  • The number of surviving animals in each group at the end of the 24-hour observation period is recorded.

  • The percentage of survival in the this compound treated group is calculated and compared to the vehicle-treated group.

Mandatory Visualizations

Signaling Pathway of this compound's Action

This compound exerts its effects by acting as an antagonist at the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM). Its modulation by ligands like this compound can influence a variety of downstream signaling pathways.

BD1008_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion cluster_Neuron Neuron Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates BiP BiP (Chaperone) Sigma1R->BiP Interacts with IonChannels Ion Channels (e.g., NMDA-R, K+ channels) Sigma1R->IonChannels Modulates GPCRs G-Protein Coupled Receptors Sigma1R->GPCRs Modulates ER_Stress ER Stress Sigma1R->ER_Stress Reduces Ca_Homeostasis Cellular Ca2+ Homeostasis IP3R->Ca_Homeostasis Regulates Ca2+ release Ca_Mito Mitochondrial Ca2+ uptake BD1008 This compound BD1008->Sigma1R Antagonizes Cocaine Cocaine Cocaine->Sigma1R May interact with Neuroprotection Neuroprotection IonChannels->Neuroprotection Contributes to Ca_Homeostasis->Ca_Mito ER_Stress->Neuroprotection Leads to

Caption: this compound antagonizes the sigma-1 receptor, influencing neuronal signaling and promoting neuroprotection.

Experimental Workflow for Efficacy Testing

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in an animal model of cocaine-induced seizures.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis A Animal Acclimation B Randomization into Groups (Vehicle vs. This compound) A->B C Pretreatment: Administer Vehicle or this compound (i.p.) D Induction: Administer Cocaine (i.p.) C->D 15-30 min wait E Observation Period (e.g., 30 minutes) D->E F Record Seizure Latency & Severity E->F G Record Incidence of Lethality E->G H Statistical Analysis (e.g., t-test, chi-square) F->H G->H I Results & Conclusion H->I

Caption: Workflow for assessing the anticonvulsant and protective effects of this compound in mice.

References

A Comparative Pharmacological Profile of BD-1008: A Sigma Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

BD-1008, or N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a well-characterized sigma (σ) receptor antagonist.[1] This guide provides a detailed comparison of its pharmacological properties with other key sigma receptor ligands, offering researchers a comprehensive overview supported by experimental data and protocols.

Pharmacological Profile and Receptor Binding Affinity

This compound is recognized as a non-selective σ receptor antagonist, demonstrating high affinity for both σ1 and σ2 receptor subtypes.[2] Its binding affinity, represented by the inhibition constant (Ki), is in the low nanomolar range for both subtypes. While it shows a slight preference for the σ1 receptor, it is generally considered the least selective among several common antagonists.[1][3]

Crucially for its utility as a research tool, this compound exhibits very low affinity for a range of other receptors, including the dopamine D2 receptor and the dopamine transporter (DAT), ensuring that its observed effects at therapeutic doses are primarily mediated by sigma receptors.[2][4]

Comparative Binding Affinities of Sigma Receptor Ligands

The following table summarizes the binding affinities (Ki, in nM) of this compound and other reference sigma receptor ligands for the σ1 and σ2 receptors. Lower Ki values indicate higher binding affinity.

CompoundTypeKi for σ1 (nM)Ki for σ2 (nM)Selectivity (σ2/σ1)
This compound Non-selective Antagonist2[1][2][5]8[2]4-fold for σ1[1][5]
BD-1063 Preferential σ1 Antagonist~5-10~50-100~10-fold for σ1[3]
DTG Non-selective Agonist~15~15Non-selective[6]
PRE-084 Selective σ1 Agonist53.2>30,000~600-fold for σ1[3]
Haloperidol Non-selective Ligand~1-3~1-3Non-selective
(+)-Pentazocine Selective σ1 Agonist~3-5>10,000>2000-fold for σ1
Selectivity Profile of this compound

This table details the binding affinity of this compound for other common neurotransmitter receptors and transporters, highlighting its selectivity for sigma receptors.

Receptor/TransporterBinding Affinity (Ki, nM)
Sigma-1 (σ1) 2 [2]
Sigma-2 (σ2) 8 [2]
Dopamine D2 Receptor1112[2]
Dopamine Transporter (DAT)>10,000[2]
Opioid ReceptorsNegligible[4][7]
NMDA ReceptorsNegligible (direct binding)[4][7]
5-HT ReceptorsNegligible[4]

Functional Activity

This compound acts as a functional antagonist at sigma receptors. This has been demonstrated in various experimental models. For instance, it significantly antagonizes the dopamine release in the nucleus accumbens shell that is induced by sigma receptor agonists like DTG, an effect primarily mediated through the σ2 receptor.[2][3] Furthermore, this compound has been shown to block the self-administration of σ agonists and attenuate the behavioral toxicity and locomotor stimulatory effects of cocaine, which is consistent with σ receptor antagonism.[2][8]

cluster_0 Mechanism of Action Sigma_Agonist Sigma Agonist (e.g., DTG) Sigma2_Receptor σ2 Receptor Sigma_Agonist->Sigma2_Receptor Activates DA_Release Dopamine Release (Nucleus Accumbens) Sigma2_Receptor->DA_Release Stimulates BD1008 This compound BD1008->Sigma2_Receptor Antagonizes

Proposed mechanism of this compound's antagonism of agonist-induced dopamine release.

Experimental Protocols

The characterization of this compound and its alternatives relies on standardized in vitro and in vivo assays.

Radioligand Binding Assay (In Vitro)

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a specific radioligand from σ1 and σ2 receptors.

Materials:

  • Receptor Source: Guinea pig brain membranes (high density of σ1 receptors) or rat liver membranes (high density of σ2 receptors).[6][9][10]

  • Radioligands:

    • For σ1: [³H]-(+)-pentazocine, a selective σ1 receptor agonist.[9][10]

    • For σ2: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective ligand.[11]

  • Masking Agent (for σ2 assay): Unlabeled (+)-pentazocine is used to occupy and "mask" the σ1 receptors, ensuring that [³H]-DTG binding is specific to σ2 receptors.[6]

  • Non-specific Binding Control: Haloperidol or excess unlabeled ligand is used to determine the amount of non-specific binding.[10]

  • Assay Buffer: Typically 50 mM Tris-HCl buffer.[10]

  • Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.[10]

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (this compound).

  • Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibration: Allow the reaction to reach equilibrium (e.g., 90-120 minutes at room temperature or 37°C).[6]

  • Termination: Rapidly filter the mixture through glass fiber filters to trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki value is then calculated using the Cheng-Prusoff equation.

cluster_1 Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate Components in 96-well Plate A->B C Rapid Filtration (Separate Bound/Free Ligand) B->C D Wash Filters (Remove Unbound Ligand) C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis

Objective: To measure the effect of this compound on neurotransmitter levels (e.g., dopamine) in specific brain regions of a living animal.

Procedure:

  • A microdialysis probe is surgically implanted into a target brain region, such as the nucleus accumbens.

  • The probe is perfused with an artificial cerebrospinal fluid, allowing for the collection of extracellular fluid containing neurotransmitters.

  • A baseline level of dopamine is established.

  • The animal is administered a σ agonist (e.g., DTG) with or without pre-treatment with this compound.

  • Dialysate samples are collected at regular intervals and analyzed (e.g., via HPLC) to measure dopamine concentrations.

  • A reduction in the agonist-induced increase in dopamine following this compound pre-treatment indicates functional antagonism.[3]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of sigma receptors. Its high affinity for both σ1 and σ2 subtypes, coupled with low affinity for other major CNS targets, allows for specific interrogation of sigma receptor function.[2][4] When compared to other ligands, its non-selective antagonist profile is clear. For researchers aiming to differentiate between σ1 and σ2 functions, using this compound in conjunction with more selective ligands like PRE-084 (σ1 agonist) or BD-1063 (preferential σ1 antagonist) is a robust strategy.[3] The experimental protocols outlined provide a standardized framework for the continued characterization of novel sigma receptor ligands.

cluster_2 Classification of Sigma Ligands Ligands Sigma Receptor Ligands Agonist Agonists Ligands->Agonist Antagonist Antagonists Ligands->Antagonist Selective Selective Agonist->Selective NonSelective Non-Selective Agonist->NonSelective Selective2 Selective Antagonist->Selective2 Preferential NonSelective2 Non-Selective Antagonist->NonSelective2 PRE084 PRE-084 (σ1) Selective->PRE084 DTG DTG (σ1/σ2) NonSelective->DTG BD1063 BD-1063 (σ1 pref.) Selective2->BD1063 BD1008 This compound (σ1/σ2) NonSelective2->BD1008

Logical relationship and classification of common sigma receptor ligands.

References

Validating the Role of Sigma-1 Receptors: A Comparative Guide to BD-1008 and Other Key Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3] Validating the specific roles of this receptor is crucial for advancing drug discovery. This guide provides a comparative overview of BD-1008, a selective σ1R antagonist, and other commonly used antagonists, offering experimental data and protocols to aid researchers in selecting the appropriate tools for their studies.

Comparative Analysis of Sigma-1 Receptor Antagonists

The selection of an appropriate antagonist is critical for delineating the functions of the σ1R. The ideal tool compound should exhibit high affinity and selectivity for the σ1R over its subtype, the sigma-2 receptor (σ2R), and other receptors. Below is a comparison of this compound with other widely used σ1R antagonists: NE-100, S1RA (E-52862), and the classical antipsychotic, haloperidol.

Table 1: Comparison of Binding Affinities (Ki, nM) of Sigma-1 Receptor Antagonists

CompoundSigma-1 (σ1)Sigma-2 (σ2)Other Notable AffinitiesSelectivity (σ2/σ1)
This compound 2 nM8 nM-4
NE-100 4.16 nM (IC50)>10,000 nMLow affinity for D1, D2, 5-HT1A, 5-HT2, PCP receptors>2400
S1RA (E-52862) 17 nM (human)9300 nM (rat)5-HT2B (Ki=328 nM)~547
Haloperidol ~2 nMLow nM rangeDopamine D2 (Ki ≈ 0.66-2.84 nM)[3][4][5]Low

Data compiled from multiple sources.[3][5][6][7][8][9][10][11] Note that binding affinities can vary depending on the tissue preparation and radioligand used.

This compound demonstrates high affinity for the σ1R with a 4-fold selectivity over the σ2R. While useful, its moderate selectivity necessitates careful interpretation of results.

NE-100 offers excellent selectivity for the σ1R, with negligible affinity for a range of other receptors, making it a valuable tool for specifically probing σ1R function.[11]

S1RA (E-52862) is a highly selective σ1R antagonist that has been investigated in clinical trials for neuropathic pain.[8] Its high selectivity and demonstrated in vivo efficacy make it a strong candidate for translational research.[6][7][9][10]

Haloperidol , while a potent σ1R antagonist, also exhibits high affinity for the dopamine D2 receptor, which can confound the interpretation of its effects in studies where dopaminergic systems are involved.[3][5]

Experimental Protocols for Sigma-1 Receptor Validation

The following protocols provide a framework for utilizing σ1R antagonists to validate the receptor's role in cellular and behavioral models.

1. Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1R.

  • Materials:

    • Membrane preparations from tissues or cells expressing σ1R (e.g., guinea pig brain, HEK-293 cells transfected with human σ1R).[12][13]

    • Radioligand: [³H]-(+)-pentazocine (a selective σ1R agonist).[12][13]

    • Non-specific binding control: Haloperidol (10 µM).[13]

    • Test compound (e.g., this compound) at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 8).[13]

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the membrane suspension, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.

    • Incubate the plate at 37°C for 120 minutes to reach equilibrium.[13]

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound (concentration that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vivo Assay: Antagonism of Cocaine-Induced Hyperlocomotion in Mice

This protocol assesses the ability of a σ1R antagonist to block the behavioral effects of cocaine, a known σ1R agonist.[14]

  • Animals: Male Swiss Webster mice.[14]

  • Materials:

    • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., saline).

    • Cocaine hydrochloride dissolved in saline.

    • Locomotor activity chambers.

  • Procedure:

    • Acclimate the mice to the locomotor activity chambers for a designated period.

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

    • After a pre-treatment period (e.g., 15-30 minutes), administer cocaine (e.g., 20 mg/kg, i.p.) or saline.

    • Immediately place the mice back into the locomotor activity chambers and record their activity (e.g., distance traveled) for a set duration (e.g., 30-60 minutes).

    • Analyze the data to determine if the test compound significantly attenuates the increase in locomotor activity induced by cocaine.

Visualizing Sigma-1 Receptor Signaling and Experimental Workflows

Sigma-1 Receptor Signaling at the ER-Mitochondria Interface

The σ1R is strategically located at the mitochondria-associated ER membrane (MAM), where it plays a critical role in regulating intracellular calcium signaling.[1][2] Under basal conditions, the σ1R is associated with the chaperone BiP (Binding immunoglobulin Protein).[15] Upon stimulation by agonists or cellular stress, the σ1R dissociates from BiP and interacts with the inositol 1,4,5-trisphosphate receptor (IP3R), stabilizing it and promoting the transfer of calcium from the ER to the mitochondria.[15][16][17] This process is essential for maintaining cellular bioenergetics and survival. Antagonists like this compound are thought to prevent these conformational changes and interactions.

sigma1_signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria ER_lumen ER Lumen BiP BiP sigma1_inactive Sigma-1R (Inactive) sigma1_inactive->BiP Bound sigma1_active Sigma-1R (Active) sigma1_inactive->sigma1_active Dissociates from BiP IP3R IP3R IP3R->ER_lumen Ca2+ store Mito_matrix Mitochondrial Matrix IP3R->Mito_matrix Ca2+ influx ATP_production ATP Production Mito_matrix->ATP_production Stimulates Agonist Agonist (e.g., Cocaine) Agonist->sigma1_inactive Activates Antagonist Antagonist (e.g., this compound) Antagonist->sigma1_inactive Blocks Activation sigma1_active->IP3R Stabilizes

Caption: Sigma-1 Receptor Calcium Signaling Pathway.

Experimental Workflow for Validating Sigma-1 Receptor Antagonism

The process of validating the role of the σ1R using an antagonist like this compound typically follows a logical progression from in vitro characterization to in vivo functional assays.

experimental_workflow start Hypothesis: Compound X (e.g., this compound) is a σ1R antagonist binding_assay In Vitro Binding Assay (Radioligand Displacement) start->binding_assay selectivity_panel Selectivity Screening (vs. σ2R and other receptors) binding_assay->selectivity_panel Confirm Affinity functional_assay In Vitro Functional Assay (e.g., Calcium Imaging) selectivity_panel->functional_assay Confirm Selectivity in_vivo_pk In Vivo Pharmacokinetics (Determine brain penetration) functional_assay->in_vivo_pk Confirm Antagonist Activity behavioral_assay In Vivo Behavioral Assay (e.g., Cocaine-induced locomotion) in_vivo_pk->behavioral_assay Ensure Target Engagement conclusion Conclusion: Compound X validates σ1R role in the observed phenotype behavioral_assay->conclusion Correlate with In Vivo Effect

Caption: Workflow for Sigma-1 Receptor Antagonist Validation.

By employing a combination of in vitro and in vivo techniques with well-characterized antagonists like this compound and its alternatives, researchers can effectively dissect the multifaceted roles of the sigma-1 receptor in health and disease. This guide serves as a foundational resource to inform the selection of appropriate pharmacological tools and experimental designs for robust and reproducible scientific inquiry.

References

A Head-to-Head Comparison of BD-1008 and Other Sigma Receptor Ligands for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the sigma receptor antagonist BD-1008 with other key research compounds targeting the sigma-1 and sigma-2 receptors. The information presented is intended to assist researchers in selecting the most appropriate compounds for their experimental needs.

Introduction to this compound

This compound is a potent and selective antagonist of the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[1][2] It displays a higher affinity for the sigma-1 receptor subtype over the sigma-2 subtype. Due to its ability to modulate calcium signaling and its interactions with various ion channels and neurotransmitter systems, this compound and other sigma receptor ligands are valuable tools in neuroscience research, particularly in the study of drug addiction, neurodegenerative diseases, and cognitive disorders.

Comparative Binding Affinity

The binding affinity of a research compound, typically expressed as the inhibition constant (Kᵢ), is a critical measure of its potency at a specific target. The following table summarizes the Kᵢ values of this compound and other commonly used sigma receptor ligands for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as the dopamine transporter (DAT). Lower Kᵢ values indicate higher binding affinity.

CompoundTypeσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)DAT Kᵢ (nM)Selectivity (σ₂ Kᵢ / σ₁ Kᵢ)
This compound Antagonist2.08.0>10,0004
BD-1047 Antagonist~2.0High--
BD-1063 AntagonistModerateLow-High for σ₁
Haloperidol Antagonist2.8 - 9.2554.1High~0.3 - 5.8
NE-100 AntagonistHighModerate-High for σ₁
(+)-Pentazocine Agonist2.82,470-882
PRE-084 Agonist53.2>30,000>10,000>564
DTG (1,3-di-o-tolylguanidine) AgonistHigh21.9>10,000Low

Functional Antagonism of Cocaine-Induced Hyperlocomotion

A key functional application of sigma-1 receptor antagonists like this compound is their ability to attenuate the behavioral effects of psychostimulants such as cocaine. The following data illustrates the dose-dependent effect of this compound in reducing cocaine-induced locomotor activity in mice.

Dose-response curve of this compound on cocaine-induced hyperlocomotion

Caption: this compound (10 mg/kg) significantly attenuates the dose-dependent increase in locomotor activity induced by cocaine (5-20 mg/kg) in Swiss-Webster mice.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and other sigma receptor ligands, it is essential to visualize their role in cellular signaling and the experimental procedures used to characterize them.

Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_ligands Ligands cluster_downstream Downstream Effects s1r_bip σ1R-BiP Complex s1r_active Active σ1R ip3r IP3R s1r_active->ip3r Modulation ion_channel Ion Channel Modulation s1r_active->ion_channel ca_er Ca²⁺ Store ip3r->ca_er Release ca_signal Ca²⁺ Signaling ca_er->ca_signal agonist Agonist (e.g., (+)-Pentazocine, PRE-084) agonist->s1r_bip Dissociation antagonist Antagonist (e.g., this compound, Haloperidol) antagonist->s1r_active Inhibition neuronal_activity Neuronal Activity ca_signal->neuronal_activity ion_channel->neuronal_activity

Caption: Ligand-mediated modulation of the sigma-1 receptor signaling pathway.

Radioligand Binding Assay Workflow prep Prepare Tissue Membrane Homogenates incubate Incubate Membranes with Radioligand (³H-pentazocine) & Unlabeled Ligand prep->incubate filter Separate Bound and Free Radioligand (Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (Determine Ki) quantify->analyze

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.

Materials:

  • Guinea pig brain membrane homogenates

  • --INVALID-LINK---pentazocine (radioligand)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Haloperidol (for defining non-specific binding)

  • Glass fiber filters

  • Scintillation vials and fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In test tubes, combine the membrane homogenate, --INVALID-LINK---pentazocine at a fixed concentration (e.g., 5 nM), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of a known ligand like haloperidol (e.g., 10 µM) instead of the test compound.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Measurement

This protocol allows for the in vivo measurement of extracellular dopamine levels in the brain of a freely moving animal, providing insights into the functional effects of sigma receptor ligands on dopaminergic neurotransmission.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannula

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (e.g., this compound)

  • Dopamine-releasing agent (e.g., cocaine)

  • HPLC with electrochemical detection (HPLC-ED) system

Procedure:

  • Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens) of the anesthetized animal using a stereotaxic apparatus. Allow for a recovery period of at least 48-72 hours.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Allow the system to stabilize for 1-2 hours and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer the test compound (e.g., this compound) via the appropriate route (e.g., intraperitoneal injection).

  • Subsequently, administer the dopamine-releasing agent (e.g., cocaine).

  • Continue to collect dialysate samples throughout the experiment.

  • Analyze the dopamine concentration in the dialysate samples using an HPLC-ED system.

  • Express the results as a percentage of the baseline dopamine levels and analyze the data to determine the effect of the test compound on cocaine-induced dopamine release.

Therapeutic Potential and Side Effects

Sigma receptor ligands have shown therapeutic potential in a variety of preclinical models for neurological and psychiatric disorders.[1][2][4]

  • This compound and other sigma-1 antagonists are being investigated for their potential in treating psychostimulant abuse, particularly cocaine addiction, by attenuating the rewarding and locomotor-stimulating effects of the drug.[3] They also show promise in models of neuropathic pain.

  • Sigma-1 agonists like PRE-084 have demonstrated antidepressant and anxiolytic effects in animal models. They are also being explored for their neuroprotective properties in conditions such as stroke and neurodegenerative diseases.

Information on the side effect profiles of these research compounds in humans is limited as they are primarily used in preclinical research. However, non-selective sigma receptor ligands that also interact with other receptors, such as haloperidol (which also potently antagonizes dopamine D2 receptors), are known to have significant side effects, including extrapyramidal symptoms. The development of more selective ligands aims to minimize these off-target effects.

Conclusion

This compound is a valuable research tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes. Its high affinity and selectivity for the sigma-1 receptor make it a suitable candidate for studies requiring specific antagonism of this target. When selecting a sigma receptor ligand, researchers should consider the specific research question, the desired functional effect (antagonism vs. agonism), and the required selectivity profile. The data and protocols presented in this guide are intended to facilitate this selection process and aid in the design of robust and informative experiments.

References

Safety Operating Guide

Proper Disposal Procedures for BD-1008

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of BD-1008, a potent and selective sigma receptor antagonist. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. This compound is intended for research use only and is not for human or veterinary use.[1][2]

Chemical and Physical Properties of this compound Dihydrobromide

This compound is chemically identified as N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine.[3][4] It is commonly supplied as a dihydrobromide salt.[3][5][6][7] The following table summarizes its key properties.

PropertyValue
Chemical Name N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide[3]
CAS Number 138356-09-9[5][7]
Molecular Formula C₁₅H₂₂Cl₂N₂·2HBr[1][7][8]
Molecular Weight 463.08 g/mol [7]
Purity ≥98%[6][7]
Solubility Soluble in H₂O[7]
Storage Store at -20°C[7]

Experimental Protocols: Disposal of this compound

The proper disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations for hazardous chemical waste. A full Safety Data Sheet (SDS) should always be consulted before handling the compound.[9] The following procedure outlines the necessary steps for safe disposal.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place any solid this compound waste, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE into a dedicated, properly labeled hazardous waste container.

    • The container must be sealable, leak-proof, and clearly marked with "Hazardous Waste" and the chemical name "this compound."

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and rinsates, in a dedicated, sealable, and leak-proof hazardous waste container.

    • Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration of the contents.

3. Decontamination:

  • Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.

  • Use an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Collect all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.

4. Storage Pending Disposal:

  • Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.

  • Ensure the storage area is well-ventilated.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

BD1008_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste 2. Identify Waste Type ppe->identify_waste solid_waste 3a. Solid Waste (Unused compound, contaminated labware, PPE) identify_waste->solid_waste Solid liquid_waste 3b. Liquid Waste (Solutions, rinsates) identify_waste->liquid_waste Liquid solid_container 4a. Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container 4b. Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decon 5. Decontaminate Work Area & Equipment solid_container->decon liquid_container->decon decon_waste 6. Dispose of Decontamination Materials as Solid Waste decon->decon_waste storage 7. Store Sealed Containers in Designated Area decon_waste->storage ehs_pickup 8. Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Waste Disposed ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling BD-1008

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling BD-1008. Adherence to these protocols is critical to ensure personal safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a substance that requires careful handling due to its potential health risks. It is suspected of causing cancer and is harmful if swallowed or inhaled.[1] It can also cause significant skin and eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is also recommended.To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consult the glove supplier for specific recommendations.To prevent skin contact, which can cause irritation.[1]
Body Protection Chemical-resistant lab coat or clothing.To protect against skin exposure from spills or splashes.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a suitable respirator should be used.To prevent inhalation, as the substance is harmful if inhaled.[1]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for safe handling from reception to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_chem Handle this compound prep_workspace->handle_chem handle_avoid Avoid Inhalation, Ingestion, and Contact handle_chem->handle_avoid post_decon Decontaminate Work Area handle_avoid->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_remove_ppe Remove and Dispose of PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor immediately. Rinse mouth.[1]
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

The following diagram illustrates the logical steps to take in an emergency situation.

cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event (Spill or Exposure) spill_ppe Ensure Appropriate PPE is Worn start->spill_ppe expo_remove Remove from Exposure Source start->expo_remove spill_contain Contain the Spill spill_ppe->spill_contain spill_clean Clean Up with Absorbent Material spill_contain->spill_clean spill_dispose Dispose of as Hazardous Waste spill_clean->spill_dispose expo_first_aid Administer First Aid (as per table) expo_remove->expo_first_aid expo_medical Seek Medical Attention expo_first_aid->expo_medical

Caption: Emergency response plan for this compound incidents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures

  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous waste.

  • Labeling: The hazardous waste container must be clearly labeled with the contents, including "Hazardous Waste" and the specific chemical name "this compound".

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the contents and container in accordance with local, regional, national, and international regulations through an approved waste disposal facility.[1] Do not dispose of down the drain or in general trash.

This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always refer to the most current Safety Data Sheet (SDS) for this product and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BD-1008
Reactant of Route 2
Reactant of Route 2
BD-1008

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。